molecular formula C15H20O8 B1215211 Anisatin CAS No. 5230-87-5

Anisatin

Número de catálogo: B1215211
Número CAS: 5230-87-5
Peso molecular: 328.31 g/mol
Clave InChI: GEVWHIDSUOMVRI-QWNPAUMXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Anisatin has been reported in Illicium simonsii, Illicium majus, and other organisms with data available.
This compound is a plant toxin found in the Japanese star anise (Illicium anisatum). The Japanese star anise has been burned as incense in Japan, where it is known as shikimi, as well as used in topical folk remedies. (L1226)
RN given refers to cpd without isomeric designation;  also see 2-oxo-6-deoxyneothis compound

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVWHIDSUOMVRI-QWNPAUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058396
Record name Anisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5230-87-5
Record name (-)-Anisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5230-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5230-87-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anisatin: A Technical Deep Dive into its Mechanism of Action as a GABAA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin is a naturally occurring neurotoxin and a potent insecticidal agent isolated from the seeds of the Japanese star anise (Illicium anisatum).[1][2] Its powerful convulsant properties stem from its interaction with the central nervous system, specifically its role as a potent antagonist of the γ-aminobutyric acid (GABA) system.[2][3] GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors, particularly the GABAA subtype, are crucial for maintaining the balance between neuronal excitation and inhibition. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its molecular interactions with the GABAA receptor, quantitative pharmacological data, and detailed experimental protocols for its study.

Core Mechanism of Action: Non-Competitive Antagonism of the GABAA Receptor

This compound functions as a non-competitive antagonist of the GABAA receptor.[1][2][3] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct allosteric site within the GABAA receptor complex.[2][4] This binding site is widely recognized as the picrotoxinin (B1677863) or convulsant binding site, located within the ionophore, or the chloride channel pore, of the receptor.[2][5]

The binding of this compound to this site does not prevent GABA from binding to its own recognition site. Instead, it induces a conformational change in the receptor that stabilizes a closed or non-conducting state of the chloride channel.[5] This action effectively blocks the influx of chloride ions that would normally occur upon GABA binding, thereby preventing the hyperpolarization of the neuronal membrane and the subsequent inhibitory postsynaptic potential. The consequence of this channel blockade is a reduction in the overall inhibitory tone of the central nervous system, leading to hyperexcitability, convulsions, and in severe cases, respiratory paralysis and death.[2]

A key characteristic of this compound's mechanism is its "use-dependent" nature.[6] This means that the binding of this compound and its subsequent channel-blocking effect are significantly enhanced when the GABAA receptor channel is in the open state, which occurs upon the binding of GABA.[6] This suggests that the conformational changes associated with channel opening expose or increase the accessibility of the this compound binding site within the ion pore.

The interaction of this compound with the GABAA receptor also affects the kinetics of the channel. At the single-channel level, this compound has been shown to prolong the closed time of the channel and reduce the burst duration and the number of channel openings per burst.[6] This ultimately leads to a decreased probability of the channel being in the open, conducting state.

Quantitative Pharmacological Data

The potency of this compound as a GABAA receptor antagonist has been quantified through various experimental paradigms. The following tables summarize the key quantitative data available.

ParameterValueSpecies/TissueExperimental MethodReference
EC50 (Suppression of GABA-induced currents)~1.10 µMRat Dorsal Root Ganglion NeuronsWhole-cell patch clamp[1][6]
IC50 (Inhibition of [3H]EBOB binding)0.43 µMRat Brain MembranesRadioligand Binding Assay[4]
Lethal Dose (LD50) 1 mg/kg (i.p.)MiceIn vivo toxicity study[2]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the signaling pathway of GABAA receptor activation and its inhibition by this compound, as well as the logical relationship of its mechanism of action.

GABA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABAA Receptor GABA Binding Site Picrotoxinin Site Cl- Channel GABA->GABA_R:f1 Binds This compound This compound This compound->GABA_R:f2 Binds (Use-dependent) No_Hyperpolarization No Hyperpolarization (Excitation) Cl_ion Cl- Influx GABA_R:f3->Cl_ion Opens GABA_R:f3->No_Hyperpolarization Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: GABAA Receptor Signaling and this compound Inhibition.

Anisatin_Mechanism_Logic start GABA Release gaba_binds GABA binds to GABAA Receptor start->gaba_binds channel_opens Chloride Channel Opens gaba_binds->channel_opens cl_influx Cl- Influx channel_opens->cl_influx anisatin_present This compound Present channel_opens->anisatin_present inhibition Neuronal Inhibition cl_influx->inhibition anisatin_present->cl_influx No anisatin_binds This compound binds to Picrotoxinin Site (in open channel) anisatin_present->anisatin_binds Yes channel_block Chloride Channel Blocked anisatin_binds->channel_block no_cl_influx No Cl- Influx channel_block->no_cl_influx excitation Neuronal Excitation (Convulsions) no_cl_influx->excitation

Caption: Logical Flow of this compound's Mechanism of Action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology on Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is based on the methods used to determine the EC50 of this compound for the suppression of GABA-induced currents.[6]

1. Cell Preparation:

  • Dorsal root ganglia are dissected from neonatal rats.

  • Ganglia are enzymatically dissociated using a combination of collagenase and trypsin to obtain a single-cell suspension.

  • Isolated neurons are plated on poly-L-lysine coated coverslips and cultured for 1-3 days before recording.

2. Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 Mg-ATP, pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

  • Coverslips with adherent DRG neurons are placed in a recording chamber on the stage of an inverted microscope.

  • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Neurons are voltage-clamped at a holding potential of -60 mV.

  • GABA (e.g., 30 µM) is applied to the neuron to elicit a chloride current.

  • This compound is co-applied with GABA at various concentrations to determine its inhibitory effect.

  • A "use-dependent" protocol involves repeated co-applications of GABA and this compound to observe the progressive block of the GABA-induced current.

4. Data Analysis:

  • The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of this compound.

  • The percentage of inhibition is calculated for each concentration.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

  • The EC50 value is determined by fitting the data to a sigmoidal dose-response function.

Radioligand Binding Assay for the Picrotoxinin Site

This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxinin site on the GABAA receptor using the radioligand [3H]ethynylbicycloorthobenzoate ([3H]EBOB).[4]

1. Membrane Preparation:

  • Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the crude synaptic membranes.

  • The membrane pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.

  • The final pellet is resuspended in the assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

2. Binding Assay:

  • The assay is performed in a total volume of 250 µL in microcentrifuge tubes.

  • Total Binding: Membrane preparation is incubated with a fixed concentration of [3H]EBOB (e.g., 1-2 nM).

  • Non-specific Binding: Membrane preparation is incubated with [3H]EBOB in the presence of a high concentration of an unlabeled picrotoxinin site ligand (e.g., 10 µM picrotoxin (B1677862) or unlabeled EBOB) to saturate the specific binding sites.

  • Competitive Inhibition: Membrane preparation is incubated with [3H]EBOB and varying concentrations of this compound.

  • Incubation is carried out at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

3. Separation and Counting:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of specific [3H]EBOB binding is plotted against the logarithm of the this compound concentration.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]EBOB binding) is determined by fitting the data to a one-site competition model.

Experimental_Workflow cluster_patch_clamp Whole-Cell Patch-Clamp Electrophysiology cluster_binding_assay Radioligand Binding Assay pc_start Isolate and Culture Rat DRG Neurons pc_record Establish Whole-Cell Recording pc_start->pc_record pc_apply_gaba Apply GABA pc_record->pc_apply_gaba pc_coapply Co-apply GABA and Varying [this compound] pc_apply_gaba->pc_coapply pc_measure Measure Peak Current Inhibition pc_coapply->pc_measure pc_analyze Generate Dose-Response Curve and Calculate EC50 pc_measure->pc_analyze ba_start Prepare Rat Brain Synaptic Membranes ba_incubate Incubate Membranes with [3H]EBOB and Varying [this compound] ba_start->ba_incubate ba_filter Rapid Filtration to Separate Bound and Free Ligand ba_incubate->ba_filter ba_count Quantify Radioactivity by Scintillation Counting ba_filter->ba_count ba_analyze Calculate Specific Binding and Determine IC50 ba_count->ba_analyze

Caption: Workflow for Key Experiments on this compound.

Conclusion

This compound is a powerful neurotoxin that exerts its effects through a well-defined mechanism of action: the non-competitive antagonism of the GABAA receptor. By binding to the picrotoxinin site within the receptor's ion channel, it effectively blocks inhibitory neurotransmission in a use-dependent manner. The quantitative data on its potency, combined with detailed electrophysiological and biochemical studies, provide a comprehensive understanding of its molecular interactions. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals working to understand the pharmacology of GABAA receptor modulators and the toxicology of naturally occurring neurotoxins.

References

Anisatin as a Non-Competitive GABA Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin, a sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides an in-depth technical overview of this compound's mechanism of action, its interaction with the GABA-A receptor, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its primary receptor, the GABA-A receptor, is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. The GABA-A receptor is a crucial target for a wide range of therapeutic drugs, including benzodiazepines, barbiturates, and general anesthetics. It is also the target of various convulsant agents.

This compound is a powerful convulsant that exerts its effects by non-competitively antagonizing the GABA-A receptor. Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct site within the ion channel pore, known as the picrotoxin (B1677862) binding site. This interaction allosterically modulates the receptor, preventing the flow of chloride ions even when GABA is bound. Understanding the molecular interactions between this compound and the GABA-A receptor is critical for both toxicological studies and for the development of novel therapeutic agents that target this important receptor complex.

Mechanism of Action

This compound's primary mechanism of action is the non-competitive antagonism of the GABA-A receptor. This is characterized by the following key features:

  • Allosteric Modulation: this compound binds to a site on the GABA-A receptor that is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that prevents the channel from conducting chloride ions, even when GABA is bound to its recognition site.

  • Use-Dependence: The inhibitory action of this compound is use-dependent, meaning that the GABA-A receptor channel must be in an open state for this compound to bind effectively. Pre-application of this compound without GABA does not result in significant inhibition of subsequent GABA-induced currents.[1]

  • Picrotoxin Binding Site: this compound shares a common binding site with other non-competitive antagonists like picrotoxin. This has been confirmed through competition binding assays and electrophysiological studies showing that in the presence of saturating concentrations of picrotoxin, this compound does not produce additional inhibition.[1]

  • Channel Kinetics: Single-channel patch-clamp studies have revealed that this compound does not alter the mean open time of the GABA-A receptor channel. Instead, it prolongs the closed time, reduces the burst duration, and decreases the number of openings per burst, ultimately decreasing the probability of the channel being open.[2]

Quantitative Data

The following tables summarize the key quantitative data available for this compound's interaction with the GABA-A receptor.

ParameterValueSpecies/TissueAssayReference(s)
EC₅₀ ~1.10 µMRat Dorsal Root Ganglion NeuronsWhole-Cell Patch Clamp (Suppression of GABA-induced currents)[1][3]
IC₅₀ 0.43 µMRat Brain Membranes[³H]EBOB Competition Binding Assay[4]

Table 1: Potency and Affinity of this compound at the GABA-A Receptor

Route of AdministrationLD₅₀SpeciesReference(s)
Oral (p.o.)0.76 - 1 mg/kgMouse[3]
Intraperitoneal (i.p.)0.76 - 1 mg/kgMouse[3]

Table 2: Toxicological Data for this compound

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for this compound Characterization

This protocol describes the methodology to determine the inhibitory effect of this compound on GABA-induced currents in cultured neurons or HEK293 cells expressing recombinant GABA-A receptors.

4.1.1. Materials

  • Cells: Cultured rat dorsal root ganglion neurons or HEK293 cells stably expressing desired GABA-A receptor subunits.

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • Agonist: GABA stock solution (100 mM in water).

  • Antagonist: this compound stock solution (10 mM in DMSO).

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ when filled with internal solution.

  • Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.

4.1.2. Procedure

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation: Prepare and filter all solutions on the day of the experiment.

  • Pipette Filling: Fill a patch pipette with the internal solution and mount it on the micromanipulator.

  • Cell Approach and Sealing: Under visual guidance, approach a healthy cell with the pipette. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell recording configuration.

  • Baseline Recording: Clamp the cell at a holding potential of -60 mV and record a stable baseline current in the external solution.

  • GABA Application: Apply a saturating concentration of GABA (e.g., 30 µM) to elicit a maximal inward current. Wash with external solution until the current returns to baseline.

  • This compound Application:

    • To test for direct effects, apply this compound alone.

    • To determine the IC₅₀, pre-incubate the cell with varying concentrations of this compound for 1-2 minutes, followed by co-application of GABA and this compound.

  • Data Acquisition: Record the current responses to GABA in the absence and presence of different concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current for each condition.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀.

[³H]EBOB Competition Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the picrotoxin binding site on the GABA-A receptor in rat brain membranes.

4.2.1. Materials

  • Tissue: Whole rat brain.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

  • Radioligand: [³H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB).

  • Non-specific Ligand: Picrotoxin (10 µM).

  • Test Compound: this compound at various concentrations.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

4.2.2. Procedure

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in assay buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, assay buffer, and [³H]EBOB.

    • Non-specific Binding: Membrane preparation, picrotoxin, and [³H]EBOB.

    • Competition: Membrane preparation, varying concentrations of this compound, and [³H]EBOB.

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

GABA_A_Signaling_this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonism This compound Antagonism GABA GABA GABA_A_Receptor GABA-A Receptor (Closed) GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Binds to Pore Site GABA_A_Receptor_Blocked GABA-A Receptor (Blocked) Cl_in Cl- Influx (Hyperpolarization) GABA_A_Receptor->Cl_in Channel Opens Cl_out Cl- Inhibition Neuronal Inhibition Cl_in->Inhibition No_Cl_Influx No Cl- Influx GABA_A_Receptor_Blocked->No_Cl_Influx Channel Blocked

Caption: GABA-A receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A1 Cell Culture (e.g., DRG Neurons) B1 Obtain Giga-Seal A1->B1 A2 Prepare Solutions (Internal & External) A2->B1 A3 Pull Patch Pipettes A3->B1 B2 Establish Whole-Cell Configuration B1->B2 B3 Record Baseline Current B2->B3 B4 Apply GABA (Control) B3->B4 B5 Apply this compound + GABA B4->B5 C1 Measure Peak Currents B5->C1 Repeat for multiple concentrations C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 C3->C4

Caption: Workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the structure and function of the GABA-A receptor. Its well-characterized mechanism as a non-competitive antagonist at the picrotoxin binding site provides a clear model for this class of inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to study this compound or other non-competitive GABA-A receptor antagonists. Further research into the subunit selectivity of this compound and the precise molecular determinants of its binding will continue to enhance our understanding of GABAergic neurotransmission and provide insights for the development of novel therapeutics targeting the GABA-A receptor.

References

Anisatin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core chemical structure and properties of Anisatin.

Introduction

This compound is a highly toxic sesquiterpene lactone found in the seeds of the Japanese star anise (Illicium anisatum).[1][2] It is a potent neurotoxin responsible for the severe poisonous effects associated with the ingestion of this plant, which is often mistaken for the non-toxic Chinese star anise (Illicium verum).[3][4] this compound's notoriety stems from its powerful activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6] This antagonism leads to severe neurological effects, including seizures and respiratory paralysis.[1] Its complex and unique chemical structure, featuring eight contiguous stereogenic centers, an oxabicyclo[3.3.1] skeleton, and a spiro β-lactone, has made it a subject of interest in both toxicology and synthetic organic chemistry.[2][7][8] This document provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

This compound possesses a complex polycyclic structure that has been elucidated through spectroscopic methods and confirmed by total synthesis.[2][7] It is classified as a sesquiterpenoid and a terpene lactone.[9]

Key Structural Features:

  • Sesquiterpene Lactone: A 15-carbon structure derived from three isoprene (B109036) units, containing a lactone ring.[5][9]

  • Oxabicyclo[3.3.1] Skeleton: A bridged bicyclic ether system that forms the core of the molecule.[2][8]

  • Spiro β-lactone: A four-membered lactone ring attached at a spirocyclic junction.[2][7]

  • Stereochemistry: The molecule contains eight stereogenic centers, contributing to its complex three-dimensional shape.[2]

Chemical Identifiers:

Identifier Value
IUPAC Name (1R,4S,5R,6S,6aR,7R,9R,9aS)-1,5,6a,7-Tetrahydroxy-5,9-dimethylhexahydrospiro[[4,9a]methanocyclopenta[d]oxocine-6,3′-oxetane]-2,2′(1H)-dione[1]
CAS Number 5230-87-5[1]
Molecular Formula C₁₅H₂₀O₈[1][10]
Molar Mass 328.317 g·mol⁻¹[1]
SMILES C[C@@H]1C--INVALID-LINK--(C)O)OC(=O)[C@@H]3O)O">C@HO[11]

| InChI | InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1[1] |

Physicochemical and Toxicological Properties

This compound is characterized by its high toxicity and specific physicochemical properties that influence its biological activity and detection.

PropertyValueSource(s)
logP -1.894[1]
pKa (Strongest Acidic) 12.005[1]
Water Solubility 78.5 g/L (Predicted)[9]
LD₅₀ (Mice, i.p.) 1 mg/kg[1]
LD₅₀ (Mice, p.o.) 0.76 to 1 mg/kg[12][13]
GHS Hazard Classification Acute Toxicity 2 (Fatal if swallowed or if inhaled)[11]

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While detailed raw spectra are found in specialized literature, the key methods are summarized below.

Spectroscopic TechniqueDescription and Key Findings
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR are crucial for determining the complex carbon skeleton and stereochemistry of this compound. The presence of numerous oxygenated carbons and protons in specific chemical environments confirms the polycyclic structure.[14][15]
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule. Characteristic absorption bands would be observed for hydroxyl (-OH), carbonyl (C=O) groups within the lactone rings, and C-O ether linkages.[14][15]
Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of this compound (328.317 g·mol⁻¹).[1] Techniques like LC-MS/MS are used for sensitive detection and quantification in biological and food samples, with specific fragmentation patterns used for identification.[3][13][16]

Biological Properties and Mechanism of Action

This compound's primary biological effect is its potent and non-competitive antagonism of the GABAA receptor.[5][6]

  • Target: this compound binds to the picrotoxinin (B1677863) site within the chloride ion channel of the GABAA receptor complex.[1][6]

  • Mechanism: By binding to this site, this compound allosterically modulates the receptor, stabilizing it in a closed or non-conducting state. This action blocks the influx of chloride ions that normally occurs when GABA binds to the receptor.[6][11] It does not compete with GABA for its binding site but prevents the channel from opening effectively.[1][5] this compound's suppression of GABA-induced currents is use-dependent, meaning it requires the channel to be opened by GABA before it can exert its blocking effect.[6]

  • Physiological Effect: The blockade of inhibitory GABAergic neurotransmission leads to a state of neuronal hyperexcitability in the central nervous system.[1]

  • Toxicological Symptoms: Ingestion of this compound leads to a rapid onset of symptoms (1-6 hours), beginning with gastrointestinal distress (vomiting, diarrhea, stomach pain) and progressing to severe neurological effects, including seizures, convulsions, and loss of consciousness.[1] The ultimate cause of death is typically respiratory paralysis.[1]

  • Treatment: Diazepam, a positive allosteric modulator of the GABAA receptor, has been shown to be an effective treatment for this compound-induced convulsions by enhancing the effect of any remaining GABA activity.[1]

Experimental Protocols

The study of this compound involves several key experimental procedures, from its isolation to the characterization of its biological activity.

Isolation and Purification of this compound from Illicium anisatum

This protocol describes a general method for the extraction and purification of this compound from plant material.

Methodology:

  • Extraction:

    • Grind dried seeds of Illicium anisatum to a fine powder.

    • Perform solvent extraction using a suitable organic solvent such as methanol (B129727) or ethanol. This can be done by maceration or using an accelerated solvent extraction system.[16]

    • Concentrate the resulting crude extract under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in a water/methanol mixture and perform liquid-liquid partitioning against a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.

    • Subsequently, partition the aqueous layer against a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform, to extract this compound and other sesquiterpene lactones.

  • Chromatographic Purification:

    • Subject the enriched extract to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing this compound.

    • Perform further purification steps using High-Performance Liquid Chromatography (HPLC) on a suitable column (e.g., C18 or porous graphitic carbon) to achieve high purity.[16]

  • Verification:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and by comparing the data with published literature values.[3]

GABAA Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to the picrotoxinin binding site on the GABAA receptor.

Methodology:

  • Membrane Preparation:

    • Homogenize rat or mouse whole brains in a buffered solution.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude synaptic membranes.

    • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared brain membranes with a radiolabeled ligand specific for the picrotoxinin site, such as [³H]EBOB ([³H]4'-ethynyl-4-n-propylbicycloorthobenzoate).[17]

    • Add varying concentrations of unlabeled this compound to compete for binding with the radioligand.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[17] The IC₅₀ for this compound inhibiting [³H]EBOB binding is approximately 0.43 μM.[17]

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of this compound on GABA-induced ion currents in neurons.

Methodology:

  • Cell Preparation:

    • Use primary cultures of neurons, such as rat dorsal root ganglion (DRG) neurons, which express GABAA receptors.[6]

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Clamp the membrane potential at a fixed voltage (e.g., -60 mV).

    • Use an intracellular solution containing a high chloride concentration to allow for the measurement of inward chloride currents.

  • Drug Application:

    • Apply a known concentration of GABA to the neuron to elicit a baseline chloride current (IGABA).

    • Co-apply GABA with varying concentrations of this compound to the same neuron.[6]

  • Data Acquisition and Analysis:

    • Record the amplitude of the GABA-induced currents in the absence and presence of this compound.

    • Observe the suppression of the current amplitude by this compound. The EC₅₀ for this suppression is approximately 1.10 μM.[6][12]

    • Analyze other parameters such as the rate of current decay, which is accelerated by this compound, indicating an open-channel block mechanism.[6]

Visualizations

Signaling Pathway Diagram

Anisatin_GABA_Pathway cluster_membrane Neuronal Membrane GABA_R GABAA Receptor (Chloride Channel) Cl_in Cl- (intracellular) GABA_R->Cl_in Channel Opens Cl- Influx Block Channel Block GABA_R->Block Channel Blocked GABA GABA GABA->GABA_R Binds Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization This compound This compound This compound->GABA_R Binds to Picrotoxinin Site No_Inhibition Neuronal Excitation (Seizures) Block->No_Inhibition

Caption: Mechanism of this compound as a non-competitive antagonist of the GABAA receptor.

Experimental Workflow Diagram

Anisatin_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural & Biological Analysis Plant Illicium anisatum seeds Extract Solvent Extraction Plant->Extract Partition Liquid-Liquid Partitioning Extract->Partition ColumnChrom Column Chromatography Partition->ColumnChrom HPLC HPLC Purification ColumnChrom->HPLC Purethis compound Pure this compound HPLC->Purethis compound Spectroscopy Spectroscopy (NMR, MS, IR) Purethis compound->Spectroscopy Characterization BindingAssay GABAA Receptor Binding Assay Purethis compound->BindingAssay ElectroPhys Patch-Clamp Electrophysiology Purethis compound->ElectroPhys Data Data Analysis (Structure, IC50, EC50) Spectroscopy->Data BindingAssay->Data ElectroPhys->Data

Caption: Workflow for the isolation, purification, and analysis of this compound.

Logical Relationship Diagram

Anisatin_Toxicity_Flow Ingestion Ingestion of Illicium anisatum Absorption This compound Absorption (Systemic Circulation) Ingestion->Absorption BBB Crosses Blood- Brain Barrier Absorption->BBB GABA_Block GABAA Receptor Blockade BBB->GABA_Block Inhibition_Loss Loss of Neuronal Inhibition GABA_Block->Inhibition_Loss Hyperexcitation CNS Hyperexcitation Inhibition_Loss->Hyperexcitation Symptoms Symptoms: Seizures, Convulsions Hyperexcitation->Symptoms Death Respiratory Paralysis & Death Symptoms->Death

Caption: Pathophysiological cascade of this compound toxicity from ingestion to effect.

References

Anisatin from Illicium anisatum: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Anisatin, a potent neurotoxin found in Illicium anisatum (Japanese star anise). The document details its natural distribution within the plant, outlines methodologies for its isolation and purification, and describes its mechanism of action on the GABAA receptor signaling pathway.

Natural Sources of this compound

This compound is a highly toxic sesquiterpene lactone primarily found in the plant Illicium anisatum, commonly known as Japanese star anise.[1][2][3] This plant is morphologically similar to the culinary spice Chinese star anise (Illicium verum), but it is crucial to distinguish between them due to the extreme toxicity of I. anisatum.[4][5] this compound is distributed throughout the plant, with particularly high concentrations in the fruits and seeds.[1][6]

Quantitative Distribution of this compound

While the fruits and seeds are known to be the most toxic parts of Illicium anisatum, quantitative data on this compound concentration across different plant tissues is limited. However, available research provides some insights into its distribution. The signal for this compound in Japanese star anise fruits has been found to be over 1000 times greater than in Chinese star anise (Illicium verum).[5][7]

Plant PartThis compound ConcentrationReference
Leaves0.5 mg/g[1]
FruitsHigh concentration (qualitative)[4][6]
SeedsHigh concentration (qualitative)[6]

Isolation and Purification of this compound

The isolation of this compound from Illicium anisatum involves solvent extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpene lactones from Illicium species.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate this compound from the dried fruits and seeds of Illicium anisatum.

Materials and Reagents:

Procedure:

  • Extraction:

    • Macerate the dried and powdered plant material (fruits and seeds) with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in water and partition successively with dichloromethane and then ethyl acetate.

    • Collect the dichloromethane and ethyl acetate fractions. This compound and other sesquiterpene lactones will be concentrated in these fractions.

  • Column Chromatography:

    • Concentrate the dichloromethane and ethyl acetate fractions to dryness.

    • Subject the residue to silica gel column chromatography.

    • Elute the column with a gradient of dichloromethane and ethyl acetate (e.g., starting with 100% dichloromethane and gradually increasing the polarity with ethyl acetate).

    • Monitor the fractions using TLC to identify those containing this compound.

  • Purification:

    • Combine the fractions containing this compound and concentrate them.

    • Further purify the combined fractions using repeated silica gel column chromatography with an appropriate solvent system (e.g., a dichloromethane-ethyl acetate mixture) until a pure compound is obtained.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway and Mechanism of Action

This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[3] The GABAA receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key events at a GABAergic synapse and the point of intervention by this compound.

GABAergic_Synapse GABAergic Synapse and this compound's Mechanism of Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GABA_A_Receptor GABA_A Receptor (Ligand-gated Cl- channel) GABA_synapse->GABA_A_Receptor Binding Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_A_Receptor Non-competitive Antagonism (Blocks channel)

Caption: GABAergic synapse and this compound's mechanism of action.

This compound's Interaction with the GABAA Receptor

Upon binding of the neurotransmitter GABA to the GABAA receptor, a conformational change is induced, which opens the integral chloride ion (Cl-) channel. The resulting influx of negatively charged chloride ions leads to hyperpolarization of the postsynaptic neuron, causing an inhibitory effect and reducing the likelihood of an action potential.

This compound acts as a non-competitive antagonist, meaning it does not bind to the same site as GABA. Instead, it is thought to bind to a site within the chloride ion channel pore of the GABAA receptor. This binding event physically blocks the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. Consequently, the inhibitory signal is blocked, leading to neuronal hyperexcitability, which manifests as seizures and other neurotoxic symptoms.

Experimental Workflow for this compound Isolation and Analysis

The overall workflow from plant material to purified this compound and its subsequent analysis is depicted in the following diagram.

Anisatin_Isolation_Workflow Experimental Workflow for this compound Isolation and Analysis Plant_Material Dried & Powdered Illicium anisatum (Fruits & Seeds) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Partitioning Solvent Partitioning (Dichloromethane/Ethyl Acetate) Extraction->Partitioning Crude_Extract Crude this compound Extract Partitioning->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Purified_this compound Purified this compound Column_Chromatography->Purified_this compound Analysis Structural & Purity Analysis (HPLC, MS, NMR) Purified_this compound->Analysis

Caption: Workflow for this compound isolation and analysis.

References

Anisatin's Antagonistic Role in the GABAergic System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), exerts its effects primarily through the modulation of the GABAergic system.[1] As the principal inhibitory neurotransmitter system in the central nervous system (CNS), the GABAergic system is a critical target for a wide array of therapeutic agents and a key area of investigation in neuroscience. This compound serves as a valuable pharmacological tool for probing the function of γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides an in-depth examination of this compound's interaction with the GABAergic system, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used to elucidate its effects.

Mechanism of Action: Non-Competitive Antagonism at the Picrotoxin (B1677862) Site

This compound functions as a potent, non-competitive antagonist of the GABAA receptor.[2][3] Unlike competitive antagonists that bind directly to the GABA binding site, this compound interacts with a distinct site on the receptor complex, specifically the picrotoxin binding site located within the chloride ion channel pore.[4][5] This interaction does not prevent GABA from binding to the receptor. Instead, this compound's binding to the picrotoxin site allosterically modulates the receptor, stabilizing it in a closed or non-conducting state.[6]

The antagonistic action of this compound is use-dependent, meaning it more readily blocks GABAA receptors that are actively being opened by GABA.[4][5] This suggests that the binding site for this compound becomes more accessible when the channel is in the open conformation. Once bound, this compound prolongs the closed time of the channel and reduces the frequency of channel opening, thereby diminishing the overall chloride influx and inhibiting neuronal signaling.[5][6] This blockade of inhibitory neurotransmission leads to a state of hyperexcitability in the CNS, which can manifest as convulsions and seizures.[2][7]

Signaling Pathway of GABAergic Inhibition and this compound's Point of Interference

The following diagram illustrates the normal signaling pathway at a GABAergic synapse and the point at which this compound interferes.

GABAergic synapse and this compound's mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound's interaction with the GABAA receptor.

Functional Antagonism of GABA-Induced Currents
Parameter Value
EC50~1.10 µM[1][4][5]
Experimental System Rat dorsal root ganglion neurons
Technique Whole-cell patch clamp
Binding Affinity for the Picrotoxin Site
Parameter Value
IC500.43 µM[4][8]
Radioligand [3H]-EBOB
Preparation Rat brain membranes
Technique Radioligand binding assay

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound's role in the GABAergic system are provided below.

Radioligand Binding Assay for this compound (Competitive Binding)

This protocol is adapted for determining the binding affinity of this compound for the picrotoxin site on the GABAA receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate).[4][8]

1. Membrane Preparation:

  • Homogenize rat brain tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step multiple times to remove endogenous GABA.

  • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + [3H]-EBOB + binding buffer.

    • Non-specific Binding (NSB): Receptor membranes + [3H]-EBOB + a high concentration of an unlabeled picrotoxin site ligand (e.g., 10 µM picrotoxin).

    • Competition Binding: Receptor membranes + [3H]-EBOB + varying concentrations of this compound.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Termination and Detection:

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Whole-Cell Patch Clamp Electrophysiology

This protocol describes the measurement of GABA-induced currents in cultured neurons and their modulation by this compound.[4][5]

1. Cell Preparation:

  • Culture primary neurons (e.g., rat dorsal root ganglion neurons) on glass coverslips.

  • Use neurons after a suitable period in culture to allow for the expression of mature GABAA receptors.

2. Electrophysiological Recording:

  • Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution (e.g., containing physiological concentrations of ions).

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal solution containing a high concentration of chloride to set the chloride reversal potential near 0 mV.

  • Establish a whole-cell patch clamp configuration on a selected neuron.

  • Clamp the membrane potential at a holding potential (e.g., -60 mV).

3. Drug Application:

  • Apply GABA to the neuron using a rapid application system to evoke an inward chloride current.

  • To study the effect of this compound, co-apply this compound with GABA. The use-dependent nature of the block can be investigated by repeated co-applications.

4. Data Acquisition and Analysis:

  • Record the membrane currents using an appropriate amplifier and digitize the data.

  • Measure the peak amplitude of the GABA-induced currents in the absence and presence of different concentrations of this compound.

  • To determine the EC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.

  • Analyze other parameters such as the current decay rate to assess the effect on receptor desensitization.

Visualization of Experimental Workflows

Radioligand Binding Assay Workflow

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes with Radioligand and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand ([3H]-EBOB) Radioligand_Prep->Incubation Anisatin_Prep This compound Dilutions Anisatin_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis

Workflow for radioligand binding assay.
Patch Clamp Electrophysiology Workflow

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis Cell_Culture Neuronal Cell Culture Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Pipette_Prep Patch Pipette Fabrication & Filling Pipette_Prep->Whole_Cell Drug_App Apply GABA +/- this compound Whole_Cell->Drug_App Record_Currents Record Membrane Currents Drug_App->Record_Currents Measure_Amplitude Measure Current Amplitude Record_Currents->Measure_Amplitude Dose_Response Construct Dose-Response Curve Measure_Amplitude->Dose_Response EC50_Calc Calculate EC50 Dose_Response->EC50_Calc

Workflow for patch clamp electrophysiology.

Conclusion

This compound is a powerful tool for investigating the structure and function of the GABAA receptor. Its well-characterized mechanism as a non-competitive antagonist acting at the picrotoxin site provides a clear model for studying the allosteric modulation of this important ion channel. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working to understand the complexities of GABAergic neurotransmission and to develop novel therapeutics targeting this system. The convulsant properties of this compound also make it a relevant compound for studying the mechanisms of epilepsy and other seizure disorders.[2][7]

References

An In-depth Technical Guide to the Neurotoxic Effects and Symptomatology of Anisatin Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin, a potent neurotoxin isolated from the fruit of the Japanese star anise (Illicium anisatum), presents a significant toxicological concern due to its severe neurological effects. This technical guide provides a comprehensive overview of the neurotoxic properties of this compound, detailing its mechanism of action, the clinical and metabolic symptomatology of poisoning, and relevant experimental protocols for its study. Quantitative toxicological data are summarized, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is a sesquiterpene lactone that is highly toxic to humans and animals.[1] Poisoning incidents often arise from the accidental ingestion of Japanese star anise, which is sometimes mistaken for the non-toxic Chinese star anise (Illicium verum), a common culinary spice.[2][3] The potent neurotoxicity of this compound stems from its interaction with the central nervous system, leading to a range of debilitating and potentially fatal symptoms.[1] Understanding the precise molecular mechanisms and the full spectrum of physiological effects is crucial for the development of effective diagnostic and therapeutic strategies.

Mechanism of Neurotoxicity: GABA-A Receptor Antagonism

The primary neurotoxic effect of this compound is mediated through its non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor results in the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[6]

This compound disrupts this inhibitory process by binding to the picrotoxinin (B1677863) site within the GABA-A receptor's ion channel.[1] This binding allosterically modulates the receptor, stabilizing it in a closed or non-conducting state, thereby preventing the influx of chloride ions even when GABA is bound to its receptor site. The consequence of this action is a reduction in GABAergic inhibition, leading to a state of neuronal hyperexcitability that manifests as seizures and other neurological symptoms.[1] this compound has been shown to suppress GABA-induced currents in a concentration-dependent manner.[5][7]

Signaling Pathway of this compound's Neurotoxic Action

Anisatin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Picrotoxinin Site) GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Hyperexcitability Neuronal Hyperexcitability (Seizures) Chloride_Channel->Hyperexcitability Blockade of Cl- Influx GABA->GABA_A_Receptor Binds This compound This compound This compound->Chloride_Channel Binds & Blocks

This compound's antagonistic action on the GABA-A receptor signaling pathway.

Symptomatology of this compound Poisoning

The onset of symptoms following this compound ingestion typically occurs within one to six hours.[1] The clinical presentation can be broadly categorized into gastrointestinal and neurological effects.

Gastrointestinal Symptoms

The initial symptoms are often gastrointestinal in nature and include:

  • Nausea and vomiting[1][8]

  • Abdominal pain[1][8]

  • Diarrhea[1][8]

Neurological Symptoms

Following the gastrointestinal phase, a range of severe neurological symptoms emerge, which are the hallmark of this compound poisoning:

  • Jitteriness and hyperexcitability[2][9]

  • Myoclonic movements (brief, involuntary muscle twitching)[2][9]

  • Nystagmus (involuntary eye movements)[2][8]

  • Generalized tonic-clonic seizures[1][2]

  • Loss of consciousness[1]

  • Hallucinations[1]

In severe cases, poisoning can lead to respiratory paralysis, which is the ultimate cause of death.[1][10]

Metabolic Disturbances

Metabolomic studies in animal models have revealed that this compound-induced seizures lead to significant alterations in brain metabolism. These changes reflect the intense neuronal activity and subsequent metabolic stress. Key metabolic perturbations include:

  • Neurotransmitter Imbalance: Altered levels of GABA, glutamate, and glutamine.[11]

  • Energy Metabolism Disruption: Changes in the levels of lactate, citrate, fumarate, creatine, and NAD+.[11]

  • Oxidative Stress: Fluctuations in ascorbate (B8700270) and choline (B1196258) compounds.[11]

  • Amino Acid and Nucleic Acid Metabolism: Dysregulation of various amino acids and nucleic acid metabolites.[11]

Quantitative Toxicological Data

The high toxicity of this compound is reflected in its low lethal and effective concentrations. The following table summarizes key quantitative data from various studies.

ParameterValueSpecies/SystemRoute of AdministrationReference(s)
LD50 1 mg/kgMouseIntraperitoneal (i.p.)[1]
LD50 Range 0.76 - 1 mg/kgMouseOral (p.o.) and Intraperitoneal (i.p.)[7][12]
EC50 ~1.10 µMRat Dorsal Root Ganglion Neurons-[5][7]
IC50 0.43 µMRat Brain Membranes ([3H]EBOB binding)-[13]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound's Effect on GABA-A Receptors

This protocol is designed to measure GABA-induced currents in cultured neurons and the inhibitory effect of this compound.

Cell Preparation:

  • Isolate dorsal root ganglion (DRG) neurons from rats.[5]

  • Culture the neurons on glass coverslips until they are suitable for patch-clamp recording.

Recording Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Pipette Solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA, 4 ATP-Mg (pH adjusted to 7.2 with CsOH).

Recording Procedure:

  • Transfer a coverslip with adherent neurons to a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Hold the neuron at a membrane potential of -60 mV.

  • Apply GABA (e.g., 30 µM) to the neuron using a rapid application system to evoke an inward chloride current.

  • After establishing a stable baseline of GABA-evoked currents, co-apply GABA with varying concentrations of this compound (e.g., 0.1 µM to 10 µM).

  • Record the peak amplitude of the GABA-induced currents in the presence and absence of this compound.

  • Wash out this compound to observe any reversal of the inhibitory effect.

Data Analysis:

  • Measure the peak current amplitude for each condition.

  • Normalize the current in the presence of this compound to the control GABA-evoked current.

  • Plot the normalized current as a function of this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.[5]

NMR-Based Metabolomics of Brain Tissue Following this compound Poisoning

This protocol outlines a workflow for analyzing metabolic changes in the brain of mice after this compound administration.

Experimental Workflow for NMR-Based Metabolomics

Metabolomics_Workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition & Analysis animal_groups Divide mice into control and This compound-treated groups anisatin_admin Administer this compound (e.g., 1 mg/kg, i.p.) to the treatment group animal_groups->anisatin_admin seizure_monitoring Monitor for seizure activity anisatin_admin->seizure_monitoring euthanasia Euthanize mice and dissect brain tissue (e.g., cortex, cerebellum) seizure_monitoring->euthanasia snap_freeze Snap-freeze tissue in liquid nitrogen euthanasia->snap_freeze lyophilize Lyophilize and powder the frozen tissue snap_freeze->lyophilize extraction Extract metabolites using a polar solvent system (e.g., methanol/water) lyophilize->extraction centrifuge Centrifuge to remove proteins and debris extraction->centrifuge supernatant Collect and dry the supernatant centrifuge->supernatant reconstitute Reconstitute in deuterated buffer for NMR analysis supernatant->reconstitute nmr_acq Acquire 1H NMR spectra reconstitute->nmr_acq data_proc Process NMR data (phasing, baseline correction, etc.) nmr_acq->data_proc multivariate_analysis Perform multivariate statistical analysis (e.g., PCA, OPLS-DA) data_proc->multivariate_analysis metabolite_id Identify and quantify significant metabolites multivariate_analysis->metabolite_id pathway_analysis Perform metabolic pathway analysis metabolite_id->pathway_analysis

A typical workflow for an NMR-based metabolomics study of this compound poisoning.

Detailed Steps:

  • Animal Dosing: Administer a sub-lethal dose of this compound to mice to induce seizures. A control group should receive a vehicle injection.[11]

  • Tissue Collection: At a predetermined time point after the onset of seizures, euthanize the mice and rapidly dissect the brain.[11]

  • Metabolite Extraction:

    • Immediately freeze the brain tissue in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a methanol/chloroform/water solvent system to separate polar and lipid metabolites and precipitate proteins.

    • Centrifuge the homogenate and collect the aqueous (polar) phase.

    • Lyophilize the aqueous extract to a dry powder.

  • NMR Sample Preparation: Reconstitute the dried extract in a deuterated phosphate (B84403) buffer (e.g., D2O) containing a known concentration of a chemical shift reference standard (e.g., DSS or TSP).

  • NMR Data Acquisition: Acquire one-dimensional 1H NMR spectra using a high-field NMR spectrometer.

  • Data Analysis:

    • Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).

    • Use multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Partial Least Squares-Discriminant Analysis [OPLS-DA]) to identify spectral regions that differ significantly between the control and this compound-treated groups.[11]

    • Identify the metabolites responsible for these differences using spectral databases and 2D NMR experiments.

    • Quantify the changes in these metabolites and perform pathway analysis to understand the biological implications.

Therapeutic Considerations

Given that this compound is a non-competitive GABA-A receptor antagonist, therapeutic interventions aim to enhance GABAergic neurotransmission. Diazepam, a benzodiazepine (B76468) that positively modulates the GABA-A receptor, has been shown to be an effective treatment for this compound-induced convulsions.[1] Management of this compound poisoning is primarily supportive, focusing on controlling seizures and providing respiratory support if necessary.[14][15]

Conclusion

This compound is a highly potent neurotoxin that poses a serious health risk. Its mechanism of action via non-competitive antagonism of the GABA-A receptor leads to severe neurological symptoms, including life-threatening seizures. This guide has provided a detailed overview of the toxicology of this compound, from its molecular mechanism to its clinical presentation and the metabolic consequences of poisoning. The experimental protocols described herein offer a framework for researchers to further investigate the effects of this compound and to develop and test potential therapeutic agents. A thorough understanding of the information presented is essential for professionals in the fields of toxicology, neuroscience, and drug development who may encounter or study this potent neurotoxin.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Anisatin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Anisatin, a neurotoxic sesquiterpene dilactone found in plants of the family Illiciaceae. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for toxicology studies and the development of potential clinical interventions for poisoning cases. The data and protocols presented herein are derived from a pivotal study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of this compound in mouse blood.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound were evaluated in male ICR mice following intravenous (i.v.) and oral (p.o.) administration. The study revealed low oral bioavailability and a moderate elimination half-life. All quantitative data from the study are summarized in the tables below.

Intravenous Administration Data

A single dose of 0.5 mg/kg this compound was administered intravenously. The key pharmacokinetic parameters are presented in Table 1.

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1093.5 ± 153.2
Tmaxh0.083 ± 0.0
h4.8 ± 0.9
AUC(0-12h)ng/mLh1745.3 ± 189.7
AUC(0-∞)ng/mLh1823.4 ± 203.5
MRT(0-12h)h3.2 ± 0.5

Table 1: Pharmacokinetic parameters of this compound in mice following a 0.5 mg/kg intravenous administration.

Oral Administration Data

A single dose of 1 mg/kg this compound was administered orally by gavage. The key pharmacokinetic parameters are presented in Table 2.

ParameterUnitValue (Mean ± SD)
Cmaxng/mL195.3 ± 45.6
Tmaxh0.5 ± 0.2
h5.1 ± 1.1
AUC(0-12h)ng/mLh813.2 ± 102.4
AUC(0-∞)ng/mLh827.1 ± 115.8
MRT(0-12h)h4.5 ± 0.8

Table 2: Pharmacokinetic parameters of this compound in mice following a 1 mg/kg oral administration.

Bioavailability

The absolute oral bioavailability (F) of this compound was determined by comparing the dose-normalized Area Under the Curve (AUC) from oral administration to that from intravenous administration. The oral bioavailability of this compound in mice was found to be 22.6% [1][2][3]. This indicates that a significant portion of the orally administered dose does not reach systemic circulation, likely due to incomplete absorption or first-pass metabolism.

Experimental Protocols

The following sections detail the methodologies employed for the in-vivo pharmacokinetic study and the subsequent bioanalytical quantification of this compound.

In-Vivo Pharmacokinetic Study Protocol
  • Animal Model: Twelve male ICR mice, weighing 20 ± 2 g, were used for the study.

  • Housing and Acclimation: Animals were housed in a controlled environment with a temperature of 25 ± 2°C, humidity of 55 ± 5%, and a 12-hour light/dark cycle. They had free access to a standard diet and water. All animals were acclimated for one week prior to the experiment.

  • Pre-study Preparation: Mice were fasted for 12 hours before drug administration but were allowed free access to water.

  • Grouping and Dosing: The mice were randomly divided into two groups of six.

    • Group 1 (Oral): Received a single 1 mg/kg dose of this compound administered by oral gavage.

    • Group 2 (Intravenous): Received a single 0.5 mg/kg dose of this compound administered via the tail vein.

  • Blood Sampling:

    • Serial blood samples (approximately 30 μL) were collected from the retro-orbital plexus at specified time points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-administration.

    • Samples were collected into heparinized tubes to prevent coagulation.

Bioanalytical Method: UPLC-MS/MS
  • Sample Preparation:

    • Pipette 20 μL of a whole blood sample into a microcentrifuge tube.

    • Add 10 μL of the internal standard (IS) solution (Salicin, 500 ng/mL).

    • Add 100 μL of acetonitrile (B52724) to precipitate blood proteins.

    • Vortex the mixture vigorously for 3 minutes.

    • Centrifuge the samples at 13,000 rpm for 10 minutes.

    • Carefully collect 5 μL of the resulting supernatant for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: A Waters Acquity UPLC system coupled with a Xevo TQD triple quadrupole mass spectrometer was used[2][3].

    • Analytical Column: UPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm).

    • Mobile Phase: A gradient elution was performed using Methanol (A) and water with 0.1% formic acid (B) at a flow rate of 0.3 mL/min[1][2][3].

    • Ionization: The analysis was performed using an electrospray ionization (ESI) source in the negative ion mode[1][2][3].

    • Detection: Multiple Reaction Monitoring (MRM) was used to detect and quantify the analytes.

      • This compound Transition: m/z 327.1 → 127.0[1][2][3].

      • Salicin (IS) Transition: m/z 285.1 → 122.9[1][2][3].

  • Data Analysis:

    • Data acquisition and processing were performed using MassLynx V4.1 software.

    • Pharmacokinetic parameters were calculated from the blood concentration-time profiles using DAS 2.0 software.

    • The analytical method was validated with a calibration curve ranging from 1 to 2000 ng/mL[1][2][3].

Visualizations: Workflow and Mechanism of Action

Experimental Workflow Diagram

The following diagram illustrates the complete workflow of the this compound pharmacokinetic study, from animal preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing (n=6 per group) cluster_sampling Phase 3: Sample Collection cluster_analysis Phase 4: Bioanalysis & Data Processing cluster_results Phase 5: Results A 12 Male ICR Mice (20 ± 2g) B Acclimation (1 Week) A->B C Fasting (12 hours, water ad libitum) B->C D1 Oral Gavage (1 mg/kg this compound) D2 Intravenous Injection (0.5 mg/kg this compound) E Serial Blood Sampling (Retro-orbital, ~30μL) D1->E F Time Points: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours E->F G Protein Precipitation (Acetonitrile) F->G H UPLC-MS/MS Analysis (ESI-, MRM) G->H I Data Acquisition (MassLynx V4.1) H->I J Pharmacokinetic Modeling (DAS 2.0) I->J K PK Parameters & Bioavailability J->K

Caption: Experimental workflow for this compound pharmacokinetic study in mice.

Mechanism of Action: GABA Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the GABA-A receptor, which is a ligand-gated chloride ion channel.[4][5] The diagram below outlines this inhibitory mechanism.

G cluster_normal Normal GABAergic Inhibition cluster_this compound This compound-Induced Blockade GABA GABA Receptor_N GABA-A Receptor GABA->Receptor_N binds Channel_N Chloride Channel Opens Receptor_N->Channel_N Ion_N Cl- Influx Channel_N->Ion_N Neuron_N Neuron Hyperpolarization (Inhibition) Ion_N->Neuron_N This compound This compound Channel_A Chloride Channel Blocked This compound->Channel_A binds to picrotoxin site Receptor_A GABA-A Receptor Receptor_A->Channel_A Ion_A No Cl- Influx Channel_A->Ion_A Neuron_A Neuronal Hyperexcitation (Convulsions) Ion_A->Neuron_A

Caption: this compound blocks the GABA-A receptor chloride channel, causing neurotoxicity.

References

An In-depth Technical Guide to Anisatin's Interaction with the Picrotoxin Binding Site of the GABAa Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), exerts its effects primarily through the modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. This technical guide provides a comprehensive overview of the molecular interactions between this compound and the picrotoxin (B1677862) binding site within the GABAa receptor chloride channel. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this interaction to inform neuroscience research and the development of novel therapeutics.

Core Interaction: this compound and the Picrotoxin Binding Site

This compound acts as a non-competitive antagonist of the GABAa receptor.[1][2] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct allosteric site located within the transmembrane pore of the receptor. This site is commonly referred to as the picrotoxin binding site, named after another potent channel blocker.[1][2] The binding of this compound to this site does not prevent GABA from binding to the receptor but rather inhibits the subsequent opening of the chloride ion channel, thereby reducing neuronal inhibition.[1][2]

A key characteristic of this compound's action is its use-dependence, meaning its inhibitory effect is more pronounced when the GABAa receptor is activated by GABA.[1] This suggests that the binding of GABA induces conformational changes in the receptor that increase the accessibility or affinity of the picrotoxin binding site for this compound.[1]

Quantitative Data on this compound's Interaction

The following table summarizes the key quantitative data describing the interaction of this compound with the GABAa receptor, providing a basis for comparative analysis and modeling.

ParameterValueSpecies/TissueExperimental ConditionReference
EC50 (Suppression of GABA-induced current)1.10 µMRat Dorsal Root Ganglion NeuronsCo-application with GABA[1]
IC50 (Inhibition of [3H]EBOB binding)0.43 µMRat Brain MembranesCompetitive binding assay[3]

Signaling Pathway and Mechanism of Action

The GABAa receptor is a pentameric ligand-gated ion channel that, upon binding of two GABA molecules, undergoes a conformational change leading to the opening of its central chloride (Cl-) selective pore. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating inhibitory neurotransmission.

This compound disrupts this process by binding to the picrotoxin site within the transmembrane domain of the receptor. This binding event allosterically modulates the receptor, stabilizing it in a non-conducting or desensitized state, even when GABA is bound. This effectively blocks the flow of chloride ions and antagonizes the inhibitory effect of GABA.

GABAa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR_Resting GABAa Receptor (Resting State) GABA->GABAaR_Resting Binds GABAaR_Active GABAa Receptor (Active/Open State) GABAaR_Resting->GABAaR_Active Conformational Change GABAaR_Blocked GABAa Receptor (this compound-Bound/Blocked) GABAaR_Active->GABAaR_Blocked Cl_influx Cl- Influx GABAaR_Active->Cl_influx No_Cl_influx No Cl- Influx GABAaR_Blocked->No_Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization No_Inhibition Reduced Inhibition No_Cl_influx->No_Inhibition This compound This compound This compound->GABAaR_Active Binds to Picrotoxin Site

Figure 1: GABAa Receptor Signaling and this compound's Mechanism of Action.

Experimental Protocols

The study of this compound's interaction with the picrotoxin binding site employs a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through GABAa receptors in individual neurons and assess the effect of this compound on this current.

1. Cell Preparation:

  • Primary neuronal cultures (e.g., rat dorsal root ganglion neurons) or cell lines expressing recombinant GABAa receptors are grown on glass coverslips.

2. Solutions:

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

3. Recording:

  • Coverslips are transferred to a recording chamber on an inverted microscope and continuously perfused with the external solution.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and positioned onto a neuron using a micromanipulator.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch is then ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -60 mV.

4. Drug Application:

  • GABA and this compound are applied to the cell using a fast-perfusion system.

  • To determine the EC50 of this compound, various concentrations of this compound are co-applied with a fixed concentration of GABA (e.g., 10 µM).

5. Data Analysis:

  • The amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of this compound.

  • The percentage of inhibition is calculated, and a concentration-response curve is generated to determine the EC50 value.

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of this compound to the picrotoxin site by measuring its ability to displace a radioactive ligand that specifically binds to this site.

1. Membrane Preparation:

  • Rat brains are homogenized in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended in assay buffer.

2. Assay Conditions:

  • Radioligand: [3H]EBOB (ethynylbicycloorthobenzoate), a specific ligand for the picrotoxin site.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Incubation: Membrane preparations are incubated with a fixed concentration of [3H]EBOB and varying concentrations of unlabeled this compound.

3. Measurement of Binding:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The amount of [3H]EBOB displaced by this compound is calculated.

  • A competition binding curve is generated by plotting the percentage of specific binding against the concentration of this compound.

  • The IC50 value is determined from this curve, which represents the concentration of this compound required to inhibit 50% of the specific binding of [3H]EBOB.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_binding_assay Radioligand Binding Assay A1 Neuronal Culture Preparation A2 Electrophysiological Recording Setup A1->A2 A3 GABA & this compound Application A2->A3 A4 Current Measurement & Analysis A3->A4 C1 Quantitative Assessment of This compound's Potency A4->C1 EC50 Determination B1 Brain Membrane Preparation B2 Incubation with [3H]EBOB & this compound B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting & Data Analysis B3->B4 B4->C1 IC50 Determination SAR_Picrotoxin_Site cluster_ligand Ligand Features cluster_receptor Receptor Binding Site (TM2 Pore Lining) cluster_activity Biological Activity Ligand Picrotoxin-Site Ligand Feature1 Bulky, Rigid Scaffold Ligand->Feature1 Feature2 Hydrogen Bond Acceptors/Donors Ligand->Feature2 Feature3 Hydrophobic Groups Ligand->Feature3 Receptor Picrotoxin Binding Site Feature1->Receptor Steric Complementarity Residue1 Polar Residues (e.g., Threonine, Serine) Feature2->Residue1 Hydrogen Bonding Residue2 Nonpolar Residues (e.g., Leucine, Valine) Feature3->Residue2 Hydrophobic Interactions Receptor->Residue1 Receptor->Residue2 Activity Channel Blocking Potency Receptor->Activity Determines

References

The History of Anisatin: A Potent Neurotoxin and GABA-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin is a highly toxic sesquiterpene lactone first isolated from the seeds of the Japanese star anise (Illicium anisatum). For centuries, the toxic properties of this plant have been recognized, with accidental ingestion leading to severe neurological symptoms. The discovery and subsequent research into this compound have not only unraveled the basis for the plant's toxicity but have also provided a valuable pharmacological tool for studying the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. This technical guide provides a comprehensive overview of the history of this compound's discovery, its mechanism of action, and the key experimental methodologies that have been pivotal in its characterization.

Discovery and Isolation

The journey to identify the toxic principle of Illicium anisatum culminated in the mid-20th century. While the plant's poisonous nature was long known in traditional medicine and from accidental poisonings, the isolation and characterization of the active compound, this compound, were first reported by Lane and colleagues in 1952. Their work laid the foundation for all subsequent research on this potent neurotoxin.

Experimental Protocol: Isolation of this compound (Reconstructed from Lane et al., 1952)

The following protocol is a reconstruction of the likely methods used by Lane et al. for the isolation of this compound, based on common natural product isolation techniques of that era and subsequent literature.

Objective: To isolate and purify the convulsant principle from the seeds of Illicium anisatum.

Materials:

Procedure:

  • Defatting: The powdered seeds are first extracted with a non-polar solvent like petroleum ether to remove fatty oils. This is typically done in a Soxhlet apparatus for exhaustive extraction.

  • Ethanolic Extraction: The defatted plant material is then extracted with ethanol to isolate a broad range of compounds, including the more polar this compound.

  • Solvent Partitioning: The ethanolic extract is concentrated under reduced pressure, and the residue is partitioned between water and an immiscible organic solvent such as chloroform or ethyl acetate. This compound, being a moderately polar molecule, would preferentially partition into the organic layer.

  • Decolorization: The organic extract is often colored with pigments. These are removed by treating the solution with activated charcoal, followed by filtration.

  • Chromatographic Purification: The decolorized extract is concentrated and subjected to column chromatography. The column is packed with an adsorbent like alumina or silica gel and eluted with a gradient of solvents of increasing polarity. Fractions are collected and monitored for the presence of the active compound (historically, this may have been guided by bioassays, such as convulsant activity in animal models).

  • Crystallization: Fractions containing the purified compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol-water mixture) to obtain pure, crystalline this compound.

Elucidation of the Neurotoxic Mechanism

Early observations of this compound-induced convulsions strongly suggested a central nervous system target. It took several decades of research to pinpoint its precise mechanism of action. A pivotal study by Kudo, Oka, and Yamada in 1981 provided the first direct evidence that this compound is a potent antagonist of the GABA-A receptor.[1]

This compound as a Non-Competitive GABA-A Receptor Antagonist

Kudo and colleagues demonstrated that this compound does not compete with GABA for its binding site on the receptor.[1] Instead, it acts as a non-competitive antagonist, meaning it binds to a different site on the receptor-ion channel complex to prevent its activation.[1] This is in contrast to competitive antagonists like bicuculline, which directly block the GABA binding site.

Further research revealed that this compound shares a binding site with another well-known convulsant, picrotoxin, within the chloride ion channel pore of the GABA-A receptor.[2] By binding to this site, this compound allosterically modulates the receptor, stabilizing a closed or non-conducting state of the channel, even when GABA is bound to its receptor site. This blockade of inhibitory neurotransmission leads to hyperexcitability of the central nervous system, manifesting as seizures.

Experimental Protocol: Investigating GABA-A Receptor Antagonism

The following are detailed methodologies for key experiments used to characterize this compound's effect on the GABA-A receptor, based on the work of Kudo et al. (1981) and subsequent neuropharmacological studies.

Objective: To determine the effect of this compound on GABA-mediated neurotransmission in an isolated central nervous system preparation.

Materials:

  • Isolated frog spinal cord preparation

  • Ringer's solution (for superfusion)

  • Suction electrodes for stimulating dorsal roots and recording from ventral roots

  • Microelectrodes for intracellular or extracellular recordings

  • GABA and this compound solutions of known concentrations

  • Pharmacological agents (e.g., tetrodotoxin (B1210768) to block action potentials)

Procedure:

  • The isolated frog spinal cord is placed in a recording chamber and continuously superfused with oxygenated Ringer's solution.

  • Suction electrodes are used to stimulate a dorsal root, which contains the axons of primary afferent neurons.

  • Another suction electrode is placed on an adjacent dorsal root or a ventral root to record the resulting electrical potentials.

  • A baseline dorsal root potential (DRP) or ventral root potential (VRP) is recorded in response to stimulation.

  • GABA is applied to the preparation, which typically causes a depolarization of the primary afferent terminals, measurable as an increase in the DRP.

  • After establishing a stable response to GABA, this compound is co-applied with GABA.

  • The effect of this compound on the GABA-induced depolarization is measured. A reduction in the amplitude of the GABA-induced potential indicates an antagonistic effect.

  • Dose-response curves for GABA are generated in the absence and presence of different concentrations of this compound to determine the nature of the antagonism (competitive vs. non-competitive).

Objective: To determine if this compound directly competes with GABA for its binding site on the GABA-A receptor.

Materials:

  • Crude synaptic membrane preparation from rat brain

  • Radiolabeled GABA agonist (e.g., [³H]muscimol)

  • Unlabeled GABA and this compound

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation of Crude Synaptic Membranes:

    • Rat brains are homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

    • The supernatant is then centrifuged at a high speed to pellet the crude mitochondrial fraction, which is enriched in synaptosomes.

    • The pellet is resuspended and subjected to osmotic shock to lyse the synaptosomes, releasing synaptic vesicles and membranes.

    • The suspension is centrifuged again at high speed to pellet the synaptic membranes. The final pellet is washed and resuspended in the incubation buffer.

  • Binding Assay:

    • Aliquots of the synaptic membrane preparation are incubated with a fixed concentration of the radiolabeled GABA agonist ([³H]muscimol).

    • To determine non-specific binding, a parallel set of tubes is incubated with the radioligand in the presence of a high concentration of unlabeled GABA.

    • To test the effect of this compound, increasing concentrations of this compound are added to a series of incubation tubes containing the membranes and the radioligand.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The ability of this compound to inhibit the specific binding of the radiolabeled GABA agonist is then determined. A lack of inhibition, as was found in the original studies, indicates that this compound does not bind to the GABA recognition site.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data that have been determined for this compound through various pharmacological studies.

Table 1: In Vivo Toxicity Data

ParameterSpeciesRoute of AdministrationValueReference
LD₅₀MouseIntraperitoneal (i.p.)1 mg/kg[2]

Table 2: In Vitro Pharmacological Data

ParameterPreparationAssayValueReference
IC₅₀Rat brain membranesInhibition of [³H]EBOB binding0.43 µM[2]
EC₅₀Rat dorsal root ganglion neuronsSuppression of GABA-induced currents~1.10 µM

Visualizing this compound's Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway affected by this compound and a typical experimental workflow for its study.

Signaling Pathway of GABA-A Receptor and Inhibition by this compound

GABA_Anisatin_Pathway cluster_receptor GABA-A Receptor-Channel Complex GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Cl_channel Chloride (Cl⁻) Channel GABA_R->Cl_channel Opens This compound This compound Picrotoxin_Site Picrotoxin Binding Site This compound->Picrotoxin_Site Binds to Picrotoxin_Site->Cl_channel Blocks Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Seizures Hyperexcitability (Seizures) Cl_channel->Seizures Leads to Cl_ion Cl⁻ Cl_ion->Cl_channel Influx Anisatin_Workflow cluster_invitro Plant Illicium anisatum (Seeds) Extraction Extraction & Purification Plant->Extraction This compound Pure this compound Extraction->this compound Animal_Studies In Vivo Studies (e.g., LD₅₀ in mice) This compound->Animal_Studies In_Vitro_Prep In Vitro Preparations Toxicity Toxicity Profile Animal_Studies->Toxicity Electrophysiology Electrophysiology Binding_Assay Radioligand Binding Assay Spinal_Cord Isolated Frog Spinal Cord Spinal_Cord->Electrophysiology Synaptic_Membranes Rat Brain Synaptic Membranes Synaptic_Membranes->Binding_Assay Mechanism Mechanism of Action (GABA-A Antagonism) Electrophysiology->Mechanism Binding_Assay->Mechanism

References

An In-depth Technical Guide to the Insecticidal Properties of Anisatin from Japanese Star Anise (Illicium anisatum)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anisatin, a sesquiterpene lactone isolated from the seeds and fruit of the Japanese star anise (Illicium anisatum), is a potent neurotoxin with demonstrated insecticidal activity. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's insecticidal properties, including its mechanism of action, available toxicity data, and relevant experimental protocols. While quantitative data on the insecticidal activity of pure this compound is limited in publicly available literature, this guide synthesizes existing research on Illicium anisatum extracts and the well-documented neurotoxicology of this compound to provide a valuable resource for researchers in insecticide development and neuropharmacology. The primary mode of action of this compound is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor, a critical target for several existing classes of insecticides.

Introduction

The search for novel insecticides with unique modes of action is critical for managing insecticide resistance and developing more environmentally benign pest control strategies. Natural products have long been a valuable source of lead compounds for insecticide development. This compound, derived from the highly toxic Japanese star anise, represents one such compound of interest. Historically, crude extracts of Illicium anisatum have been used as a fish and rat poison, and as an insecticide in traditional Chinese agriculture.[1] Modern scientific inquiry has identified this compound as a primary toxic principle, acting on the central nervous system.[2][3] This guide aims to consolidate the technical information available on this compound's insecticidal properties to aid in future research and development.

Chemical and Physical Properties of this compound

This compound is a highly oxygenated and structurally complex sesquiterpene lactone. Its intricate cage-like structure is responsible for its potent biological activity.

PropertyValueReference
Chemical Formula C₁₅H₂₀O₈[2]
Molar Mass 328.317 g·mol⁻¹[2]
CAS Number 5230-87-5[2]
Appearance Crystalline solid[4]
logP -1.894[2]

Mechanism of Action: GABA Receptor Antagonism

The primary mechanism of this compound's toxicity in both insects and mammals is its action as a potent, non-competitive antagonist of the ionotropic GABA receptor.[2][3]

The GABA Receptor in Insects

In insects, the GABA receptor is a ligand-gated chloride ion channel that mediates fast inhibitory neurotransmission in the central nervous system. The binding of the neurotransmitter GABA to its receptor opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing the likelihood of an action potential. This inhibitory signaling is crucial for regulating nerve impulse transmission.[5][6] The insect GABA receptor, particularly the subunit known as "Resistance to Dieldrin" (RDL), is a well-established target for several classes of insecticides, including cyclodienes and phenylpyrazoles.[6]

This compound's Interaction with the GABA Receptor

This compound acts as a picrotoxin-like, non-competitive antagonist, meaning it does not bind to the same site as GABA (the orthosteric site) but rather to an allosteric site within the chloride ion channel pore.[2][3] This binding site is often referred to as the picrotoxinin (B1677863) or non-competitive antagonist (NCA) site.[7] By binding to this site, this compound physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[2] This disruption of inhibitory signaling leads to uncontrolled nerve firing, hyperexcitation of the central nervous system, convulsions, paralysis, and ultimately, death.[2]

GABA_Signaling_Pathway

Quantitative Insecticidal Data

While the insecticidal properties of Illicium anisatum are recognized, there is a notable lack of publicly available data on the specific toxicity (LD50 or LC50) of pure this compound against various insect species. The available quantitative data primarily pertains to crude or partially purified extracts of the plant.

Toxicity of Illicium anisatum Extracts to Insects
ExtractInsect SpeciesBioassay TypeToxicity MetricValueReference
Crude Methanol (B129727) ExtractCulex quinquefasciatus (larvae)Larval ToxicityEC5063.0 µg/mL[1]
Ethyl Acetate-Soluble FractionCulex quinquefasciatus (larvae)Larval ToxicityEC5043.7 µg/mL[1]
Ethyl Acetate-Soluble FractionN/A (suppression of GABA-induced currents)ElectrophysiologyEC500.42 µg/mL[1]
Comparative Toxicological Data of this compound (Non-Insecticidal)

For comparative purposes, the following table summarizes the known toxicity of pure this compound in mammalian systems and its potency in in-vitro assays.

SystemAssay TypeToxicity MetricValueReference
MouseIn vivoLD50 (i.p.)1.0 mg/kg
Rat Dorsal Root Ganglion NeuronsElectrophysiologyEC50 (GABA current suppression)1.10 µM
Rat Brain MembranesRadioligand Binding AssayIC50 ([³H]EBOB inhibition)0.43 µM[8]

Experimental Protocols

The following sections detail representative experimental protocols for the extraction of this compound and the assessment of its insecticidal activity. These are generalized methods based on established practices in natural product chemistry and insecticide toxicology, as specific published protocols for this compound bioassays are scarce.

Preparative Extraction and Purification of this compound

This protocol describes a plausible method for the isolation of this compound from Illicium anisatum fruits for use in biological assays.

Objective: To extract and purify this compound from dried, ground fruits of Illicium anisatum.

Materials:

  • Dried fruits of Illicium anisatum

  • Methanol

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • TLC plates and developing chamber

  • HPLC system for final purification (optional)

Procedure:

  • Grinding: Grind dried fruits of Illicium anisatum to a fine powder.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation. Filter the extract and repeat the process two more times. Combine the filtrates.

    • Soxhlet Extraction: Alternatively, perform a continuous extraction with methanol in a Soxhlet apparatus for 24-48 hours.

  • Solvent Evaporation: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Liquid-Liquid Partitioning:

    • Suspend the crude residue in a mixture of water and methanol (e.g., 9:1 v/v).

    • Perform successive extractions with hexane to remove nonpolar compounds like fats and oils. Discard the hexane fractions.

    • Subsequently, extract the aqueous methanol phase with ethyl acetate several times. This compound will partition into the ethyl acetate phase.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure to yield an enriched crude extract.

  • Silica Gel Column Chromatography:

    • Adsorb the enriched extract onto a small amount of silica gel.

    • Pack a chromatography column with silica gel in a suitable nonpolar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, from hexane to ethyl acetate to methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

  • Purification:

    • Combine fractions containing the compound with the same Rf value as a known this compound standard.

    • Recrystallize the combined fractions from a suitable solvent system to obtain pure this compound.

    • For higher purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be employed.

Extraction_Workflow

Insecticidal Bioassay: Larval Toxicity Assay (Dipping Method)

This protocol is a representative method for assessing the toxicity of this compound to mosquito larvae, based on general practices for larvicidal bioassays.

Objective: To determine the median lethal concentration (LC50) of this compound against 3rd instar larvae of Aedes aegypti.

Materials:

  • Pure this compound

  • Acetone (B3395972) or DMSO (solvent)

  • Deionized water

  • 3rd instar larvae of Aedes aegypti

  • Beakers or glass jars

  • Pipettes

  • Small nets or strainers

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 ppm in acetone).

  • Serial Dilutions: Prepare a series of test concentrations by serial dilution of the stock solution with deionized water. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL. Prepare a control solution containing the same concentration of acetone as the highest test concentration, and a negative control with only deionized water.

  • Larval Exposure:

    • Place 20-25 3rd instar larvae of Aedes aegypti into each beaker.

    • Remove the rearing water and add 100 mL of the respective test or control solutions to each beaker.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and photoperiod.

  • Mortality Assessment: Record the number of dead larvae at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value and its 95% confidence limits using probit analysis.

Structure-Activity Relationships and Future Perspectives

The complex structure of this compound offers opportunities for synthetic modification to explore structure-activity relationships (SAR). Key areas for investigation could include the modification of the lactone rings and hydroxyl groups to potentially enhance insecticidal activity while reducing mammalian toxicity. The significant difference in toxicity between this compound and related compounds from the edible star anise (Illicium verum) underscores the specific structural features required for high-potency GABA receptor antagonism.

Future research should prioritize the determination of LD50 and LC50 values of pure this compound against a range of pest insects from different orders (e.g., Diptera, Lepidoptera, Coleoptera). Furthermore, molecular docking studies of this compound with homology models of insect RDL GABA receptors would provide valuable insights into the specific molecular interactions responsible for its insecticidal activity and could guide the design of novel insecticides targeting this site.

Conclusion

This compound from Japanese star anise is a potent neurotoxin with a clear mechanism of action as a non-competitive GABA receptor antagonist. While quantitative data on its insect-specific toxicity is currently lacking, the available information on the bioactivity of Illicium anisatum extracts and the well-characterized pharmacology of this compound in vertebrate systems strongly supports its potential as a lead compound for insecticide development. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the insecticidal potential of this compound and its derivatives.

References

An In-depth Technical Guide to Anisatin-Induced Convulsive Seizures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), is a powerful convulsant agent that has been instrumental in neuroscience research for studying the mechanisms of epilepsy and convulsive seizures. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced seizures, focusing on its interaction with the GABAergic system. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further investigation of this potent neurotoxin.

Introduction

This compound is a sesquiterpene lactone known for its extreme toxicity, with symptoms of poisoning including gastrointestinal distress, seizures, loss of consciousness, and ultimately respiratory paralysis.[1] Its potent convulsant properties stem from its action as a non-competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] By blocking the inhibitory action of GABA, this compound leads to hyperexcitability of neural circuits, culminating in convulsive seizures.[1] This makes this compound a valuable pharmacological tool for inducing seizure models in research settings to investigate the pathophysiology of epilepsy and to screen potential anticonvulsant therapies.

Mechanism of Action

This compound exerts its convulsant effects primarily through the non-competitive antagonism of GABAa receptors.[1][2] Unlike competitive antagonists that bind to the same site as GABA, this compound binds to a distinct site within the chloride ion channel pore of the GABAa receptor, known as the picrotoxin (B1677862) binding site.[1] This binding event physically obstructs the flow of chloride ions, even when GABA is bound to the receptor, thereby preventing the hyperpolarization of the neuron and leading to a state of disinhibition and neuronal hyperexcitability.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpecies/SystemReference
EC₅₀ (GABA-induced currents)~1.10 μMRat Dorsal Root Ganglion Neurons[3]
IC₅₀ ([³H]EBOB binding)0.43 μMRat Brain Membranes[4]

Table 2: In Vivo Toxicity of this compound

ParameterValueRoute of AdministrationSpeciesReference
LD₅₀0.76 - 1 mg/kgIntraperitoneal (i.p.) and Oral (p.o.)Mice[3]

Signaling Pathway

The primary signaling pathway affected by this compound is the GABAergic inhibitory neurotransmission pathway. The following diagram illustrates the mechanism of this compound's action on the GABAa receptor.

Anisatin_GABAa_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_gabaa GABAa Receptor Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle vGAT GABA_Synapse GABA Vesicle->GABA_Synapse Release GABAa GABA Binding Site IonChannel Cl- Channel GABAa->IonChannel Opens PicrotoxinSite Picrotoxin Site PicrotoxinSite->IonChannel Blocks Hyperpolarization Hyperpolarization IonChannel->Hyperpolarization Cl- Influx No_Hyperpolarization No_Hyperpolarization IonChannel->No_Hyperpolarization No Cl- Influx GABA_Synapse->GABAa Binds Inhibition Inhibition Hyperpolarization->Inhibition Leads to This compound This compound This compound->PicrotoxinSite Binds to Excitation Hyperexcitation & Convulsive Seizures No_Hyperpolarization->Excitation Leads to

This compound's antagonistic action on the GABAa receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced convulsive seizures.

Whole-Cell Patch-Clamp Recording of GABA-Induced Currents

This protocol is adapted from standard electrophysiological techniques for recording from cultured neurons.[3][5][6]

Objective: To measure the effect of this compound on GABA-induced chloride currents in cultured rat dorsal root ganglion (DRG) neurons.

Materials:

  • Cell Culture: Primary culture of rat DRG neurons.

  • External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).

  • Internal Solution (in mM): 140 CsCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 11 EGTA, 5 ATP-Mg (pH 7.2).

  • Agonist: γ-aminobutyric acid (GABA).

  • Antagonist: this compound.

  • Patch-clamp rig: Microscope, micromanipulators, amplifier, data acquisition system.

Procedure:

  • Culture rat DRG neurons on glass coverslips.

  • Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution.

  • Pull borosilicate glass micropipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Under visual control, approach a neuron with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV.

  • Apply GABA (e.g., 100 µM) to the neuron using a puff-application system to elicit an inward chloride current.

  • After establishing a stable baseline of GABA-induced currents, co-apply this compound at various concentrations with GABA.

  • Record the changes in the amplitude of the GABA-induced currents in the presence of this compound.

  • Wash out this compound and observe for any recovery of the current.

Patch_Clamp_Workflow A Prepare Cultured DRG Neurons B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply GABA to Elicit Baseline Current B->C D Co-apply this compound with GABA C->D E Record Changes in Current Amplitude D->E F Analyze Data (e.g., EC50 calculation) E->F

Experimental workflow for whole-cell patch-clamp recording.
This compound-Induced Seizure Model in Mice

This protocol is a general guideline for inducing seizures in mice using a chemical convulsant.[7][8][9]

Objective: To induce and observe convulsive seizures in mice following the administration of this compound.

Materials:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO).

  • Vehicle Control: Saline with the same percentage of DMSO.

  • Observation Chamber: A clear chamber that allows for unobstructed observation of the animal.

  • Video Recording Equipment.

  • Scoring System: Racine scale or a similar seizure scoring system.

Procedure:

  • Acclimate mice to the experimental environment for at least one week.

  • On the day of the experiment, weigh each mouse and calculate the appropriate dose of this compound.

  • Administer this compound (e.g., 0.5-1 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive a vehicle injection.

  • Immediately place the mouse in the observation chamber and start video recording.

  • Observe the mouse continuously for at least 60 minutes for the onset, duration, and severity of seizures.

  • Score the seizure severity at regular intervals using a standardized scale (e.g., Racine scale).

  • Monitor the animal for any adverse effects and provide supportive care as needed.

Seizure_Model_Workflow A Acclimate Mice B Administer this compound (i.p.) A->B C Place in Observation Chamber & Record B->C D Observe for Seizure Activity C->D E Score Seizure Severity (e.g., Racine Scale) D->E F Analyze Seizure Parameters E->F

Workflow for the this compound-induced seizure model in mice.
[³H]-EBOB Radioligand Binding Assay

This protocol is based on competitive binding assays for the picrotoxin site.[4][10][11]

Objective: To determine the affinity of this compound for the picrotoxin binding site on GABAa receptors in rat brain membranes using a competitive binding assay with [³H]-EBOB.

Materials:

  • Tissue: Rat brain membranes.

  • Radioligand: [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]-EBOB).

  • Competitor: this compound.

  • Non-specific binding control: Unlabeled picrotoxin or EBOB.

  • Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4).

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant concentration of [³H]-EBOB (e.g., 1-2 nM).

  • To these tubes, add increasing concentrations of this compound.

  • For determining non-specific binding, add a high concentration of unlabeled picrotoxin or EBOB to a separate set of tubes.

  • Add the rat brain membrane preparation to all tubes to initiate the binding reaction.

  • Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value.

Binding_Assay_Workflow A Prepare Rat Brain Membranes B Incubate Membranes with [3H]-EBOB and varying concentrations of this compound A->B C Separate Bound and Unbound Ligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate Specific Binding D->E F Determine IC50 of this compound E->F

Experimental workflow for the [³H]-EBOB competitive binding assay.

Metabolic Consequences of this compound-Induced Seizures

This compound-induced seizures lead to significant metabolic alterations in the brain.[12] Studies using NMR-based metabolomics have revealed widespread changes in neurotransmitter levels, energy metabolism, and markers of oxidative stress.[12] Key findings include disturbances in the levels of GABA, glutamate, and glutamine, indicating a disruption in neurotransmission and neuromodulation.[12] Furthermore, changes in lactate, citrate, and creatine/phosphocreatine levels point to a high energy demand and a shift in energy metabolism during seizures.[12][13] An increase in markers of oxidative stress, such as ascorbate (B8700270) and choline, is also observed, highlighting the cellular stress induced by the convulsive state.[12]

Conclusion

This compound is a potent neurotoxin that serves as an invaluable tool for studying the fundamental mechanisms of convulsive seizures. Its well-defined action as a non-competitive antagonist of the GABAa receptor allows for the creation of robust and reproducible seizure models. This technical guide has provided a comprehensive overview of the core principles of this compound-induced seizures, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the affected signaling pathway. It is intended that the information and methodologies presented herein will serve as a valuable resource for researchers and drug development professionals working to advance our understanding of epilepsy and to develop novel anticonvulsant therapies.

References

Methodological & Application

Total Synthesis of (-)-Anisatin: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: (-)-Anisatin is a potent neurotoxin isolated from the fruits of the Japanese star anise, Illicium anisatum. Its complex polycyclic structure, featuring a unique spiro-β-lactone and an oxabicyclo[3.3.1] core, coupled with its significant biological activity as a non-competitive GABA antagonist, has made it a compelling target for total synthesis. This document provides a detailed protocol for the total synthesis of (-)-anisatin, based on the elegant and stereoselective route developed by Fukuyama and coworkers. The synthesis is characterized by a series of strategic chemical transformations, including a rhodium-catalyzed 1,4-addition, an intramolecular Diels-Alder reaction, a stereoselective[1][2]-Wittig rearrangement, and a novel epoxide cleavage by a primary amide to construct the core oxabicyclo[3.3.1] skeleton.[1][2]

Data Presentation: Summary of Reaction Yields

The following table summarizes the yields for the key steps in the total synthesis of (-)-Anisatin.

StepReactionStarting MaterialProductYield (%)
1Rhodium-catalyzed 1,4-additionEnoneAdduct85
2Intramolecular Diels-Alder reactionTrieneCycloadduct75 (for 2 steps)
3Stereoselective[1][2]-Wittig RearrangementAllyl etherAlcohol92
4Construction of the oxabicyclo[3.3.1] skeleton via epoxide cleavageEpoxideLactone81
5Final steps to (-)-AnisatinLactone(-)-Anisatin~20 (multi-step)

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (-)-anisatin are provided below.

Rhodium-Catalyzed 1,4-Addition

This crucial step establishes the initial stereocenter of the molecule. The reaction involves the conjugate addition of an arylboronic acid to an enone, catalyzed by a rhodium complex.

Materials:

  • Enone starting material

  • Arylboronic acid

  • [Rh(acac)(CO)2]

  • (S)-BINAP

  • 1,4-Dioxane (B91453)

  • Water

  • Potassium carbonate (K2CO3)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the enone in a mixture of 1,4-dioxane and water (10:1) is added the arylboronic acid and potassium carbonate.

  • In a separate flask, a solution of [Rh(acac)(CO)2] and (S)-BINAP in 1,4-dioxane is prepared and stirred at room temperature for 10 minutes.

  • The catalyst solution is then added to the mixture of the enone and arylboronic acid.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 1,4-addition product.

Intramolecular Diels-Alder Reaction

This reaction constructs the bicyclo[2.2.2]octane core of the molecule through a thermally induced cycloaddition of a triene precursor.

Materials:

  • Triene precursor

  • Toluene (B28343)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • A solution of the triene precursor in toluene is heated to reflux (approximately 110 °C).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography to yield the Diels-Alder adduct.

Stereoselective[1][2]-Wittig Rearrangement

This key transformation introduces a hydroxyl group and sets a crucial stereocenter through a concerted rearrangement of an allyl ether.

Materials:

  • Allyl ether precursor

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • A solution of the allyl ether precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • The reaction is warmed to 0 °C and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography to give the homoallylic alcohol.

Construction of the Oxabicyclo[3.3.1] Skeleton

The formation of the characteristic oxabicyclo[3.3.1]nonane core is achieved through an intramolecular cyclization involving the cleavage of an epoxide by a primary amide.

Materials:

  • Epoxide precursor

  • Ammonia (B1221849) in methanol (B129727)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • The epoxide precursor is dissolved in a solution of ammonia in methanol and stirred at room temperature until the epoxide is consumed (as monitored by TLC).

  • The solvent is removed under reduced pressure to yield the crude primary amide.

  • The crude amide is dissolved in toluene, and DBU is added.

  • The mixture is heated to 100 °C and stirred for 6 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by silica gel column chromatography to afford the lactone with the oxabicyclo[3.3.1] skeleton.

Visualizations

Overall Synthetic Workflow

The following diagram illustrates the key stages in the total synthesis of (-)-anisatin, highlighting the major transformations and intermediates.

Total_Synthesis_Anisatin Start Commercially Available Starting Materials Enone Enone Intermediate Start->Enone Multi-step Preparation Addition_Product 1,4-Addition Product Enone->Addition_Product Rhodium-catalyzed 1,4-Addition Triene Triene Precursor Addition_Product->Triene Functional Group Manipulation Diels_Alder_Adduct Bicyclic Intermediate (Diels-Alder Adduct) Triene->Diels_Alder_Adduct Intramolecular Diels-Alder Allyl_Ether Allyl Ether Diels_Alder_Adduct->Allyl_Ether Several Steps Wittig_Product Homoallylic Alcohol ([2,3]-Wittig Product) Allyl_Ether->Wittig_Product [2,3]-Wittig Rearrangement Epoxide Epoxide Precursor Wittig_Product->Epoxide Epoxidation Oxabicyclo Oxabicyclo[3.3.1]nonane Core Epoxide->Oxabicyclo Amide Formation & Intramolecular Cyclization This compound (-)-Anisatin Oxabicyclo->this compound Final Functional Group Transformations

Caption: Key stages of the (-)-anisatin total synthesis.

Key Bond Formations and Stereochemical Control

This diagram outlines the logical relationship between the key reactions and the establishment of the complex stereochemistry of (-)-anisatin.

Anisatin_Stereochemistry cluster_strategy Synthetic Strategy cluster_outcome Stereochemical Outcome Rh_Addition Rh-catalyzed 1,4-Addition Initial_Stereocenter Establishment of First Chiral Center Rh_Addition->Initial_Stereocenter Diels_Alder Intramolecular Diels-Alder Bicyclic_Core Formation of Bicyclic Core with Defined Stereochemistry Diels_Alder->Bicyclic_Core Wittig [2,3]-Wittig Rearrangement Hydroxyl_Stereocenter Precise Introduction of Key Hydroxyl Group Wittig->Hydroxyl_Stereocenter Epoxide_Opening Intramolecular Epoxide Opening Oxabicyclic_Framework Stereospecific Construction of the Oxabicyclo[3.3.1] Skeleton Epoxide_Opening->Oxabicyclic_Framework Initial_Stereocenter->Diels_Alder Bicyclic_Core->Wittig Hydroxyl_Stereocenter->Epoxide_Opening

Caption: Correlation of key reactions to stereochemical control.

References

Application Note: Quantification of Anisatin in Plant Material by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of anisatin in plant material, particularly in species of the genus Illicium. This compound is a potent neurotoxin, and its presence in certain Illicium species, which can be mistaken for the edible star anise (Illicium verum), poses a significant health risk.[1][2][3] This method is crucial for the quality control of star anise and other plant-derived products to ensure consumer safety.[4] The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Introduction

This compound is a neurotoxic sesquiterpene lactone found in several species of the family Illiciaceae.[5][6] Due to the morphological similarities between the fruits of different Illicium species, accidental ingestion of toxic species mistaken for the culinary spice star anise (Illicium verum) can lead to severe poisoning, including epileptic convulsions.[1][2][3] Therefore, a reliable and sensitive analytical method for the detection and quantification of this compound is essential for food safety and quality control.[4][7] This LC-MS/MS method provides high selectivity and sensitivity for the determination of this compound in complex plant matrices.

Experimental

1. Sample Preparation

A multi-step procedure involving extraction and purification is employed to isolate this compound from the plant matrix.

  • Extraction: An automated accelerated solvent extraction (ASE) can be utilized for efficient extraction from the ground plant material.[1][2] Alternatively, a solid-phase extraction (SPE) cleanup procedure can be employed.[7][8][9] For simpler preparations, protein precipitation with acetonitrile (B52724) can be used for liquid samples like blood.[5][6]

  • Purification: A solid-supported liquid-liquid extraction (SSLE) step using a material like EXtrelut® can be implemented for further purification.[1][2]

2. Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase HPLC or UHPLC system.

  • Column: A C18 column is commonly used for the separation of this compound.[7][8][9] Porous graphitic carbon columns have also been shown to be effective.[1][2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of methanol (B129727) and water (often with 0.1% formic acid) is typically used.[5][6]

  • Flow Rate: A suitable flow rate is maintained to ensure optimal separation and peak shape.

  • Injection Volume: A small injection volume (e.g., 20 µL) is used.[9]

3. Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection and quantification.[1][2][7][8]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2][7][8]

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: The precursor ion for this compound is typically m/z 327.1.[6][10] The primary quantifier product ion is m/z 127.0, with a qualifier ion of m/z 297 also monitored for confirmation.[6][7][8][9][10]

Quantitative Data

The performance of the LC-MS/MS method is summarized in the following tables.

Table 1: Mass Spectrometric Parameters for this compound Quantification

ParameterValueReference
Precursor Ion (m/z)327.1[6][10]
Quantifier Ion (m/z)127.0[6][7][8][9][10]
Qualifier Ion (m/z)297[7][8][9]
Ionization ModeNegative ESI[1][2][7][8]

Table 2: Method Validation Parameters

ParameterValueReference
Linearity Range0.2 - 8 mg/kg[1][2]
1 - 2000 ng/mL[6][10]
Limit of Detection (LOD)1.2 µg/kg[8][9]
Limit of Quantification (LOQ)3.9 µg/kg[8][9]
1 ng/mL[10]
Recovery>90%[7][8][9]
>67.2%[5][6][10]
Intraday Precision (RSD)<14%[5][6][10]
Interday Precision (RSD)<14%[5][6][10]

Protocols

Protocol 1: Sample Preparation

  • Weigh a homogenized sample of the plant material.

  • Perform accelerated solvent extraction (ASE) with an appropriate solvent.

  • The resulting extract is then subjected to solid-supported liquid-liquid extraction (SSLE) for cleanup.

  • Evaporate the purified extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Set up the HPLC/UHPLC system with a C18 column and a mobile phase gradient of methanol and water with 0.1% formic acid.

  • Equilibrate the column with the initial mobile phase conditions.

  • Configure the triple quadrupole mass spectrometer to operate in negative ESI mode and set up the MRM transitions for this compound as specified in Table 1.

  • Inject the prepared sample extract into the LC-MS/MS system.

  • Acquire data and process the chromatograms to determine the concentration of this compound based on a calibration curve prepared with certified reference standards.

Workflow Diagram

Anisatin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result start Plant Material extraction Accelerated Solvent Extraction (ASE) start->extraction Grind & Homogenize purification Solid-Supported Liquid-Liquid Extraction (SSLE) extraction->purification Crude Extract reconstitution Reconstitution purification->reconstitution Purified Extract lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Elute data_analysis Data Analysis ms_detection->data_analysis Acquire Data quantification This compound Concentration data_analysis->quantification Calculate

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method is a highly effective tool for the selective and sensitive quantification of this compound in plant materials. Its application is critical for ensuring the safety of food and herbal products that may be adulterated with toxic Illicium species. The detailed protocol and validated performance characteristics provide a reliable framework for researchers, scientists, and drug development professionals.

References

Application Note: Rapid Detection of Anisatin Contamination using DART-HRMS

Author: BenchChem Technical Support Team. Date: December 2025

AN-024

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a rapid and efficient method for the detection of the neurotoxin Anisatin in various matrices using Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS). This compound is a toxic compound found in species such as Japanese star anise (Illicium anisatum), which can be a dangerous adulterant in edible Chinese star anise (Illicium verum) and related products.[1][2][3] The DART-HRMS method provides a high-throughput screening solution that requires minimal to no sample preparation, delivering reliable results in seconds.[2][3][4] This approach is critical for food safety, quality control, and regulatory screening.[4][5]

Introduction

This compound is a potent neurotoxic sesquiterpene dilactone that can cause severe health issues, including epileptic convulsions, hallucinations, and nausea if ingested.[1][2][3] Its presence in toxic Illicium species, which are morphologically similar to the widely used spice Chinese star anise, poses a significant risk of contamination and adulteration in food products and herbal remedies.[2] Consequently, a rapid, simple, and unambiguous analytical method is crucial for food safety and quality control.[1][2]

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases with little or no sample preparation.[4][6] By coupling a DART source with an HRMS detector, such as an Orbitrap, it is possible to obtain accurate mass measurements, enabling confident identification of target compounds in complex matrices.[2][7] This application note presents a protocol for the rapid screening of this compound in star anise fruits and herbal teas.

Principle of DART-HRMS

The DART ion source operates by directing a heated stream of ionized gas, typically helium or nitrogen, at the sample's surface.[4][8] This process desorbs and ionizes analyte molecules, which are then introduced into the mass spectrometer's inlet. The high-resolution mass analyzer provides excellent mass accuracy (< 3 ppm), allowing for the determination of the elemental composition of the detected ions and ensuring high specificity.[7] DART-HRMS is a powerful tool for high-throughput screening in forensic, food safety, and doping laboratories.[7]

Experimental Protocols

This section provides detailed methodologies for sample preparation and DART-HRMS analysis for the detection of this compound.

Instrumentation
  • Ion Source: DART Ion Source

  • Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or QTOF)[7][9]

Sample Preparation

A major advantage of the DART-HRMS technique is the elimination of time-consuming sample preparation steps.[4][9]

  • Solid Samples (e.g., Star Anise Fruits):

    • No sample pretreatment is required.[2][3]

    • Using clean tweezers, hold the solid fruit sample directly in the gap between the DART source outlet and the mass spectrometer inlet for approximately 5 seconds.[4]

  • Liquid Samples (e.g., Herbal Teas):

    • Prepare a tea by infusing the sample in hot water for approximately 6 minutes.[2][3]

    • Allow the tea to cool.

    • Dip the end of a clean glass rod or capillary tip into the tea.

    • Position the rod with the sampled tea (~2 µL) in the DART ion stream for analysis.[2][3]

DART-HRMS Instrument Parameters

The following table summarizes the recommended starting parameters for the DART-HRMS system. Optimization may be required depending on the specific instrument configuration.

ParameterSetting
DART Source
Ionization GasHelium or Nitrogen[8][9]
Gas Temperature300-500 °C[4]
Grid Electrode Voltage+350 V (Positive Mode)[8]
Mass Spectrometer
Ionization ModePositive and Negative
Mass Range85-1200 Da[4]
Mass Resolution> 27,000[2][3]
Data AcquisitionFull Scan
Data Acquisition and Analysis

Data is acquired in both positive and negative ion modes to detect the characteristic this compound ions. The identification is confirmed by the accurate mass measurement of these ions.

  • Positive Ion Mode: Monitor for the ammonium (B1175870) adduct of this compound, [M+NH₄]⁺ , with an exact mass of m/z 346.1496 (C₁₅H₂₄NO₈).[2][3]

  • Negative Ion Mode: Monitor for the deprotonated molecule, [M-H]⁻ , with an exact mass of m/z 327.1074 (C₁₅H₁₉O₈).[2][3]

The presence of either or both of these ions with a mass error of < 5 ppm provides a confident identification of this compound.

Results and Discussion

The DART-HRMS method allows for the unequivocal qualitative determination of this compound.

  • Qualitative Identification: In contaminated samples, the signal for this compound is typically over 1000 times larger than any background signal in authentic Chinese star anise, allowing for clear differentiation.[2][3]

  • Quantitative Performance: While primarily a screening tool, the method exhibits excellent quantitative capabilities. A study involving spiking a complex herbal tea with Japanese star anise demonstrated a linear calibration curve (R² ≥ 0.995) using a standard addition method. This showed that adulteration could be reliably measured down to a level of 1% (w/w).[2][3]

The table below summarizes the key analytical figures of merit for this compound detection.

AnalyteIonization ModeAdduct / IonExact m/z (Da)Linearity (R²)Detection Level
This compoundPositive[M+NH₄]⁺346.1496≥ 0.995[2][3]1% (w/w) Adulteration[2][3]
This compoundNegative[M-H]⁻327.1074≥ 0.995[2][3]1% (w/w) Adulteration[2][3]

Visualizations

The following diagrams illustrate the experimental workflow and the ionization of this compound.

G cluster_workflow DART-HRMS Experimental Workflow A Sample Receipt B Solid Sample (e.g., Star Anise) A->B C Liquid Sample (e.g., Herbal Tea) A->C D Direct Analysis (No Prep) B->D E Brew Tea & Sample Aliquot C->E F DART-HRMS Analysis (Positive & Negative Mode) D->F E->F G Data Processing & Accurate Mass Confirmation F->G H Report Results G->H

Caption: DART-HRMS workflow for this compound detection.

G cluster_ionization This compound Ionization in DART-HRMS This compound This compound C15H20O8 MW: 328.12 PosIon [M+NH4]+ m/z 346.1496 This compound->PosIon Positive Mode (+NH3, +H+) NegIon [M-H]- m/z 327.1074 This compound->NegIon Negative Mode (-H+)

Caption: Key ions of this compound detected by DART-HRMS.

Conclusion

The DART-HRMS method provides a powerful solution for the rapid and reliable screening of this compound contamination. Its primary advantages include:

  • Speed: Analysis is completed in seconds per sample.[2][4]

  • Simplicity: Minimal to no sample preparation is required, significantly reducing workflow complexity and solvent consumption.[2][3][9]

  • Specificity: High-resolution mass spectrometry provides unambiguous identification based on accurate mass measurements.[7]

  • Versatility: The method is applicable to both solid and liquid samples.[2][3]

This technique is exceptionally well-suited for high-throughput environments such as regulatory agencies and quality control laboratories, enabling swift action to prevent contaminated products from reaching consumers.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Experiments with Anisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of Anisatin, a potent, non-competitive GABAA receptor antagonist, using whole-cell patch clamp electrophysiology. This compound is a neurotoxic compound isolated from the Japanese star anise (Illicium anisatum) that serves as a valuable tool for studying the pharmacology and function of GABAA receptors.[1][2][3]

Introduction

This compound acts as a picrotoxin-like antagonist of GABAA receptors, suppressing GABA-induced currents.[3][4] Its mechanism is use-dependent, meaning it requires the channel to be open for its inhibitory effects to occur, and its action is not readily reversible upon washout.[1] Understanding the interaction of this compound with GABAA receptors is crucial for neuroscience research and can inform the development of novel therapeutics targeting the GABAergic system. The whole-cell patch clamp technique is the gold standard for studying these interactions as it allows for the direct measurement of ion channel currents in response to GABA and this compound application.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from whole-cell patch clamp studies on this compound.

Table 1: this compound Potency on GABAA Receptors

ParameterValueCell TypeReference
EC501.10 µMRat Dorsal Root Ganglion Neurons[1][5]
IC500.43 µMRat Brain Membranes ([3H]EBOB binding)[7]

Table 2: Effects of this compound on GABA-Induced Single-Channel Currents

ParameterEffect of this compoundCell TypeReference
Open TimeNo alterationRat Dorsal Root Ganglion Neurons[1]
Closed TimeProlongedRat Dorsal Root Ganglion Neurons[1]
Burst DurationReducedRat Dorsal Root Ganglion Neurons[1]
Channel Openings per BurstDecreasedRat Dorsal Root Ganglion Neurons[1]

Experimental Protocols

This section provides a detailed methodology for conducting whole-cell patch clamp experiments to investigate the effects of this compound on GABAA receptors.

Cell Preparation
  • Cell Culture: Primary cultures of rat dorsal root ganglion (DRG) neurons are a suitable model system.[1][5]

  • Plating: Plate neurons on coverslips suitable for microscopy and electrophysiological recording a few days prior to the experiment.[6]

Solutions and Reagents

Table 3: Composition of Recording Solutions

SolutionComponentConcentration (mM)
External Solution (aCSF) NaCl150
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
pH7.4 (adjusted with NaOH)
Internal (Pipette) Solution CsCl140
MgCl22
EGTA1
ATP-Mg2
HEPES10
pH7.2 (adjusted with CsOH)
  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store at -20°C. The final concentration of DMSO in the recording solution should be kept to a minimum (<0.1%) to avoid solvent effects.

  • GABA Solution: Prepare a stock solution of GABA in water. Aliquot and store at -20°C. Dilute to the final working concentration in the external solution on the day of the experiment.

Whole-Cell Patch Clamp Recording
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal resistance should be 2-3 MΩ when filled with the internal solution.[5]

  • Equipment Setup: Use a patch clamp amplifier and a data acquisition system. Mount the recording chamber on an anti-vibration table within a Faraday cage to minimize electrical noise.

  • Cell Visualization: Identify healthy neurons using an inverted microscope with appropriate optics.

  • Pipette Positioning: Lower the patch pipette into the bath and apply positive pressure. Approach the target cell with the pipette.

  • Gigaohm Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[6]

  • Equilibration: Allow the cell to equilibrate with the internal solution for at least 5 minutes before starting the recordings.[5]

  • Voltage Clamp: Clamp the membrane potential at a holding potential of -60 mV to record GABA-induced chloride currents.[5]

Drug Application
  • Control Recordings: Obtain stable baseline recordings of GABA-induced currents by applying a known concentration of GABA (e.g., 10 µM) using a fast perfusion system.

  • This compound Application:

    • Co-application: To observe the use-dependent block, co-apply this compound with GABA.[1] Repeated co-applications will demonstrate the cumulative suppression of the GABA-induced current.[1]

    • Pre-application: To test for effects on the closed state of the channel, pre-apply this compound to the bath before applying GABA. Note that pre-application of this compound alone may not have an effect on the subsequent GABA-induced current, highlighting its use-dependent nature.[1]

  • Washout: Attempt to wash out this compound by perfusing the chamber with an this compound-free external solution. Note that recovery from this compound's effects is typically not observed.[1]

Data Analysis
  • Current Measurement: Measure the peak amplitude of the GABA-induced currents before, during, and after this compound application.

  • Dose-Response Curve: To determine the EC50, apply a range of this compound concentrations (co-applied with a fixed concentration of GABA) and plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Current Kinetics: Analyze the decay phase of the GABA-induced currents. This compound has been shown to accelerate the decay of these currents.[1]

Visualizations

Signaling Pathway of this compound's Action

Anisatin_Mechanism GABA GABA GABA_A_Receptor GABA_A Receptor (Closed State) GABA->GABA_A_Receptor Binds to GABA_A_Receptor_Open GABA_A Receptor (Open State) GABA_A_Receptor->GABA_A_Receptor_Open Channel Opening Blocked_Channel Blocked Channel (this compound Bound) GABA_A_Receptor_Open->Blocked_Channel Cl_Influx Cl- Influx GABA_A_Receptor_Open->Cl_Influx This compound This compound This compound->GABA_A_Receptor_Open Binds to (Use-dependent) This compound->Blocked_Channel No_Cl_Influx No Cl- Influx Blocked_Channel->No_Cl_Influx Hyperpolarization Neuronal Inhibition (Hyperpolarization) Cl_Influx->Hyperpolarization Reduced_Inhibition Reduced Inhibition/ Excitation No_Cl_Influx->Reduced_Inhibition

Caption: Mechanism of this compound's antagonistic action on GABAA receptors.

Experimental Workflow

Patch_Clamp_Workflow Start Start: Cell Culture (e.g., DRG Neurons) Prepare_Solutions Prepare Solutions (Internal, External, GABA, this compound) Start->Prepare_Solutions Pull_Pipettes Pull & Fire-Polish Pipettes (2-3 MΩ) Prepare_Solutions->Pull_Pipettes Setup_Rig Setup Recording Rig Pull_Pipettes->Setup_Rig Obtain_Seal Approach Cell & Obtain Gigaohm Seal Setup_Rig->Obtain_Seal Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Whole_Cell Equilibrate Equilibrate (5 min) Whole_Cell->Equilibrate Record_Control Record Control GABA-Induced Currents Equilibrate->Record_Control Apply_this compound Co-apply this compound + GABA Record_Control->Apply_this compound Record_Effect Record this compound Effect Apply_this compound->Record_Effect Washout Washout Attempt Record_Effect->Washout Analyze_Data Data Analysis (Amplitude, Kinetics, EC50) Washout->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a whole-cell patch clamp experiment with this compound.

References

Application Notes and Protocols for Anisatin in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin, a potent neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum), serves as a valuable tool in neuropharmacological research due to its specific mechanism of action. It is a non-competitive antagonist of the γ-aminobutyric acid type A (GABAA) receptor, acting at the picrotoxin (B1677862) binding site.[1] This antagonism blocks the chloride ion channel, leading to neuronal hyperexcitability, convulsions, and seizures.[2][3] These properties make this compound a useful agent for inducing seizure models to study epilepsy and to screen potential anticonvulsant drugs.[4][5]

These application notes provide a comprehensive overview of the use of this compound in neuropharmacological research, including its mechanism of action, quantitative data, and detailed protocols for key in vitro and in vivo experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to the neuropharmacological activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesPreparationReference
EC50 (GABA-induced currents)~1.10 µMRatDorsal Root Ganglion Neurons[6]
IC50 ([3H]EBOB binding)0.43 µMRatBrain Membranes[7]

Table 2: In Vivo Toxicity of this compound

ParameterValueRoute of AdministrationSpeciesReference
Lethal Dose (LD50)1 mg/kgIntraperitoneal (i.p.)Mouse[2]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to the picrotoxin site within the pore of the GABAA receptor chloride channel.[8] This binding allosterically inhibits the channel, preventing the influx of chloride ions that normally occurs upon GABA binding. The blockade of this inhibitory neurotransmission leads to depolarization and increased neuronal excitability.

A proposed downstream signaling cascade following this compound's action on GABAA receptors in the growth cone involves:

  • Blockade of GABA-induced Cl- influx, leading to Cl- efflux.

  • Subsequent depolarization activates L-type voltage-sensitive Ca2+ channels, causing an influx of Ca2+.

  • The rise in intracellular Ca2+ activates Protein Kinase C (PKC).

  • PKC then phosphorylates downstream targets such as Growth Associated Protein 43 (GAP-43) and Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[9]

Anisatin_Signaling_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor (Picrotoxin Site) This compound->GABA_A_Receptor binds to Cl_Channel Cl- Channel Blockade GABA_A_Receptor->Cl_Channel leads to Depolarization Neuronal Depolarization Cl_Channel->Depolarization causes Ca_Channel L-type Voltage-gated Ca2+ Channel Activation Depolarization->Ca_Channel activates Neuronal_Excitability Increased Neuronal Excitability & Seizures Depolarization->Neuronal_Excitability Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx mediates PKC PKC Activation Ca_Influx->PKC activates GAP43_MARCKS Phosphorylation of GAP-43 & MARCKS PKC->GAP43_MARCKS phosphorylates GAP43_MARCKS->Neuronal_Excitability contributes to

Figure 1. Proposed signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Rat Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure the effect of this compound on GABA-induced currents in cultured rat DRG neurons.[8]

Experimental Workflow:

Patch_Clamp_Workflow DRG_Isolation Isolate DRGs from Rats Dissociation Enzymatic Dissociation (Collagenase/Trypsin) DRG_Isolation->Dissociation Plating Plate Neurons on Coated Coverslips Dissociation->Plating Recording Perform Whole-Cell Patch-Clamp Recording Plating->Recording Application Apply GABA +/- this compound Recording->Application Data_Analysis Analyze GABA-induced Currents Application->Data_Analysis

Figure 2. Workflow for patch-clamp experiments with this compound.

Materials:

  • Artificial Cerebrospinal Fluid (aCSF): 126 mM NaCl, 3 mM KCl, 2.5 mM CaCl2, 1.3 mM MgCl2, 26 mM NaHCO3, 1.25 mM NaH2PO4, 20 mM glucose. Bubble with 95% O2 / 5% CO2.

  • Enzyme Solution: 1 mg/mL collagenase and 0.2 mg/mL trypsin in DMEM/F12.

  • Culture Medium: DMEM/F12 with 5% Fetal Bovine Serum.

  • Intracellular (Pipette) Solution: 140 mM K-gluconate, 4 mM KCl, 0.5 mM EGTA, 10 mM HEPES, 4 mM MgATP, 0.4 mM NaGTP. Adjust pH to 7.3 with KOH.

  • Extracellular (Bath) Solution: aCSF.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO.

  • GABA Stock Solution: Prepare a 10 mM stock in water.

Procedure:

  • DRG Neuron Isolation and Culture:

    • Euthanize neonatal rats and isolate lumbar DRGs.

    • Incubate DRGs in the enzyme solution at 37°C for 30-60 minutes.

    • Gently triturate the ganglia to dissociate the neurons.

    • Plate the dissociated neurons onto poly-L-lysine coated coverslips in culture medium and incubate at 37°C in a 5% CO2 incubator. Use neurons within 24-48 hours.[10]

  • Whole-Cell Recording:

    • Transfer a coverslip with adherent neurons to the recording chamber on an inverted microscope and perfuse with aCSF.

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with the intracellular solution.

    • Approach a neuron with the micropipette and form a gigaohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline recording.

    • Apply GABA (e.g., 30 µM) to the neuron to elicit an inward chloride current.

    • Co-apply GABA with varying concentrations of this compound (e.g., 0.1 - 10 µM) to determine its inhibitory effect.

    • Record the currents using appropriate data acquisition software.

    • Analyze the peak amplitude of the GABA-induced currents in the absence and presence of this compound to determine the EC50.

[3H]EBOB Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the picrotoxin binding site on GABAA receptors in rat brain membranes using the radioligand [3H]4'-ethynyl-4-n-propylbicycloorthobenzoate ([3H]EBOB).[7]

Materials:

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors (pH 7.4).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA (pH 7.4).

  • [3H]EBOB: Radiolabeled EBOB.

  • Non-specific binding control: A high concentration of a known non-competitive antagonist (e.g., 10 µM picrotoxin).

  • This compound: Unlabeled this compound at various concentrations.

Procedure:

  • Membrane Preparation:

    • Homogenize whole rat brains in 20 volumes of ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove large debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the membranes.

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[8]

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50-120 µg of brain membrane protein.

      • A fixed concentration of [3H]EBOB (e.g., 1-2 nM).

      • Varying concentrations of this compound for the competition curve.

      • Binding buffer.

      • For total binding wells, add buffer instead of this compound.

      • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in 0.3% polyethyleneimine) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

In Vivo this compound-Induced Seizure Model in Mice

This protocol describes the induction of convulsive seizures in mice using this compound and the evaluation of a potential anticonvulsant, such as diazepam.[2][5]

Animal Handling and Dosing Regimen:

Seizure_Model_Workflow Acclimatization Acclimatize Mice Grouping Divide into Control and Treatment Groups Acclimatization->Grouping Pretreatment Administer Vehicle or Test Compound (e.g., Diazepam) Grouping->Pretreatment Anisatin_Admin Administer this compound (i.p.) Pretreatment->Anisatin_Admin 30 min prior Observation Observe for Seizure Activity (Latency, Duration, Severity) Anisatin_Admin->Observation Data_Analysis Analyze and Compare Seizure Parameters Observation->Data_Analysis

Figure 3. Workflow for the in vivo this compound-induced seizure model.

Materials:

  • Male ICR mice (or other appropriate strain).

  • This compound solution (e.g., in saline with a small amount of DMSO).

  • Test anticonvulsant compound (e.g., Diazepam, 5 mg/kg, i.p.) or vehicle control.[11]

  • Observation chambers.

  • Timer.

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week before the experiment.

    • On the day of the experiment, weigh the mice and randomly assign them to control and treatment groups.

  • Dosing:

    • Administer the test anticonvulsant or vehicle to the respective groups via the desired route (e.g., intraperitoneally, i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), administer a convulsive dose of this compound (e.g., 1 mg/kg, i.p.).

  • Observation and Scoring:

    • Immediately after this compound administration, place each mouse in an individual observation chamber.

    • Observe the mice continuously for a defined period (e.g., 60 minutes).

    • Record the latency to the first seizure, the duration of seizures, and the severity of seizures using a standardized scoring system (e.g., Racine scale).

    • Also, record the number of animals that exhibit tonic-clonic seizures and the mortality rate in each group.

  • Data Analysis:

    • Compare the seizure parameters (latency, duration, severity) between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • A significant increase in seizure latency and a decrease in duration and severity in the treatment group indicate potential anticonvulsant activity.

Metabolomic Analysis of this compound's Effects in Mouse Brain

This protocol provides a framework for investigating the metabolic alterations in the mouse brain following this compound-induced seizures using NMR-based metabolomics.[4][12]

Materials:

  • This compound.

  • Mice.

  • Liquid nitrogen.

  • Tissue homogenizer.

  • Phosphate (B84403) buffer.

  • Deuterium oxide (D2O).

  • NMR spectrometer.

Procedure:

  • Animal Treatment and Tissue Collection:

    • Administer a convulsive dose of this compound to mice.

    • At a specific time point after seizure onset, euthanize the mice by cervical dislocation.

    • Rapidly dissect the brain and specific regions of interest (e.g., cortex, cerebellum).

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen brain tissue in a cold phosphate buffer.

    • Centrifuge the homogenate to pellet proteins and other macromolecules.

    • Collect the supernatant containing the metabolites.

  • NMR Spectroscopy:

    • Lyophilize the supernatant and reconstitute it in a D2O-based buffer for NMR analysis.

    • Acquire 1H NMR spectra using a high-resolution NMR spectrometer.

  • Data Analysis:

    • Process the NMR spectra (e.g., phasing, baseline correction, and referencing).

    • Identify and quantify the metabolites using spectral databases and specialized software.

    • Use multivariate statistical analysis (e.g., OPLS-DA) to identify significant differences in the metabolic profiles between control and this compound-treated groups.

    • Relate the changes in metabolites (e.g., GABA, glutamate, lactate) to the neurotoxic effects of this compound.[4]

Conclusion

This compound is a powerful neuropharmacological tool for studying the GABAergic system and for modeling epilepsy. The protocols provided herein offer a detailed guide for researchers to utilize this compound in a variety of in vitro and in vivo experimental settings. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of neuronal excitability and the development of novel therapeutics for neurological disorders.

References

Analytical techniques for identifying Anisatin in herbal teas

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Techniques for Identifying Anisatin in Herbal Teas

Introduction

This compound is a highly toxic sesquiterpene dilactone found in the fruits of the Japanese star anise (Illicium anisatum) and other related species.[1][2] The consumption of products contaminated with these toxic species can lead to severe neurological and gastrointestinal symptoms, including seizures, hallucinations, and vomiting.[2][3] Chinese star anise (Illicium verum), a common ingredient in herbal teas and culinary spices, is morphologically similar to its toxic counterparts, leading to risks of accidental adulteration.[1][4] Therefore, robust and sensitive analytical methods are crucial for the detection and quantification of this compound in herbal teas to ensure consumer safety.[5]

This document provides detailed protocols for the identification and quantification of this compound in herbal tea matrices using modern analytical techniques. The primary methods covered are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Direct Analysis in Real Time high-resolution mass spectrometry (DART-HRMS).

Mechanism of Action: this compound as a GABA Antagonist

This compound exerts its neurotoxic effects by acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[2][6][7] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABA receptor, this compound blocks the influx of chloride ions into the neuron, preventing hyperpolarization and leading to increased nerve excitability and convulsions.[2][3]

GABAPathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_Receptor GABA Release Chloride_ion Cl- GABA_Receptor->Chloride_ion Channel Opens Excitation Increased Neuronal Excitability (Seizures) GABA_Receptor->Excitation Channel Blocked Hyperpolarization Membrane Hyperpolarization Chloride_ion->Hyperpolarization Influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition This compound This compound This compound->GABA_Receptor Blocks Channel

Caption: this compound's antagonistic action on the GABA-A receptor.

Overall Experimental Workflow

The general procedure for analyzing this compound in herbal teas involves sample preparation to extract the analyte from the complex matrix, followed by instrumental analysis for detection and quantification.

Workflow Sample Herbal Tea Sample Reception Preparation Sample Preparation (Extraction & Cleanup) Sample->Preparation LCMS_Analysis LC-MS/MS Analysis Preparation->LCMS_Analysis Chromatographic Methods DART_Analysis DART-HRMS Analysis Preparation->DART_Analysis Direct Methods Data Data Acquisition & Processing LCMS_Analysis->Data DART_Analysis->Data Quantification Quantification & Reporting Data->Quantification

Caption: General workflow for this compound analysis in herbal teas.

Experimental Protocols

Sample Preparation for Chromatographic Analysis (LC-MS/MS)

This protocol is designed to extract this compound from the tea matrix and remove interfering substances prior to LC-MS/MS analysis.

Materials:

  • Herbal tea sample

  • Methanol (B129727)

  • Water

  • Acetonitrile

  • Solid Phase Extraction (SPE) C18 cartridges or EXtrelut® columns[5][8]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenization: Mill the dry herbal tea sample to a fine, homogenous powder.[9]

  • Extraction:

    • Weigh 1.0 g of the homogenized tea powder into a centrifuge tube.

    • Add 10 mL of a methanol/water mixture (e.g., 70:30 v/v).

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet and combine the supernatants.

  • Cleanup (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound from the cartridge with 5 mL of acetonitrile.[8]

    • Alternative Cleanup: A solid-supported liquid-liquid purification step on EXtrelut® can also be employed.[5][10]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., acetonitrile/water 1:9 v/v).[10]

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

Simplified Sample Preparation for DART-HRMS

DART-HRMS is a rapid technique that requires minimal sample preparation.[1][11]

Materials:

  • Herbal tea sample

  • Boiling water

  • Glass sampling rod

Protocol:

  • Tea Infusion: Prepare a tea infusion by adding boiling water to the herbal tea sample according to product instructions, typically for about 6 minutes.[1][11]

  • Sampling: Dip the end of a glass sampling rod into the prepared tea.[1][11]

  • Analysis: Immediately present the glass rod with the sampled tea (~2 µL) to the DART ion source for analysis.[1][11]

Analytical Method Protocols

LC-MS/MS Analysis

This method offers high sensitivity and selectivity for the quantification of this compound.[8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

Parameter Value
Column C18 (e.g., 100 x 2.1 mm, 2.6 µm) or Porous Graphitic Carbon[5][8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

| Column Temp. | 40 °C |

MS/MS Conditions:

Parameter Value
Ionization Mode ESI Negative[8]
Capillary Voltage -3.5 kV
Source Temp. 150 °C
Desolvation Temp. 350 °C
Monitoring Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 327.1[8]
Product Ion (Quantifier) 127.0[8][12]

| Product Ion (Qualifier) | 297.0[8] |

DART-HRMS Analysis

This method is ideal for rapid screening and qualitative confirmation of this compound without sample pretreatment.[1][13]

Instrumentation:

  • Direct Analysis in Real Time (DART) ion source coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

DART-HRMS Conditions:

Parameter Value
Ionization Mode Positive or Negative[1]
Gas Helium
Gas Temperature 350 °C
Mass Resolution >27,000[1]
Positive Ion [M+NH₄]⁺ (m/z) 346.1496[1][11]

| Negative Ion [M-H]⁻ (m/z) | 327.1074[1][11] |

Quantitative Data Summary

The performance of the described analytical methods has been validated in several studies. The table below summarizes key quantitative parameters.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Quantification RangeReference
HPLC-MS/MS 1.2 µg/kg3.9 µg/kg-[8]
LC-MS/MS --0.2 - 8 mg/kg[5][10]
DART-HRMS Adulteration down to 1% (w/w) is measurable-Linear calibration (R² ≥ 0.995)[1][11]

Conclusion

The analytical methods detailed in this application note provide robust and reliable means for detecting the neurotoxin this compound in herbal tea products. LC-MS/MS stands out as a highly sensitive and selective method for quantification, making it suitable for regulatory compliance and quality control.[8] DART-HRMS offers a significant advantage in speed and simplicity, positioning it as an excellent tool for rapid screening of raw materials and finished products with minimal sample preparation.[1][11] The implementation of these protocols can significantly enhance food safety measures by preventing the distribution of herbal teas contaminated with toxic Illicium species.

References

Application Note: NMR-Based Metabolomics for Studying Anisatin Intoxication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin is a potent neurotoxin found in the seeds of the Japanese star anise (Illicium anisatum). Its ingestion can lead to severe neurological symptoms, including seizures, due to its action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor.[1][2][3] Understanding the downstream metabolic consequences of this compound intoxication is crucial for elucidating its complete mechanism of toxicity and for the development of potential diagnostic and therapeutic strategies. Nuclear Magnetic Resonance (NMR)-based metabolomics offers a powerful platform for obtaining a comprehensive snapshot of the metabolic perturbations in brain tissue following this compound exposure. This application note provides a detailed protocol for utilizing ¹H-NMR-based metabolomics to study the effects of this compound intoxication on the brain metabolome.

Principle

NMR spectroscopy is a non-destructive analytical technique that can simultaneously identify and quantify a wide range of metabolites in a complex biological sample.[4][5] By applying multivariate statistical analysis to the NMR spectra of brain extracts from control and this compound-treated subjects, it is possible to identify statistically significant changes in metabolite concentrations. These alterations can then be mapped to specific biochemical pathways, revealing the systemic effects of the toxin. A ¹H NMR-based metabolomic study on mice has shown that this compound intoxication leads to significant disturbances in neurotransmission, energy metabolism, amino acid metabolism, and nucleic acid metabolism in the brain cortex and cerebellum.[5]

Data Presentation

Metabolic PathwayMetaboliteChange in CortexChange in Cerebellum
Neurotransmission γ-Aminobutyric acid (GABA)
Glutamate
Glutamine
Taurine
Oxidative Stress Ascorbate
Phosphatidylcholine
Choline
Ethanolamine
Energy Metabolism NAD+
Lactate
Citrate
Fumarate
Creatine/Phosphocreatine
Creatinine
Amino Acid Metabolism Leucine
Isoleucine
Valine
Phenylalanine
Tyrosine
Tryptophan
Alanine
Threonine
Glycine
Nucleic Acid Metabolism NAD+
Nicotinamide/Niacinamide
Adenosine
Guanosine

Table 1: Summary of qualitative metabolic changes in the brain following this compound intoxication. (↑) indicates an increase, and (↓) indicates a decrease in the metabolite level in the this compound-treated group compared to the control group. Data is based on the findings from Wei et al., 2014.[5]

Experimental Protocols

Animal Model and Sample Collection

A suitable animal model, such as mice, should be used. A control group receiving a vehicle and a test group receiving a sub-lethal dose of this compound (e.g., 1 mg/kg, intraperitoneally) should be established.[2] After a defined period to allow for the onset of symptoms (e.g., 1-6 hours), the animals are euthanized, and brain tissues (cortex and cerebellum) are rapidly dissected and flash-frozen in liquid nitrogen to quench metabolic activity. Samples should be stored at -80°C until extraction.

Brain Tissue Metabolite Extraction (Methanol/Chloroform (B151607)/Water Method)

This protocol is adapted from established methods for brain tissue extraction for NMR metabolomics.[1][6]

Materials:

  • Frozen brain tissue (~50-100 mg)

  • Pre-chilled (-20°C) Methanol (B129727) (HPLC grade)

  • Pre-chilled (-20°C) Chloroform (HPLC grade)

  • Pre-chilled (4°C) ultrapure water

  • Homogenizer

  • Centrifuge capable of 13,000 x g at 4°C

  • Lyophilizer

Procedure:

  • Weigh the frozen brain tissue.

  • Add 4 mL/g of ice-cold methanol to the tissue in a pre-chilled homogenization tube.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is obtained.

  • Add 2 mL/g of ice-cold chloroform to the homogenate and vortex for 60 seconds.

  • Add 2 mL/g of ice-cold water to the mixture, creating a final methanol:chloroform:water ratio of 2:1:1.

  • Vortex the mixture for 60 seconds and incubate on ice for 15 minutes to allow for phase separation.

  • Centrifuge at 13,000 x g for 20 minutes at 4°C. Three layers will form: an upper aqueous layer (polar metabolites), a lower organic layer (lipids), and a protein pellet at the interface.

  • Carefully collect the upper aqueous layer into a new tube.

  • Lyophilize the aqueous extract to dryness.

  • Store the lyophilized extract at -80°C until NMR analysis.

NMR Sample Preparation

Materials:

  • Lyophilized brain extract

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4) prepared in D₂O

  • Internal standard: 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) at a final concentration of 0.5 mM.

Procedure:

  • Reconstitute the lyophilized extract in 600 µL of phosphate buffer (in D₂O) containing the internal standard.

  • Vortex for 60 seconds to ensure complete dissolution.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any remaining particulate matter.

  • Transfer 550 µL of the supernatant to a 5 mm NMR tube.

¹H-NMR Data Acquisition

Instrument:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

Typical Acquisition Parameters:

  • Pulse Sequence: 1D ¹H NOESY presaturation (e.g., noesygppr1d) or Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to suppress water and macromolecule signals.

  • Temperature: 298 K (25°C)

  • Spectral Width: 12-16 ppm

  • Number of Scans: 128 or 256

  • Relaxation Delay: 2-4 seconds

  • Acquisition Time: 2-3 seconds

  • Mixing Time (for NOESY): 10-100 ms

NMR Data Processing and Analysis

Software:

  • Software for NMR data processing (e.g., TopSpin, Mnova).

  • Software for metabolite identification and quantification (e.g., Chenomx NMR Suite, AMIX).[7][8]

  • Software for multivariate statistical analysis (e.g., SIMCA-P, MetaboAnalyst).

Workflow:

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data.

  • Referencing: Calibrate the chemical shifts of the spectra to the internal standard (TSP or DSS at 0.00 ppm).

  • Binning/Alignment: Segment the spectra into bins of a defined width (e.g., 0.04 ppm) or use alignment algorithms to correct for minor shifts in peak positions.

  • Normalization: Normalize the binned data to the total spectral area or to the integral of the internal standard to account for variations in sample concentration.

  • Multivariate Analysis:

    • Principal Component Analysis (PCA): An unsupervised method to visualize the general clustering and outliers within the dataset.

    • Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal PLS-DA (OPLS-DA): Supervised methods to maximize the separation between the control and this compound-treated groups and to identify the metabolites responsible for this separation.

  • Metabolite Identification: Assign spectral peaks to specific metabolites by comparing their chemical shifts and coupling patterns to databases (e.g., Human Metabolome Database - HMDB, Biological Magnetic Resonance Bank - BMRB) and by using software like Chenomx.[7][8]

  • Quantification: Determine the relative or absolute concentrations of the identified metabolites.

Visualizations

Experimental Workflow

G cluster_sample Sample Collection cluster_extraction Metabolite Extraction cluster_nmr NMR Analysis cluster_data Data Analysis Animal_Model Animal Model (Mice) Control vs. This compound-Treated Tissue_Harvest Rapid Brain Dissection (Cortex & Cerebellum) Animal_Model->Tissue_Harvest Quenching Flash Freezing in Liquid N2 Tissue_Harvest->Quenching Storage Storage at -80°C Quenching->Storage Homogenization Homogenization in Methanol/Chloroform/Water Storage->Homogenization Start Extraction Phase_Separation Centrifugation Homogenization->Phase_Separation Aqueous_Layer Collect Aqueous Layer Phase_Separation->Aqueous_Layer Lyophilization Lyophilization Aqueous_Layer->Lyophilization Reconstitution Reconstitution in D2O Buffer with Internal Standard Lyophilization->Reconstitution Prepare for NMR NMR_Acquisition 1H-NMR Data Acquisition (e.g., 600 MHz) Reconstitution->NMR_Acquisition Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acquisition->Processing Raw Data Multivariate Multivariate Analysis (PCA, OPLS-DA) Processing->Multivariate Identification Metabolite Identification & Quantification Multivariate->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis

Experimental workflow for NMR-based metabolomics of this compound intoxication.
This compound's Primary Mechanism: GABA-A Receptor Antagonism

G GABA GABA GABA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_Receptor Binds to orthosteric site Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel Activates This compound This compound Picrotoxin_Site Picrotoxin Binding Site This compound->Picrotoxin_Site Binds to Picrotoxin_Site->Chloride_Channel Blocks channel (Non-competitive antagonism) Neuron_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Channel->Neuron_Inhibition Cl- influx leads to Neuronal_Excitation Neuronal Excitation (Seizures) Chloride_Channel->Neuronal_Excitation Blocked Cl- influx leads to

This compound acts as a non-competitive antagonist at the GABA-A receptor.
Disturbed Metabolic Pathways in this compound Intoxication

G cluster_energy Energy Metabolism cluster_amino_acid Amino Acid & Neurotransmitter Metabolism cluster_nucleic_acid Nucleic Acid Metabolism Glycolysis Glycolysis Lactate Lactate (Increased) Glycolysis->Lactate TCA_Cycle TCA Cycle Citrate Citrate (Decreased) TCA_Cycle->Citrate Fumarate Fumarate (Decreased) TCA_Cycle->Fumarate Creatine Creatine/PCr (Decreased) BCAA BCAAs (Leu, Ile, Val) (Increased) Aromatic_AA Aromatic AAs (Phe, Tyr, Trp) (Increased) Glutamate Glutamate (Increased) GABA GABA (Decreased) Glutamate->GABA GABA Shunt NAD NAD+ (Decreased) Purines Purines (Adenosine, Guanosine) (Decreased) This compound This compound Intoxication cluster_energy cluster_energy This compound->cluster_energy Disturbs cluster_amino_acid cluster_amino_acid This compound->cluster_amino_acid Disturbs cluster_nucleic_acid cluster_nucleic_acid This compound->cluster_nucleic_acid Disturbs

Overview of metabolic pathways disturbed by this compound intoxication.

Conclusion

NMR-based metabolomics is a highly effective and reproducible technique for investigating the complex biochemical consequences of this compound intoxication. The provided protocols offer a comprehensive framework for conducting such studies, from sample preparation to data analysis. The identified metabolic disturbances, particularly in energy metabolism and neurotransmitter balance, provide a deeper understanding of the pathophysiology of this compound-induced neurotoxicity and may aid in the discovery of novel biomarkers and therapeutic targets.

References

Anisatin: A Potent Tool for Inducing Experimental Seizures in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin is a neurotoxic sesquiterpene lactone found in the seeds of the Japanese star anise (Illicium anisatum). It is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor (GABA-A receptor).[1][2] By blocking the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound induces a state of neuronal hyperexcitability, leading to convulsive seizures.[3][4] This property makes this compound a valuable, albeit potent and toxic, tool for inducing experimental seizures in rodent models to study the pathophysiology of epilepsy and to evaluate the efficacy of potential anticonvulsant therapies.

These application notes provide an overview of the use of this compound for inducing experimental seizures in rodents, including its mechanism of action, key quantitative data, and detailed experimental protocols. Due to the high toxicity of this compound, extreme caution and careful dose-finding studies are essential when using this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature. It is important to note that a definitive dose-response curve for seizure induction (ED50) has not been established, and the provided lethal dose should be used as a critical reference point for designing experiments.

ParameterSpeciesValueAdministration RouteReference
Lethal Dose (LD50)Mouse1 mg/kgIntraperitoneal (i.p.)[1]
Lethal Dose (LD50)Mouse0.76 - 1 mg/kgOral (p.o.) and Intraperitoneal (i.p.)[3]
In vitro EC50 (GABA-induced current suppression)Rat Dorsal Root Ganglion Neurons~1.10 µMN/A[5]
In vitro IC50 ([3H]EBOB binding inhibition)Rat Brain Membranes0.43 µMN/A[6]

Experimental Protocols

General Considerations
  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

  • Safety Precautions: this compound is extremely toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work with this compound powder should be performed in a certified chemical fume hood.

  • Solvent Selection: this compound should be dissolved in a vehicle suitable for in vivo administration, such as saline with a minimal amount of a solubilizing agent like dimethyl sulfoxide (B87167) (DMSO) or ethanol. The final concentration of the organic solvent should be non-toxic to the animals.

Protocol 1: Induction of Acute Seizures in Mice

This protocol is designed for the induction of acute seizures and requires careful dose-finding to establish a reliable, non-lethal dose.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 1-5% DMSO)

  • Male or female mice (e.g., C57BL/6 or Swiss Webster), 8-12 weeks old

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers (e.g., clear polycarbonate cages)

  • Video recording equipment

  • Animal scale

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to create a range of doses for the dose-finding study. It is strongly recommended to start with doses significantly lower than the known LD50 (e.g., 0.1-0.2 mg/kg).

  • Animal Acclimation: Allow mice to acclimate to the experimental room for at least one hour before injection.

  • Administration: Weigh each mouse and administer the prepared this compound solution via i.p. injection. A control group receiving only the vehicle should be included.

  • Behavioral Observation and Scoring: Immediately after injection, place the mouse in an observation chamber and begin video recording. Continuously observe the animal for the onset, duration, and severity of seizures for at least 1-6 hours, as symptoms may have a delayed onset.[1]

  • Seizure Scoring: Score the seizure severity using a modified Racine scale, which should be validated for this compound-induced seizures. A proposed scale is provided in the table below.

StageBehavioral Manifestations
1Immobility, staring, facial movements (e.g., chewing, whisker twitching)
2Head nodding, isolated myoclonic jerks
3Clonic convulsions of the forelimbs
4Rearing with clonic convulsions of all four limbs
5Generalized tonic-clonic seizure with loss of posture and falling
  • Post-Seizure Care: After the observation period, provide supportive care as needed, including access to food and water. Monitor animals for any signs of distress or delayed toxicity.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Neuronal Hyperexcitability

anisatin_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Depolarization Depolarization (Excitation) GABA_A_Receptor->Depolarization Inhibition Blocked Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Action_Potential Action Potential (Seizure Activity) Depolarization->Action_Potential Increased Firing This compound This compound This compound->GABA_A_Receptor Blocks (Non-competitively)

Caption: this compound's mechanism of seizure induction.

Experimental Workflow for this compound-Induced Seizure Model

experimental_workflow Start Start Animal_Acclimation Animal Acclimation (1 hour) Start->Animal_Acclimation Dose_Preparation This compound Dose Preparation (e.g., 0.1-0.5 mg/kg) Animal_Acclimation->Dose_Preparation Administration Intraperitoneal (i.p.) Administration Dose_Preparation->Administration Observation Behavioral Observation & Video Recording (1-6 hours) Administration->Observation Scoring Seizure Scoring (Modified Racine Scale) Observation->Scoring Data_Analysis Data Analysis (Latency, Duration, Severity) Scoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound seizure induction.

Discussion and Further Considerations

This compound's potent, non-competitive antagonism of the GABA-A receptor makes it a powerful tool for inducing seizures in a manner distinct from other chemoconvulsants that may act through different mechanisms. A metabolomic study in mice has indicated that this compound-induced seizures lead to significant alterations in brain neurochemistry, including changes in GABA, glutamate, glutamine, and taurine (B1682933) levels, as well as markers of oxidative stress and energy metabolism.[4] This suggests that beyond its primary effect on GABAergic inhibition, this compound triggers a cascade of downstream events that contribute to the seizure phenotype and associated neuropathology.

Researchers using this compound should be aware of its steep dose-response curve and the narrow window between convulsive and lethal doses. It is imperative to conduct thorough dose-finding studies to identify a dose that reliably induces seizures without causing significant mortality. The development of a standardized behavioral scoring system for this compound-induced seizures would greatly benefit the field by allowing for more consistent and comparable data across studies. Furthermore, combining behavioral observations with electroencephalogram (EEG) recordings would provide a more complete characterization of the seizure phenotype induced by this compound.

References

Application Notes and Protocols for the Extraction and Purification of Anisatin from Illicium Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin is a potent neurotoxin found in the seeds of various Illicium species, most notably the Japanese star anise (Illicium anisatum). Its complex chemical structure and significant biological activity make it a subject of interest in neuropharmacology and toxicology research. These application notes provide a detailed protocol for the extraction and purification of this compound from Illicium seeds, based on established methodologies. The protocol is intended for research purposes and should be performed by trained professionals in a controlled laboratory setting due to the high toxicity of this compound.

Introduction

This compound is a sesquiterpene lactone that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor.[1] Ingestion can lead to severe neurological effects, including seizures and respiratory paralysis.[2] The primary source of this compound is the seeds of Illicium anisatum, a plant morphologically similar to the common spice, Chinese star anise (Illicium verum). The potential for contamination of edible star anise with toxic species necessitates reliable methods for the isolation and detection of this compound. This document outlines a preparative scale protocol for the extraction and purification of this compound, as well as modern analytical techniques for its quantification.

Materials and Equipment

Reagents
Equipment
  • Soxhlet extractor

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Experimental Protocols

Extraction of Crude this compound

This protocol is adapted from the original isolation method described by Lane et al. (1952).

  • Maceration and Soxhlet Extraction:

    • Weigh 500 g of finely powdered, dried seeds of Illicium anisatum.

    • Place the powdered seeds in a large beaker and add 1 L of trichloroethylene.

    • Stir the mixture for 3 hours at room temperature.

    • Filter the mixture and collect the trichloroethylene extract.

    • Transfer the solid plant material to a Soxhlet thimble and perform a continuous extraction with trichloroethylene for 8-12 hours.

    • Combine the initial extract with the Soxhlet extract.

  • Solvent Evaporation:

    • Dry the combined trichloroethylene extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a greenish, oily residue.

Purification of this compound

The crude extract contains a mixture of oils, pigments, and other secondary metabolites. A multi-step chromatographic process is required for the purification of this compound.

  • Silica Gel Column Chromatography (Initial Cleanup):

    • Prepare a silica gel column (e.g., 50 cm length, 5 cm diameter) packed in hexane.

    • Dissolve the crude oily extract in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

    • Load the dissolved sample onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Combine the this compound-containing fractions from the silica gel chromatography and evaporate the solvent.

    • Dissolve the residue in a minimal amount of methanol.

    • Prepare a Sephadex LH-20 column packed in methanol.

    • Load the sample onto the column and elute with methanol.

    • This step helps to separate compounds based on their molecular size, further purifying the this compound.

  • Crystallization (Final Purification):

    • Evaporate the solvent from the purified this compound fractions obtained from the Sephadex LH-20 column.

    • Dissolve the resulting solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it at 4°C to facilitate crystallization.

    • Collect the this compound crystals by filtration and wash with a small amount of cold ethanol.

    • Dry the crystals under vacuum.

Data Presentation

The following tables summarize typical quantitative data expected from the extraction and purification process.

Table 1: Extraction Yield of Crude this compound
Parameter Value
Starting Material (powdered Illicium anisatum seeds)500 g
Extraction SolventTrichloroethylene
Volume of Solvent (initial maceration)1 L
Volume of Solvent (Soxhlet)1.5 L
Yield of Crude Oily Extract~50 g
Approximate Crude Yield (%)~10%
Table 2: Purification Summary of this compound
Purification Step Typical Recovery
Silica Gel Chromatography60 - 70%
Sephadex LH-20 Chromatography80 - 90%
Crystallization70 - 80%
Overall Estimated Yield of Pure this compound ~0.1 - 0.2% (from starting material)
Purity (by HPLC) >98%

Analysis and Quantification

Modern analytical techniques are essential for the accurate quantification and identification of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the detection and quantification of this compound.[2]

  • Column: Porous graphitic carbon or C18 column.[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Detection: Tandem mass spectrometry in negative ionization mode is effective for this compound.[2]

  • Quantification Range: This method can achieve a quantification range between 0.2 and 8 mg/kg.[2]

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Dried & Powdered Illicium anisatum Seeds Maceration Maceration with Trichloroethylene Start->Maceration Soxhlet Soxhlet Extraction Maceration->Soxhlet Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation CrudeExtract Crude Oily Extract Evaporation->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex Crystallization Crystallization Sephadex->Crystallization Purethis compound Pure this compound Crystals Crystallization->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Safety Precautions

This compound is a highly toxic compound. All handling of the plant material, extracts, and purified compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, a lab coat, and safety glasses, must be worn at all times. Accidental ingestion or exposure can be fatal.

Conclusion

The protocol described provides a comprehensive guide for the extraction and purification of this compound from Illicium seeds for research applications. The multi-step purification process is essential to obtain a high-purity compound. Researchers should adhere to strict safety protocols due to the extreme toxicity of this compound. The use of modern analytical techniques such as HPLC-MS/MS is recommended for accurate quantification and purity assessment.

References

Application Notes & Protocols for In Vivo Administration of Anisatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Anisatin is a potent, naturally occurring neurotoxin isolated from the seeds of the Japanese star anise (Illicium anisatum). It is a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, binding to the picrotoxinin (B1677863) site.[1][2] This antagonism blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to hyperexcitability, convulsions, and seizures.[1][3] These properties make this compound a valuable tool for inducing seizures in rodent models to study the mechanisms of epilepsy and to screen potential anticonvulsant therapies. These application notes provide detailed protocols for the in vivo administration of this compound in mice for neurotoxicity and seizure studies, along with data presentation and visualization of the underlying mechanisms.

Quantitative Data Summary

This compound administration in mice induces dose-dependent neurotoxic effects. The following tables summarize key quantitative data from neurotoxicity studies.

Table 1: Lethal Dose (LD50) of this compound in Mice

Administration RouteLD50 (mg/kg)Reference
Intraperitoneal (i.p.)1.0[3]
Oral (p.o.)0.76 - 1.0[4]

Table 2: this compound-Induced Changes in Brain Metabolites in Mice

The following data were observed in the cerebral cortex and cerebellum of mice administered a sublethal dose of this compound. The changes indicate significant disturbances in neurotransmission, energy metabolism, and oxidative stress pathways.[5]

Metabolic PathwayMetaboliteObserved Change
Neurotransmission GABADecrease
GlutamateIncrease
GlutamineIncrease
TaurineDecrease
Energy Metabolism LactateIncrease
CitrateDecrease
FumarateDecrease
Creatine/PhosphocreatineDecrease
NAD+Decrease
Oxidative Stress AscorbateDecrease
PhosphatidylcholineDecrease
CholineDecrease
EthanolamineDecrease
Amino Acid Metabolism LeucineDecrease
IsoleucineDecrease
ValineDecrease
PhenylalanineDecrease
TyrosineDecrease

Experimental Protocols

Protocol 1: Induction of Seizures with this compound in Mice

This protocol describes the intraperitoneal (i.p.) administration of a sublethal dose of this compound to induce convulsive seizures for neurotoxicity and efficacy studies of potential anticonvulsants.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in 0.9% saline)

  • Male ICR mice (8 weeks old, 20-25 g)

  • Syringes and needles (27-gauge)

  • Observation chamber

  • Timer

Procedure:

  • Animal Acclimatization: Acclimate male ICR mice for at least one week before the experiment with a 12-hour light/dark cycle and free access to food and water.

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution with 0.9% sterile saline to the final desired concentration. A common vehicle is 10% DMSO in saline. The final injection volume should be approximately 10 ml/kg body weight.

    • A suggested sublethal dose to induce seizures is 0.5 mg/kg.

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Administer this compound (0.5 mg/kg) or vehicle control via intraperitoneal injection.

  • Behavioral Observation and Seizure Scoring:

    • Immediately after injection, place the mouse in an individual observation chamber.

    • Observe continuously for at least 60 minutes, recording the latency to the first seizure and the seizure severity using a modified Racine scale (see Table 3).

    • Symptoms typically appear within 1-6 hours after administration.[3]

Table 3: Modified Racine Scale for Seizure Scoring in Mice

ScoreBehavioral Manifestation
0No response, normal behavior
1Mouth and facial movements (e.g., whisker twitching)
2Head nodding
3Forelimb clonus
4Rearing with forelimb clonus
5Rearing and falling (loss of postural control)
6Generalized tonic-clonic seizures
7Tonic extension of hindlimbs, potentially leading to death

Protocol 2: Brain Tissue Collection for Metabolomic Analysis

This protocol outlines the procedure for collecting brain tissue following this compound administration for subsequent analysis, such as NMR-based metabolomics.

Materials:

  • This compound-treated and control mice

  • Anesthesia (e.g., isoflurane (B1672236) or cervical dislocation)

  • Dissection tools (scissors, forceps)

  • Liquid nitrogen

  • Cryovials

Procedure:

  • Euthanasia: At a predetermined time point after this compound or vehicle administration (e.g., 30 minutes post-seizure onset), euthanize the mice.

  • Brain Extraction:

    • Rapidly decapitate the mouse and expose the skull.

    • Carefully remove the brain and place it on an ice-cold surface.

  • Dissection and Snap-Freezing:

    • Dissect the brain regions of interest (e.g., cerebral cortex and cerebellum).

    • Immediately snap-freeze the tissue samples in liquid nitrogen to quench metabolic activity.

  • Storage: Store the frozen tissue samples at -80°C until further processing for metabolomic analysis.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (Male ICR Mice) anisatin_prep This compound Preparation (0.5 mg/kg in 10% DMSO/Saline) admin Intraperitoneal Administration anisatin_prep->admin observe Behavioral Observation & Seizure Scoring (Racine Scale) admin->observe euthanize Euthanasia & Brain Tissue Collection observe->euthanize metabolomics Metabolomic Analysis (e.g., NMR) euthanize->metabolomics

Caption: Workflow for in vivo this compound neurotoxicity studies.

Signaling Pathway of this compound-Induced Neurotoxicity

G This compound This compound gaba_r GABA-A Receptor (Picrotoxinin Site) This compound->gaba_r Binds to gaba_inhibition GABAergic Inhibition gaba_r->gaba_inhibition Blocks neuronal_excitability ↑ Neuronal Excitability gaba_inhibition->neuronal_excitability Leads to seizures Seizures neuronal_excitability->seizures glutamate_release ↑ Glutamate Release neuronal_excitability->glutamate_release energy_demand ↑ Energy Demand seizures->energy_demand glutamate_release->energy_demand energy_metabolism Disturbed Energy Metabolism (↓ ATP, ↓ NAD+) energy_demand->energy_metabolism oxidative_stress Oxidative Stress energy_demand->oxidative_stress metabolic_disturbance Metabolic Disturbance (Amino Acids, Lipids) energy_metabolism->metabolic_disturbance oxidative_stress->metabolic_disturbance

Caption: this compound's mechanism of neurotoxicity.

References

Determining Anisatin Bioavailability with UPLC-MS/MS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisatin, a potent neurotoxin found in certain species of the Illiciaceae family, poses a significant health risk due to accidental ingestion, often through adulterated star anise products.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for toxicological assessments and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for determining the bioavailability of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies outlined herein are based on established and validated practices, ensuring reliable and reproducible results for researchers in toxicology and drug development. A study in mice determined the absolute bioavailability of this compound to be 22.6%.[1][2][3]

Introduction

This compound is a neurotoxic sesquiterpene dilactone that acts as a non-competitive GABA antagonist in the central nervous system.[4][5] Its presence in certain Illicium species, which can be morphologically similar to the edible Chinese star anise (Illicium verum), leads to frequent poisoning incidents.[1] Understanding the pharmacokinetic profile of this compound, particularly its bioavailability, is essential for clinical management of poisonings and for regulatory assessment of potential contamination in food and herbal products. UPLC-MS/MS offers a highly sensitive and selective method for the quantitative determination of this compound in complex biological samples like blood plasma.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from a UPLC-MS/MS method developed for the determination of this compound in mouse blood.[1]

Table 1: UPLC-MS/MS Method Validation Parameters

ParameterValue
Calibration Curve Range1 - 2000 ng/mL
Correlation Coefficient (r)> 0.995
Accuracy86.3% - 106.9%
Intraday & Interday Precision< 14%
Matrix Effect93.9% - 103.3%
Recovery Rate> 67.2%
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterOral Administration (1 mg/kg)Intravenous Administration (0.5 mg/kg)
Absolute Bioavailability 22.6% -
Half-life (t1/2) 5.1 hoursNot Reported

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in plasma samples, based on established methodologies.[1]

Sample Preparation (Protein Precipitation)
  • To 20 µL of blood or plasma sample, add 100 µL of acetonitrile (B52724) containing the internal standard (IS), Salicin (B1681394), at a concentration of 100 ng/mL.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 2 µL of the resulting supernatant into an appropriate vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Column: UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm)[1]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol (B129727)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0 - 0.2 min: 10% B

    • 0.2 - 1.4 min: 10% to 75% B

    • 1.4 - 2.0 min: 75% B

    • 2.0 - 2.1 min: 75% to 10% B

    • 2.1 - 4.5 min: 10% B

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 327.1 → 127.0[1][2][3]

    • Salicin (IS): m/z 285.1 → 122.9[1][2][3]

  • Capillary Voltage: 2 kV

  • Desolvation Gas Flow: 900 L/h

  • Source Temperature: 150°C

Preparation of Standards and Quality Controls
  • Prepare stock solutions of this compound (1.0 mg/mL) and salicin (1.0 mg/mL) in a 1:1 (v/v) mixture of methanol and ultrapure water.[1]

  • Prepare working standard solutions of this compound by diluting the stock solution with methanol to achieve concentrations of 10, 50, 200, 500, 1000, 2000, 5000, 10,000, and 20,000 ng/mL.

  • Prepare a working standard solution of salicin (100 ng/mL) by diluting its stock solution with methanol.

  • Prepare calibration standards by spiking blank mouse blood with appropriate amounts of the this compound working standard solutions to yield final concentrations ranging from 1 to 2000 ng/mL.

  • Prepare quality control (QC) samples at three concentration levels (e.g., 2, 180, and 1800 ng/mL) in the same manner as the calibration standards.

  • Store all solutions at -20°C.

Visualizations

Experimental Workflow for this compound Bioavailability Determination

G cluster_0 Sample Collection & Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis A Blood/Plasma Sample Collection B Addition of Acetonitrile with Internal Standard (Salicin) A->B C Vortex & Centrifuge B->C D Supernatant Transfer C->D E UPLC Separation (BEH C18 Column) D->E F Mass Spectrometry Detection (Negative ESI, MRM) E->F G Quantification using Calibration Curve F->G H Pharmacokinetic Modeling G->H I Bioavailability Calculation H->I

Caption: Workflow for determining this compound bioavailability.

Logical Relationship of this compound's Neurotoxic Effect

G This compound This compound Ingestion GABA_Receptor GABA-A Receptor This compound->GABA_Receptor Non-competitive Antagonist Neuronal_Inhibition Decreased Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to CNS_Excitation CNS Hyperexcitation Neuronal_Inhibition->CNS_Excitation Results in Symptoms Toxic Symptoms (Seizures, Respiratory Paralysis) CNS_Excitation->Symptoms Causes

Caption: this compound's mechanism of neurotoxicity.

References

Troubleshooting & Optimization

Differentiating Illicium anisatum from Illicium verum contamination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the differentiation of Illicium anisatum (Japanese star anise) from Illicium verum (Chinese star anise).

Frequently Asked Questions (FAQs)

Q1: What are the primary risks associated with Illicium anisatum contamination in Illicium verum samples?

A1: The primary risk of Illicium anisatum contamination is severe neurotoxicity.[1][2] I. anisatum contains anisatin, a potent non-competitive GABA-A receptor antagonist, which can cause seizures, vomiting, and other serious neurological effects.[2][3][4][5][6] Illicium verum, the true star anise, is generally recognized as safe and is a major source of shikimic acid, a precursor for the antiviral drug oseltamivir (B103847) (Tamiflu).[7] Adulteration of I. verum with the toxic I. anisatum poses a significant health risk.[1][2]

Q2: What are the key chemical markers used to differentiate Illicium anisatum from Illicium verum?

A2: The key chemical markers are this compound and (E)-anethole. This compound is the primary toxic compound found in high concentrations in I. anisatum and only in trace amounts in I. verum.[8][9] (E)-anethole is the main component of the essential oil of I. verum, responsible for its characteristic flavor and aroma, and is found in much lower concentrations in I. anisatum.[10][11][12]

Q3: Can I rely on morphological or sensory evaluation to distinguish between the two species?

A3: While some morphological and sensory differences exist, they are not reliable for definitive identification, especially in powdered or processed samples. I. anisatum fruits are often smaller, with more pointed and irregularly shaped follicles compared to the more uniform star shape of I. verum.[13] The odor of I. anisatum is sometimes described as more like cardamom than anise.[14] However, these characteristics can be subtle and variable, making analytical methods essential for accurate identification and safety.[1]

Troubleshooting Guides

Issue: Ambiguous results from Thin-Layer Chromatography (TLC) analysis.

Possible Cause: Insufficient separation of key compounds.

Solution:

  • Optimize the Mobile Phase: Adjust the solvent system to improve the resolution of flavonoid patterns, which can differ between the two species.[1]

  • Use a High-Performance Thin-Layer Chromatography (HPTLC) system: HPTLC offers better separation efficiency and sensitivity compared to conventional TLC.

  • Employ a Derivatization Agent: Use a suitable spray reagent to enhance the visualization of specific compounds and reveal differences in the chromatograms.

  • Confirm with a More Sensitive Method: If ambiguity persists, confirm the results using a more sensitive and specific method like HPLC-MS/MS.[1][9]

Issue: Low or no detection of this compound in a suspected Illicium anisatum sample by HPLC-MS/MS.

Possible Cause 1: Inefficient extraction of this compound from the sample matrix.

Solution:

  • Review the Extraction Protocol: Ensure the use of an appropriate solvent and extraction technique. An accelerated solvent extraction with a solid-supported liquid-liquid purification step has been shown to be effective.[8]

  • Optimize Extraction Parameters: Factors such as solvent-to-sample ratio, extraction time, and temperature may need to be optimized for your specific sample type.

Possible Cause 2: Suboptimal mass spectrometry parameters.

Solution:

  • Verify MS/MS Transitions: Confirm that the correct precursor and product ion transitions for this compound are being monitored. For negative ionization mode, the transitions m/z 327 → 127 (quantifier) and m/z 327 → 297 (qualifier) are commonly used.[1][9]

  • Tune the Instrument: Ensure the mass spectrometer is properly tuned and calibrated to achieve the required sensitivity. The limit of detection for this compound can be as low as 1.2 µg/kg.[1][9]

Issue: Poor quality DNA sequence from the psbA-trnH region in DNA barcoding.

Possible Cause: DNA degradation or presence of PCR inhibitors.

Solution:

  • Assess DNA Quality: Run an aliquot of the extracted DNA on an agarose (B213101) gel to check for degradation. Use spectrophotometry (e.g., NanoDrop) to assess purity.

  • Purify DNA Extract: If PCR inhibitors are suspected, re-purify the DNA sample using a commercial kit or a cleanup protocol.

  • Optimize PCR Conditions: Adjust the annealing temperature, extension time, and number of cycles. Consider using a PCR enzyme that is more robust to inhibitors.

  • Try Alternative Primers: If amplification is still unsuccessful, consider using alternative universal primers for the psbA-trnH region or target a different DNA barcode region like the internal transcribed spacer (ITS).[7][15][16]

Quantitative Data Summary

The following tables summarize the key quantitative differences between Illicium verum and Illicium anisatum.

Table 1: this compound Content in Illicium Species

SpeciesThis compound ConcentrationMethod
Illicium verum2 to 312 µg/kgHPLC-MS/MS[9]
Illicium anisatumHigh levels (significantly higher than I. verum)HPLC-MS/MS[8]
Other toxic Illicium speciesCan exceed I. verum levels by over 1000-foldHPLC-MS/MS[9]

Table 2: Key Chemical Components in the Essential Oil of Illicium Species

CompoundIllicium verum (% of Essential Oil)Illicium anisatum (% of Essential Oil)Method
(E)-anethole72–92%[12]LowGC-MS[10][11]
EucalyptolLow36.7%GC-MS[17]
(+)-SabineneLow15.61%GC-MS[17]

Experimental Protocols

HPLC-MS/MS Method for this compound Detection

This protocol is adapted from validated methods for the detection and quantification of this compound.[1][8][9]

a. Sample Preparation (Solid-Phase Extraction)

  • Grind the fruit sample to a fine powder.

  • Accurately weigh 1 g of the powdered sample into an extraction thimble.

  • Perform an accelerated solvent extraction (ASE) using an appropriate solvent like methanol.

  • Evaporate the extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent mixture (e.g., water/methanol).

  • Perform a solid-supported liquid-liquid purification step using a product like EXtrelut®.

  • Elute the analyte and evaporate to dryness.

  • Reconstitute the final residue in the mobile phase for HPLC-MS/MS analysis.

b. HPLC-MS/MS Parameters

  • HPLC Column: C18 column[1] or a porous graphitic carbon column.[8][14]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, both with a small percentage of a modifier like formic acid.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][9]

  • MS/MS Transitions (this compound):

    • Quantifier: m/z 327 → 127[1][9]

    • Qualifier: m/z 327 → 297[1][9]

GC-MS Method for Essential Oil Analysis

This protocol outlines the analysis of the volatile components of Illicium species.[10][11][17][18]

a. Essential Oil Extraction (Hydrodistillation)

  • Grind the fruit sample.

  • Place the ground material in a flask with distilled water.

  • Perform hydrodistillation for several hours using a Clevenger-type apparatus.

  • Collect the essential oil and dry it over anhydrous sodium sulfate.

  • Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) for GC-MS analysis.

b. GC-MS Parameters

  • GC Column: A non-polar column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[18]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60°C), hold for a few minutes, then ramp up to a final temperature of 250-300°C.

  • Injector Temperature: 250-280°C.

  • Ion Source Temperature: 200-230°C.

  • Mass Range: Scan from m/z 40 to 500.

  • Identification: Identify compounds by comparing their mass spectra and retention indices with those of reference standards and databases (e.g., NIST, Wiley).

DNA Barcoding for Species Identification

This protocol provides a general workflow for the identification of Illicium species using DNA barcoding, focusing on the psbA-trnH and ITS regions.[7][15][16]

a. DNA Extraction

  • Grind a small amount of dried plant material to a fine powder using liquid nitrogen.

  • Extract total genomic DNA using a commercial plant DNA extraction kit, following the manufacturer's instructions.

  • Assess the quality and quantity of the extracted DNA using gel electrophoresis and spectrophotometry.

b. PCR Amplification

  • Set up PCR reactions using universal primers for the psbA-trnH and/or ITS regions.

  • PCR Reaction Mix (25 µL):

    • ~30 ng genomic DNA

    • 1X PCR buffer

    • 2.0 mM MgCl₂

    • 0.2 mM of each dNTP

    • 0.1 µM of each primer

    • 1.0 U Taq DNA Polymerase

  • PCR Thermal Cycling Conditions (Example):

    • Initial denaturation: 94°C for 5 min.

    • 35 cycles of:

      • Denaturation: 94°C for 30 sec.

      • Annealing: 55°C for 30 sec.

      • Extension: 72°C for 1 min.

    • Final extension: 72°C for 10 min.

  • Verify the PCR products by running an aliquot on an agarose gel.

c. Sequencing and Data Analysis

  • Purify the PCR products using a commercial kit.

  • Perform Sanger sequencing of the purified PCR products in both forward and reverse directions.[7]

  • Assemble and edit the sequences to obtain a consensus sequence for each sample.

  • Use the Basic Local Alignment Search Tool (BLAST) to compare the obtained sequences against a reference database (e.g., GenBank, BOLD) to identify the species.[5]

Powder Microscopy Protocol

This protocol is for the microscopic examination of powdered Illicium samples.[2][10][19][20]

  • Sample Preparation:

    • Place a small amount of the powdered sample on a microscope slide.

    • Add a drop of a clearing agent (e.g., chloral (B1216628) hydrate (B1144303) solution) and a drop of stain (e.g., safranin).

    • Gently warm the slide to facilitate clearing.

    • Apply a coverslip.

  • Microscopic Examination:

    • Examine the slide under a light microscope at different magnifications.

    • Look for key diagnostic features:

      • Illicium verum : Note the presence of sclerenchyma fibers, stone cells, and reddish-brown parenchyma of the mesocarp.[2]

      • Illicium anisatum : Compare the morphology of epicarp cells, which can differ from I. verum, especially under fluorescent microscopy.[10][19]

  • Fluorescence Microscopy (Optional):

    • Prepare a slide as above (without stain).

    • Examine under a fluorescence microscope with a UV filter.

    • Observe for differences in the fluorescence of epicarp cells between the two species.[10][19]

Visualizations

experimental_workflow cluster_sample Sample cluster_methods Analytical Methods cluster_results Results cluster_identification Identification Sample Illicium Sample (Fruit or Powder) Microscopy Microscopy Sample->Microscopy GCMS GC-MS Sample->GCMS HPLCMS HPLC-MS/MS Sample->HPLCMS DNA DNA Barcoding Sample->DNA Morphology Morphological Features Microscopy->Morphology EssentialOil Essential Oil Profile ((E)-anethole) GCMS->EssentialOil Toxin Toxin Profile (this compound) HPLCMS->Toxin Sequence DNA Sequence DNA->Sequence I_verum Illicium verum Morphology->I_verum I_anisatum Illicium anisatum Morphology->I_anisatum EssentialOil->I_verum Toxin->I_anisatum Sequence->I_verum Sequence->I_anisatum

Caption: Experimental workflow for differentiating Illicium species.

gaba_pathway GABA_Receptor GABA-A Receptor Pentameric Ligand-Gated Ion Channel Chloride (Cl-) Channel Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor:c->Hyperpolarization Opens Cl- channel Depolarization Depolarization (Excitation/Convulsions) GABA_Receptor:c->Depolarization Prevents Cl- influx GABA GABA GABA->GABA_Receptor Binds to receptor This compound This compound This compound->GABA_Receptor:c Non-competitively blocks open channel Neuron Postsynaptic Neuron Hyperpolarization->Neuron Inhibits neuron Depolarization->Neuron Excites neuron

Caption: this compound's mechanism of action on the GABA-A receptor.

References

Improving signal-to-noise ratio in Anisatin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio in anisatin mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for this compound analysis by LC-MS?

A1: The recommended ionization mode for this compound is negative ion electrospray ionization (ESI).[1][2][3][4][5] This mode consistently provides sensitive and selective detection of this compound.

Q2: What are the recommended precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?

A2: For tandem mass spectrometry (MS/MS) analysis, the deprotonated molecule [M-H]⁻ is the typical precursor ion for this compound. The most common and effective MRM transitions are:

  • Quantifier: m/z 327 → 127[3][5]

  • Qualifier: m/z 327 → 297[5]

Q3: What type of HPLC/UPLC column is suitable for this compound separation?

A3: Several columns have been successfully used for the chromatographic separation of this compound. C18 columns are a common choice, offering good retention and separation.[3][4][5] For complex matrices like star anise extracts, a porous graphitic carbon column has also been shown to be effective.[1][2]

Q4: How can I reduce matrix effects when analyzing this compound in complex samples?

A4: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge.[6] Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or Solid-Supported Liquid-Liquid Extraction (SLE) can significantly reduce interfering matrix components.[1][3][5]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[6]

  • Use of an Internal Standard: A suitable internal standard, such as salicin, can help to compensate for signal variations caused by matrix effects.[7]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.

Troubleshooting Guide: Low Signal-to-Noise Ratio

This guide addresses common issues leading to a poor signal-to-noise ratio in this compound mass spectrometry and provides step-by-step solutions.

Issue 1: Weak or No this compound Signal

Possible Causes:

  • Inefficient sample extraction

  • Suboptimal ESI source parameters

  • Incorrect MS settings

Troubleshooting Workflow:

start Low or No this compound Signal check_extraction Review Sample Preparation Protocol start->check_extraction extraction_ok Extraction Protocol Adequate? check_extraction->extraction_ok check_esi Optimize ESI Source Parameters esi_ok ESI Parameters Optimized? check_esi->esi_ok check_ms Verify MS Parameters ms_ok MS Parameters Correct? check_ms->ms_ok extraction_ok->check_esi Yes solution_extraction Implement a more rigorous extraction method (e.g., SPE, SLE). See Table 1. extraction_ok->solution_extraction No esi_ok->check_ms Yes solution_esi Systematically tune ESI parameters. See Table 2. esi_ok->solution_esi No solution_ms Ensure correct MRM transitions and negative ion mode are used. ms_ok->solution_ms No end Signal Improved ms_ok->end Yes solution_extraction->end solution_esi->end solution_ms->end

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Issue 2: High Background Noise

Possible Causes:

  • Contaminated solvents or reagents

  • Carryover from previous injections

  • Interfering compounds from the sample matrix

Troubleshooting Workflow:

start High Background Noise check_blanks Analyze a Solvent Blank start->check_blanks blank_noisy Blank is Noisy? check_blanks->blank_noisy check_solvents Check Solvents & Reagents for Purity blank_noisy->check_solvents Yes check_matrix Evaluate Matrix Interference blank_noisy->check_matrix No check_carryover Investigate Carryover check_solvents->check_carryover solution_solvents Use fresh, high-purity LC-MS grade solvents and additives. check_solvents->solution_solvents solution_carryover Implement a robust needle and column wash protocol. check_carryover->solution_carryover solution_matrix Improve sample cleanup to remove interfering compounds. check_matrix->solution_matrix end Noise Reduced solution_solvents->end solution_carryover->end solution_matrix->end cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection Sample (Star Anise / Biological Fluid) Sample (Star Anise / Biological Fluid) Extraction / Precipitation Extraction / Precipitation Sample (Star Anise / Biological Fluid)->Extraction / Precipitation Cleanup (SPE / SLE) Cleanup (SPE / SLE) Extraction / Precipitation->Cleanup (SPE / SLE) Concentration & Reconstitution Concentration & Reconstitution Cleanup (SPE / SLE)->Concentration & Reconstitution Injection Injection Concentration & Reconstitution->Injection Chromatographic Column (e.g., C18) Chromatographic Column (e.g., C18) Injection->Chromatographic Column (e.g., C18) Analyte Elution Analyte Elution Chromatographic Column (e.g., C18)->Analyte Elution ESI Source (Negative Mode) ESI Source (Negative Mode) Analyte Elution->ESI Source (Negative Mode) Mass Analyzer (MRM) Mass Analyzer (MRM) ESI Source (Negative Mode)->Mass Analyzer (MRM) Detector Detector Mass Analyzer (MRM)->Detector Data Acquisition & Processing Data Acquisition & Processing Detector->Data Acquisition & Processing Signal-to-Noise Ratio Assessment Signal-to-Noise Ratio Assessment Data Acquisition & Processing->Signal-to-Noise Ratio Assessment

References

Technical Support Center: Stereoselective Synthesis of the Anisatin Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the Anisatin core. The complex, caged structure of this compound, possessing eight stereogenic centers, presents significant synthetic challenges. This guide focuses on overcoming common hurdles in key stereoselective transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of the this compound core?

The main challenges in constructing the this compound core arise from its complex and sterically congested three-dimensional structure. Key difficulties include:

  • Controlling Diastereoselectivity: The formation of the intricate polycyclic framework requires precise control over the relative stereochemistry of multiple contiguous stereocenters.

  • Enantioselective Synthesis: Establishing the correct absolute stereochemistry is crucial and often requires the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

  • Construction of the Oxabicyclo[3.3.1]nonane Skeleton: Forming this bridged ring system with the correct stereochemistry can be challenging due to potential side reactions and the need for specific conformational arrangements of precursors.[1][2]

  • Formation of the Spiro-β-lactone: The creation of the spirocyclic β-lactone fused to the caged core is a delicate step, often complicated by steric hindrance and the potential for competing reactions.[3]

Q2: What are the key stereoselective reactions commonly employed in this compound synthesis?

Several key stereoselective reactions are pivotal in the total synthesis of this compound. These include:

  • Intramolecular Diels-Alder (IMDA) Reaction: This reaction is often used to construct the initial bicyclic or tricyclic core of this compound, establishing several stereocenters in a single step.[4]

  • [2][5]-Wittig Rearrangement: This sigmatropic rearrangement is a powerful tool for installing a hydroxyl group at a specific position with high stereocontrol, which is crucial for the subsequent formation of the oxabicyclo[3.3.1]nonane ring system.[5][6]

  • Stereoselective Cyclization Reactions: Various cyclization strategies are employed to form the intricate ring systems of this compound, often relying on substrate control to achieve the desired stereochemical outcome.

Troubleshooting Guides

Intramolecular Diels-Alder (IMDA) Reaction

Problem: Low diastereoselectivity or formation of the undesired diastereomer in the IMDA reaction.

  • Potential Cause: The facial selectivity of the intramolecular cycloaddition is highly sensitive to the conformation of the tether connecting the diene and dienophile, as well as the reaction conditions.

  • Suggested Solutions:

    • Lewis Acid Catalysis: The use of a Lewis acid can alter the energy of the transition states, favoring one diastereomer over the other. Screening different Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, TiCl₄) can significantly improve diastereoselectivity.

    • Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., CH₂Cl₂, THF).

    • Temperature Optimization: IMDA reactions are often run at elevated temperatures. However, lowering the temperature may enhance selectivity by favoring the transition state of lower energy. Conversely, for some sterically hindered systems, higher temperatures might be necessary to overcome the activation barrier.

    • Substrate Modification: Altering the steric bulk of substituents on the diene, dienophile, or the tether can influence the preferred reaction pathway and improve diastereoselectivity.

Logical Relationship for IMDA Troubleshooting

IMDA_Troubleshooting start Low Diastereoselectivity in IMDA Reaction cause1 Suboptimal Reaction Conditions start->cause1 cause2 Unfavorable Substrate Conformation start->cause2 solution1 Optimize Reaction Conditions cause1->solution1 solution2 Modify Substrate cause2->solution2 sub_solution1a Screen Lewis Acids solution1->sub_solution1a sub_solution1b Vary Solvent Polarity solution1->sub_solution1b sub_solution1c Adjust Temperature solution1->sub_solution1c sub_solution2a Alter Substituent Steric Bulk solution2->sub_solution2a

Caption: Troubleshooting workflow for low diastereoselectivity in the IMDA reaction.

Stereoselective[2][5]-Wittig Rearrangement

Problem: Poor stereocontrol or competing[1][2]-Wittig rearrangement.

  • Potential Cause: The[2][5]-Wittig rearrangement is a concerted pericyclic reaction, and its stereochemical outcome is dictated by the transition state geometry. The[1][2]-Wittig rearrangement is a competing thermal process that becomes more significant at higher temperatures.[5]

  • Suggested Solutions:

    • Low-Temperature Conditions: To suppress the competing[1][2]-rearrangement, it is crucial to perform the reaction at very low temperatures, typically between -78 °C and -60 °C.[5]

    • Choice of Base: The base used to generate the carbanion intermediate is critical. Strong, non-nucleophilic bases like n-butyllithium or potassium hexamethyldisilazide (KHMDS) are commonly used. The choice of counterion (Li⁺ vs. K⁺) can also influence stereoselectivity.

    • Substrate Control: The existing stereocenters in the substrate will influence the facial selectivity of the rearrangement. The stereochemical outcome can often be predicted based on a five-membered envelope-like transition state model where bulky substituents prefer to occupy pseudo-equatorial positions.[5]

    • Protecting Groups: The nature of the protecting groups on nearby functionalities can influence the transition state through steric or electronic effects. A judicious choice of protecting groups is essential.

Experimental Workflow for a Key[2][5]-Wittig Rearrangement Step

Wittig_Workflow start Start with Allylic Ether Precursor step1 Dissolve in Anhydrous THF start->step1 step2 Cool to -78 °C under Argon step1->step2 step3 Add KHMDS dropwise step2->step3 step4 Stir for 1 hour at -78 °C step3->step4 step5 Quench with Saturated NH4Cl (aq) step4->step5 step6 Work-up and Purification step5->step6 end Homoallylic Alcohol Product step6->end

Caption: A typical experimental workflow for a stereoselective[2][5]-Wittig rearrangement.

Formation of the Spiro-β-lactone

Problem: Failure to form the spiro-β-lactone or low yields.

  • Potential Cause: The formation of the highly strained β-lactone ring at a sterically hindered spirocyclic center is challenging. Competing reactions such as intermolecular esterification or decomposition can occur.

  • Suggested Solutions:

    • Choice of Lactonization Reagent: The selection of an appropriate reagent to induce lactonization is critical. Reagents like Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride), Shiina's reagent (2-methyl-6-nitrobenzoic anhydride), or other modern coupling agents should be screened.

    • Protecting Group Strategy: Ensure that other potentially reactive functional groups, particularly other hydroxyl or carboxylic acid groups, are appropriately protected to prevent side reactions. The protecting groups should be stable to the lactonization conditions.

    • High Dilution Conditions: To minimize intermolecular side reactions, the lactonization should be performed under high dilution conditions. This can be achieved by slow addition of the substrate to the reaction mixture.

    • Optimization of Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reagents to find the optimal conditions for this challenging transformation.

Quantitative Data Summary

The following table summarizes the reported yields and diastereoselectivities for key stereoselective steps in a successful total synthesis of (-)-Anisatin.

Reaction Step Key Transformation Reagents and Conditions Yield (%) Diastereomeric Ratio (d.r.) Reference
1Intramolecular Diels-AlderToluene, 180 °C, sealed tube85>20:1[4]
2[2][5]-Wittig RearrangementKHMDS, THF, -78 °C93>20:1[4]
3Oxabicyclo[3.3.1]nonane Formationm-CPBA; then CSA, CH₂Cl₂78 (over 2 steps)N/A[4]

Note: N/A indicates that diastereomeric ratio is not applicable for this specific transformation as a single product is expected and formed.

Detailed Experimental Protocols

1. Intramolecular Diels-Alder Reaction of an ortho-Quinone Monoketal Precursor

A solution of the ortho-quinone monoketal triene precursor in anhydrous toluene is placed in a sealed tube. The solution is degassed and then heated to 180 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct as a single diastereomer.[4]

2. Stereoselective[2][5]-Wittig Rearrangement

To a solution of the allylic ether in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere is added a solution of potassium hexamethyldisilazide (KHMDS) in THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the homoallylic alcohol as a single stereoisomer.[4]

3. Construction of the Oxabicyclo[3.3.1] Skeleton via Epoxide Cleavage

To a solution of the epoxide precursor in dichloromethane (B109758) (CH₂Cl₂) is added a catalytic amount of camphorsulfonic acid (CSA). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the oxabicyclo[3.t3.1]nonane core.[4]

References

Anisatin Neurotoxin: Technical Support Center for Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Anisatin neurotoxin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Personal Protective Equipment (PPE)

  • Q: What is the minimum required PPE when working with this compound?

    • A: A standard laboratory coat, splash goggles, and two pairs of nitrile gloves are the minimum requirements for handling this compound solutions. When working with powdered this compound or when there is a risk of aerosol generation, a fit-tested N95 respirator is also required.[1][2]

  • Q: My outer gloves came into contact with an this compound solution. What should I do?

    • A: Immediately remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated hazardous waste container. The inner pair of gloves should then be removed, and hands should be washed thoroughly with soap and water.[3]

  • Q: Are nitrile gloves sufficient for handling this compound? What about other glove types?

    • A: Nitrile gloves are recommended for incidental contact. For prolonged contact or when handling concentrated solutions, consider using thicker, chemical-resistant gloves such as neoprene or butyl rubber.[4][5][6] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times for the solvents being used. Double gloving provides an additional layer of safety.[2]

2. Handling and Storage

  • Q: How should I properly store this compound?

    • A: this compound powder should be stored in a cool, dry, and dark place in a tightly sealed container. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[7]

  • Q: I need to weigh out this compound powder. What precautions should I take?

    • A: All manipulations of powdered this compound must be performed in a certified chemical fume hood to prevent inhalation of the toxic dust.[1][8] Use a dedicated, enclosed balance if available.

  • Q: How do I prepare a stock solution of this compound?

    • A: Due to its high toxicity, it is recommended to prepare a concentrated stock solution to minimize the handling of the powder. A predicted water solubility of 78.5 g/L is reported, and it is soluble in DMSO.[8][9] When dissolving, use sonication and gentle warming if necessary. Always add the solvent to the pre-weighed this compound powder within a chemical fume hood.

3. Spill and Emergency Procedures

  • Q: I've spilled a small amount of this compound powder in the fume hood. How do I clean it up?

    • A: For a small spill of powdered this compound within a fume hood, gently cover the spill with absorbent paper towels to avoid raising dust. Dampen the paper towels with a 1 M sodium hydroxide (B78521) (NaOH) solution and allow a contact time of at least 1 hour for inactivation. Carefully wipe the area from the outer edge of the spill towards the center. Place all contaminated materials into a sealed, labeled hazardous waste container. The area should then be cleaned with soap and water.

  • Q: A vial containing an this compound solution has broken outside of the fume hood. What is the procedure?

    • A: Evacuate the immediate area and restrict access. If there is a risk of aerosolization, hold your breath and leave the room immediately. Alert your supervisor and the institutional safety office. Do not attempt to clean up a large spill or a spill of powdered this compound outside of a fume hood without appropriate respiratory protection and training. For a small liquid spill, create a dike around the spill with absorbent material. Carefully apply a 1 M NaOH solution to the spill area, working from the outside in, and allow a contact time of at least 1 hour. Absorb the mixture with inert material and place it in a sealed hazardous waste container.

4. Decontamination and Disposal

  • Q: How can I decontaminate glassware and equipment that has been in contact with this compound?

    • A: All equipment should be decontaminated before being removed from the designated work area.[10] Immerse glassware and small equipment in a 1 M NaOH solution for at least 1 hour to hydrolyze and inactivate the this compound. After decontamination, the equipment can be washed with standard laboratory detergent and water.

  • Q: What is the correct procedure for disposing of this compound waste?

    • A: All solid and liquid waste containing this compound must be treated as hazardous waste.[11][12] Liquid waste should be inactivated by adding a concentrated NaOH solution to a final concentration of 1 M and allowing it to react for at least 1 hour before collection by the institution's hazardous waste management service. Solid waste, including contaminated PPE and consumables, should be placed in a clearly labeled, sealed hazardous waste container.

Data and Properties of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₀O₈[13][14]
Molecular Weight328.31 g/mol [13][14]
AppearanceCrystalline solid[15]
logP-1.894[13]
pKa (acidic)12.005[13]
pKb (basic)1.992[13]

Table 2: Toxicity Data for this compound

EndpointValueSpeciesRouteReference
LD₅₀1 mg/kgMouseIntraperitoneal (i.p.)[13]
LD₅₀0.76 - 1 mg/kgMouseOral (p.o.) and Intraperitoneal (i.p.)[7]

Table 3: Solubility of this compound

SolventSolubilityNotesReference
Water78.5 g/L (Predicted)[9]
DMSO0.33 mg/mL (1.01 mM)Requires sonication and warming.[8]

Table 4: Recommended Glove Types for Handling this compound

Glove MaterialRecommendation for Incidental ContactRecommendation for Prolonged ContactNotes
NitrileRecommended (double-gloving)Not RecommendedGood for splash protection; visually shows punctures.[3]
NeopreneSuitableRecommendedGood resistance to a range of chemicals.[4][6]
Butyl RubberSuitableHighly RecommendedExcellent resistance to many organic solvents.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Don all required PPE, including a lab coat, splash goggles, and two pairs of nitrile gloves. Perform all steps in a certified chemical fume hood.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial. Record the exact weight.

  • Dissolution: Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated pipette, add the DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial securely. Gently vortex the vial to mix. If the this compound does not fully dissolve, use a sonicator bath and gentle warming (not to exceed 40°C) to aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, clearly labeled cryovials. Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[7]

Protocol 2: Decontamination of Non-disposable Equipment

  • Preparation: In a designated area within a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH).

  • Immersion: Carefully place all contaminated glassware and small equipment into a suitable container. Pour the 1 M NaOH solution into the container until all items are fully submerged.

  • Contact Time: Allow the equipment to soak in the NaOH solution for a minimum of 1 hour. This is based on the known instability of the related compound, picrotoxinin (B1677863), in alkaline conditions.[16]

  • Rinsing: After the contact time, carefully remove the equipment from the NaOH solution and rinse thoroughly with deionized water.

  • Final Cleaning: Wash the equipment with a standard laboratory detergent, rinse again with deionized water, and allow to dry.

Protocol 3: Inactivation and Disposal of Liquid this compound Waste

  • Collection: Collect all liquid waste containing this compound in a clearly labeled, chemically resistant waste container.

  • Inactivation: In a chemical fume hood, carefully add a concentrated solution of NaOH to the waste container to achieve a final concentration of 1 M.

  • Reaction: Loosely cap the container to allow for any potential gas evolution and let it stand for a minimum of 1 hour to ensure complete hydrolysis of the this compound.

  • Neutralization (Optional but Recommended): After the inactivation period, neutralize the waste to a pH between 6 and 8 by slowly adding a suitable acid (e.g., hydrochloric acid). This step is important for compliance with many institutional waste disposal policies.

  • Disposal: Securely cap the container and arrange for pickup by your institution's hazardous waste management service.

Visual Guides

Spill_Cleanup_Workflow cluster_spill This compound Spill Occurs cluster_assessment Initial Response cluster_powder Powder Spill Cleanup cluster_liquid Liquid Spill Cleanup cluster_disposal Final Steps Spill Spill Detected Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Nature (Powder or Liquid) Evacuate->Assess Cover Gently Cover with Damp Paper Towels (wetted with 1M NaOH) Assess->Cover Powder Dike Contain Spill with Absorbent Dike Assess->Dike Liquid Contact_Time_Powder Allow 1 Hour Contact Time Cover->Contact_Time_Powder Wipe_Powder Wipe from Outside In Contact_Time_Powder->Wipe_Powder Dispose Place Contaminated Materials in Hazardous Waste Container Wipe_Powder->Dispose Apply_NaOH Apply 1M NaOH Solution Dike->Apply_NaOH Contact_Time_Liquid Allow 1 Hour Contact Time Apply_NaOH->Contact_Time_Liquid Absorb Absorb Mixture Contact_Time_Liquid->Absorb Absorb->Dispose Decontaminate_Area Clean Area with Soap & Water Dispose->Decontaminate_Area Report Report Incident to Safety Office Decontaminate_Area->Report

Caption: Workflow for cleaning up an this compound spill.

Anisatin_Disposal_Pathway cluster_waste_generation Waste Generation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Handling cluster_final_disposal Final Disposal Liquid_Waste Liquid this compound Waste (e.g., experimental solutions) Inactivation Add NaOH to a final concentration of 1M Liquid_Waste->Inactivation Solid_Waste Solid this compound Waste (e.g., contaminated PPE, vials) Segregate Segregate into a dedicated, labeled hazardous waste container Solid_Waste->Segregate Reaction Allow to react for at least 1 hour Inactivation->Reaction Neutralization Neutralize to pH 6-8 (optional) Reaction->Neutralization Hazardous_Waste_Collection Arrange for collection by Institutional Hazardous Waste Service Neutralization->Hazardous_Waste_Collection Seal Seal the container Segregate->Seal Seal->Hazardous_Waste_Collection

Caption: Disposal pathway for this compound waste.

GABA_Antagonism GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to receptor Channel_Open Channel Opens GABA_Receptor->Channel_Open Channel_Blocked Channel Blocked GABA_Receptor->Channel_Blocked This compound This compound This compound->GABA_Receptor Binds to picrotoxin (B1677862) site (non-competitive) Chloride_Influx Chloride Ions (Cl-) Influx Channel_Open->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition Neuronal_Excitation Neuronal Excitation (Seizures) Channel_Blocked->Neuronal_Excitation

Caption: Mechanism of this compound as a GABA-A receptor antagonist.

References

Optimizing sample preparation for Anisatin analysis from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anisatin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing sample preparation from complex matrices and to offer solutions for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a highly toxic sesquiterpene lactone found in certain plants of the Illicium genus, most notably the Japanese star anise (Illicium anisatum). It is a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which can lead to severe neurological effects such as seizures and respiratory paralysis upon ingestion.[1][2] Analysis is crucial for food safety, particularly to detect the adulteration of edible Chinese star anise (Illicium verum) with toxic species, and in toxicological studies.[3][4]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the sensitive and selective quantification of this compound in complex matrices.[3][4][5] Methods often utilize electrospray ionization (ESI) in negative mode, monitoring specific precursor-to-product ion transitions.[5][6]

Q3: What are the main challenges in preparing samples for this compound analysis?

A3: The primary challenges include efficiently extracting the polar analyte from a complex sample matrix, removing interfering compounds that can cause matrix effects in LC-MS/MS analysis, and preventing analyte degradation during sample processing.[7]

Q4: How stable is this compound during sample preparation and storage?

A4: While specific stability data for this compound in various solvents and storage conditions is not extensively published, general best practices for analyte stability should be followed.[8] It is advisable to process samples promptly, store extracts at low temperatures (e.g., -20°C or -80°C), and minimize exposure to light.[9] For pH-sensitive compounds, maintaining a consistent and appropriate pH throughout the extraction process is important.

Troubleshooting Guides

Problem 1: Low Analyte Recovery

Low recovery of this compound can significantly impact the accuracy of quantification. The following table outlines potential causes and solutions for the most common sample preparation techniques.

Potential Cause Solution
Inadequate Extraction Efficiency
Insufficient homogenization of solid samples (e.g., plant material).Ensure the sample is finely ground to increase the surface area for solvent interaction. For dry samples, consider a hydration step before extraction.
Suboptimal extraction solvent.This compound is a polar compound. Ensure the extraction solvent has appropriate polarity. Acetonitrile (B52724) is commonly used in QuEChERS, while methanol (B129727)/water mixtures can also be effective.[6]
Insufficient extraction time or temperature (for ASE).Optimize the static extraction time and temperature. Increasing temperature can enhance extraction efficiency, but monitor for potential analyte degradation.[10]
Analyte Loss During Clean-up (SPE)
Incorrect SPE sorbent selection.For a polar analyte like this compound from an aqueous matrix, a reversed-phase sorbent (e.g., C18, polymeric) is often suitable.[11][12]
Wash solvent is too strong.The wash solvent may be prematurely eluting this compound. Decrease the organic solvent percentage in the wash step.[13]
Elution solvent is too weak.This compound may be too strongly retained on the sorbent. Increase the strength of the elution solvent (e.g., higher percentage of organic solvent) or adjust the pH to ensure this compound is in a neutral, less retained form.[6][14]
Analyte Loss During Clean-up (QuEChERS dSPE)
Strong adsorption to dSPE sorbent.Certain sorbents like graphitized carbon black (GCB) can adsorb planar molecules. If recovery is low, consider using a different sorbent combination, such as primary secondary amine (PSA) with C18, or reducing the amount of GCB used.[15][16]
Analyte Breakthrough (SPE)
Sample loading flow rate is too high.A high flow rate can prevent proper interaction between this compound and the sorbent. Reduce the flow rate to allow for adequate retention.[14]
SPE cartridge is overloaded.The amount of sample or co-extractives exceeds the sorbent's capacity. Use a larger sorbent mass or dilute the sample before loading.[2]
Problem 2: High Matrix Effects in LC-MS/MS

Matrix effects, observed as ion suppression or enhancement, are a common issue in LC-MS/MS and can lead to inaccurate quantification.[14]

Potential Cause Solution
Co-elution of Interfering Compounds
Insufficient sample clean-up.The sample extract contains endogenous matrix components that elute at the same time as this compound.[17] Improve the clean-up step by using a more selective SPE or dSPE procedure. For QuEChERS, a combination of PSA (removes fatty acids, sugars) and C18 (removes non-polar interferences) is often effective.[3]
Inadequate chromatographic separation.The HPLC method is not sufficiently resolving this compound from matrix components. Optimize the chromatographic gradient, change the mobile phase composition, or try a different column chemistry.
General Matrix Complexity
High concentration of matrix components.Dilute the final extract. This can reduce the concentration of interfering compounds to a level where they no longer significantly impact the ionization of this compound.[18][19]
Inconsistent Ionization
No internal standard used.Use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that behaves similarly during extraction and ionization can be used to compensate for matrix effects.[18]
Matrix-matched calibration.Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for consistent matrix effects between samples and standards.
Problem 3: Poor Chromatographic Peak Shape

Poor peak shape (e.g., tailing, fronting, or splitting) can affect integration and, consequently, the accuracy and precision of the results.[5][8]

Potential Cause Solution
Peak Tailing
Secondary interactions with the column.For basic analytes, this can be due to interaction with residual silanols on the silica-based column. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base to the mobile phase can sometimes help. For this compound, which is not strongly basic, ensure the column is in good condition.[20]
Column contamination or aging.Contaminants from the sample matrix can accumulate at the head of the column. Use a guard column and/or implement a more effective sample clean-up. If the column is old, it may need to be replaced.[5]
Peak Fronting
Sample overload.The concentration of this compound injected is too high for the column's capacity. Dilute the sample.[21]
Split Peaks
Sample solvent incompatible with mobile phase.The solvent in which the final extract is dissolved is much stronger than the initial mobile phase, causing poor peak focusing at the column inlet. If possible, evaporate the final extract and reconstitute in the initial mobile phase.[5]
Clogged frit or void in the column.Particulates from the sample may have clogged the column inlet frit, or a void may have formed in the packing material. Back-flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.[20]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Plant Material (e.g., Star Anise)

This protocol is a general guideline based on the principles of the QuEChERS method.[3][9]

  • Sample Homogenization:

    • Weigh 10 g of the plant material.

    • If the sample is dry (e.g., dried star anise), add an appropriate amount of water to rehydrate it.

    • Homogenize the sample to a fine powder or paste. Cryogenic milling can be used to prevent the degradation of heat-sensitive compounds.[3]

  • Extraction:

    • Transfer a 10 g equivalent of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% acetic acid, if acidic conditions are desired to stabilize the analyte).

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate - AOAC official method).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Clean-up:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the dSPE sorbent. A common combination for plant matrices is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For samples with high pigment content, GCB might be considered, but its potential for analyte loss should be evaluated.[3][22]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., >10,000 rpm) for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up supernatant and transfer it to an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis. If necessary, the extract can be diluted with the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Aqueous Matrices (e.g., Herbal Tea, Urine)

This protocol provides a general workflow for SPE. Optimization of sorbents and solvents is crucial for new matrices.[5]

  • Sample Pre-treatment:

    • Centrifuge the aqueous sample to remove any particulate matter.

    • Adjust the pH of the sample if necessary to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Oasis HLB).

    • Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent bed go dry.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[14]

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent to remove polar interferences. This is typically water or a low percentage of organic solvent in water (e.g., 5% methanol).

  • Elution:

    • Elute the retained this compound with a small volume (e.g., 1-2 mL) of a strong solvent, such as methanol or acetonitrile.

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Visualizations

This compound Analysis Troubleshooting Workflow

Anisatin_Troubleshooting start Start: Poor Analytical Result (Low Recovery, High Matrix Effect, Bad Peak Shape) d_recovery Is Recovery Low? start->d_recovery d_matrix High Matrix Effects? d_recovery->d_matrix No a_extraction Optimize Extraction: - Check homogenization - Verify solvent polarity - Adjust time/temp (ASE) d_recovery->a_extraction Yes d_peak Poor Peak Shape? d_matrix->d_peak No a_cleanup2 Improve Clean-up: - Use more selective sorbents - Add/change dSPE components d_matrix->a_cleanup2 Yes a_column Check Column: - Inspect for contamination/voids - Use guard column - Replace if necessary d_peak->a_column Yes end_node Re-analyze Sample d_peak->end_node No a_cleanup Optimize Clean-up: - Check SPE/dSPE sorbent - Adjust wash/elution solvents - Check for analyte breakthrough a_extraction->a_cleanup a_cleanup->end_node a_chromatography Optimize Chromatography: - Adjust gradient - Try different column a_cleanup2->a_chromatography a_dilution Dilute Final Extract a_chromatography->a_dilution a_calibration Use Matrix-Matched Standards or Internal Standard a_dilution->a_calibration a_calibration->end_node a_solvent Check Solvents: - Ensure sample solvent compatibility - Check mobile phase pH a_column->a_solvent a_overload Check for Overload: - Dilute sample a_solvent->a_overload a_overload->end_node

Caption: A logical workflow for troubleshooting common issues in this compound analysis.

This compound's Mechanism of Action

Anisatin_MoA gaba GABA (Neurotransmitter) receptor GABA-A Receptor (Chloride Ion Channel) gaba->receptor Binds to channel_open Channel Opens: Cl- ions enter neuron receptor->channel_open Activates no_signal Inhibitory Signal Blocked receptor->no_signal Inactivated by this compound This compound This compound This compound->receptor Binds non-competitively to picrotoxin site hyperpolarization Neuron Hyperpolarization (Inhibitory Signal) channel_open->hyperpolarization excitation Neuronal Excitation (Seizures) no_signal->excitation

Caption: Simplified diagram of this compound's antagonistic effect on the GABA-A receptor.

References

Overcoming poor recovery of Anisatin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the poor recovery of Anisatin during solid-phase extraction (SPE).

Section 1: Understanding this compound's Properties

This compound is a highly toxic sesquiterpene dilactone found in plants such as the Japanese star anise (Illicium anisatum).[1][2] Its unique chemical properties are critical to developing a successful SPE method. The primary challenge in extracting this compound is its high polarity, which dictates the choice of sorbents and solvents.[1]

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₅H₂₀O₈[1][2]
Molar Mass328.317 g·mol⁻¹[1]
logP (Octanol-Water Partition Coefficient)-1.894[1]
Acidity (pKa)12.005[1]

The negative logP value indicates that this compound is a very polar compound, meaning it has a higher affinity for polar solvents (like water) than for non-polar solvents (like octanol). This is a crucial factor for SPE method development.

Section 2: Troubleshooting Poor Recovery of this compound

Low recovery is the most common issue encountered during SPE.[3][4] A systematic approach is essential to diagnose and resolve the problem.

Q1: My overall this compound recovery is low. Where should I start troubleshooting?

A: The first step is to perform a mass balance experiment to determine which stage of the SPE process is responsible for the analyte loss.[5] This involves processing a known amount of this compound standard through your entire protocol, collecting each fraction separately (load, wash, and elution), and analyzing each one to see where the this compound is.[4][5] This systematic approach will pinpoint whether the issue is poor retention, premature elution, or incomplete elution.[5]

G cluster_start cluster_process Troubleshooting Process cluster_outcomes start Start: Low this compound Recovery mass_balance Perform Mass Balance Experiment (Analyze Load, Wash, and Elute Fractions) start->mass_balance decision Where is the this compound lost? mass_balance->decision retention_issue Problem: Poor Retention (Analyte in Load/Wash Fraction) Solution: See Q2 decision->retention_issue In Load or Wash elution_issue Problem: Incomplete Elution (Analyte retained on cartridge) Solution: See Q3 decision->elution_issue On Cartridge degradation_issue Problem: Analyte Missing (Not in any fraction) Solution: See Q5 decision->degradation_issue Missing G cluster_workflow Normal-Phase SPE Workflow for this compound cluster_output cond 1. Conditioning (e.g., 5 mL Methanol) equil 2. Equilibration (e.g., 5 mL Hexane) cond->equil Prepares sorbent waste1 To Waste cond->waste1 load 3. Sample Loading (this compound in Hexane) Flow: ~1 mL/min equil->load Ready for sample waste2 To Waste equil->waste2 wash 4. Washing (e.g., 3 mL 95:5 Hexane:EtOAc) load->wash This compound is retained elute 5. Elution (e.g., 4 mL Methanol) wash->elute Interferences removed waste3 To Waste wash->waste3 collect Collect for Analysis elute->collect

References

Technical Support Center: Management of Accidental Anisatin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may encounter Anisatin in their experiments. It provides essential information on its toxicity, mechanism of action, and the immediate steps to take in case of accidental exposure.

Frequently Asked Questions (FAQs)

What is this compound and where is it found?

This compound is a highly toxic sesquiterpene lactone.[1] It is a potent neurotoxin found in the Japanese star anise (Illicium anisatum), also known as Shikimi.[2][3] This plant is morphologically similar to the non-toxic Chinese star anise (Illicium verum), which can lead to accidental poisoning if the two are confused or if edible products are contaminated with the Japanese variety.[2][3]

What is the mechanism of action of this compound?

This compound is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor.[3][4][5] GABA is the primary inhibitory neurotransmitter in the central nervous system.[6] this compound binds to the picrotoxinin (B1677863) site on the GABA-A receptor, which is different from the GABA binding site.[4][7] This action suppresses the GABA-induced chloride ion current, leading to a decrease in neuronal inhibition and a state of hyperexcitability.[4][6][7] This lack of inhibition results in excessive neuronal firing and can lead to seizures.[8][9]

What are the typical symptoms of this compound exposure?

Symptoms of this compound poisoning typically appear within one to six hours after ingestion.[4] They can be broadly categorized into gastrointestinal and neurological effects.[3][4]

Symptom CategorySpecific Symptoms
Gastrointestinal Diarrhea, vomiting, and stomach pain.[4][10]
Neurological Nervous system excitation, seizures, loss of consciousness, hallucinations, jitteriness, myoclonic movements, and nystagmus.[4][8][9]

Ultimately, death can occur from respiratory paralysis.[4][10]

What is the lethal dose of this compound?

The lethal dose (LD50) of this compound in mice is reported to be around 1 mg/kg when administered intraperitoneally.[4] Other studies in mice have reported LD50 values ranging from 0.76 to 1 mg/kg for both oral and intraperitoneal routes.[11] For veranisatins, found in Chinese star anise, convulsive and lethal toxicity in mice was observed at an oral dose of 3 mg/kg.[1]

How should accidental this compound exposure be managed in a laboratory setting?

Immediate and appropriate action is crucial. The primary goals are to decontaminate the individual, provide supportive care, and manage neurological symptoms, particularly seizures. For any significant exposure, immediate medical attention is necessary.

What are the recommended decontamination procedures?

Decontamination procedures depend on the route of exposure:

  • Ingestion: If the individual is conscious and able to swallow, activated charcoal may be administered to absorb the toxin.[3] Do not induce vomiting unless specifically instructed by a poison control center or medical professional.[12]

  • Dermal (Skin) Contact: Immediately wash the affected area with large amounts of water.[13][14] Remove any contaminated clothing.[13]

  • Ocular (Eye) Contact: Flush the eyes with a steady stream of lukewarm water for at least 15 minutes.[12]

What is the primary treatment for this compound-induced seizures?

Benzodiazepines, such as diazepam, are the primary treatment for controlling the seizures caused by this compound poisoning.[4][8][15] These drugs work by enhancing the effect of GABA at the GABA-A receptor, thus counteracting the antagonistic effect of this compound.[6]

Are there any known long-term effects of this compound exposure?

Most reported cases of this compound poisoning, with prompt and proper medical care, do not result in long-term neurological consequences.[8][15] Symptoms typically resolve within 24 to 48 hours with supportive care.[9][16]

Troubleshooting Guides for Experimental Scenarios

Scenario 1: Accidental Ingestion of this compound

Immediate Actions:

  • Call for Emergency Medical Assistance: Immediately contact your institution's emergency response team or local emergency services.

  • Do Not Induce Vomiting: Unless directed by a medical professional, do not attempt to make the person vomit.[12]

  • Administer Activated Charcoal (if appropriate): If the person is conscious and can swallow, and if directed by medical personnel, administer activated charcoal.[3]

  • Monitor Vital Signs: Keep the individual calm and monitor their breathing and consciousness level until medical help arrives.

Symptom Monitoring:

  • Be vigilant for the onset of gastrointestinal symptoms (vomiting, diarrhea, abdominal pain) and neurological symptoms (seizures, confusion, involuntary movements).[3][4]

  • Note the time of ingestion and the estimated amount of this compound consumed to provide to emergency responders.

Scenario 2: Dermal or Ocular Exposure to this compound

Decontamination Procedure:

  • Skin Exposure: Immediately remove contaminated clothing and wash the affected skin with copious amounts of water for at least 15 minutes.[12][13]

  • Eye Exposure: Flush the eye(s) with a gentle, steady stream of lukewarm water for at least 15 minutes, holding the eyelid(s) open.[12]

When to Seek Medical Attention:

  • Seek immediate medical attention if there are any signs of skin irritation, burns, or if any systemic symptoms develop.[13]

  • All cases of eye exposure to this compound should be evaluated by a medical professional.

Scenario 3: Unexpected Convulsive Activity in an Animal Model Exposed to a Test Compound

Initial Assessment:

  • Review the known pharmacology of the test compound. Does it have a known or predicted interaction with the GABAergic system?

  • Compare the observed seizure morphology and other symptoms with the known effects of this compound (e.g., myoclonic jerks, tonic-clonic seizures).[8]

Experimental Intervention and Data Collection:

  • If this compound-like toxicity is suspected, administration of a benzodiazepine (B76468) like diazepam could be considered as both a therapeutic intervention and a diagnostic tool.[4]

  • Collect biological samples (e.g., blood, brain tissue) for analysis to confirm the presence and concentration of the suspected toxic agent. Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to detect this compound.[17]

Visual Aids: Diagrams and Workflows

Anisatin_Mechanism_of_Action cluster_GABA_A_Receptor GABA-A Receptor GABA_site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_site->Ion_Channel Opens Picrotoxin_site Picrotoxin Binding Site Picrotoxin_site->Ion_Channel Blocks Channel GABA GABA GABA->GABA_site Binds to This compound This compound This compound->Picrotoxin_site Binds to (Non-competitive)

Caption: this compound's non-competitive antagonism of the GABA-A receptor.

Experimental_Workflow_Anisatin_Toxicity start Hypothesis: Test compound exhibits This compound-like toxicity animal_model Administer test compound to animal model start->animal_model observe Observe for clinical signs (seizures, etc.) animal_model->observe intervention Administer Diazepam observe->intervention If seizures occur data_collection Collect biological samples (blood, tissue) observe->data_collection Post-mortem or terminal procedure intervention->data_collection analysis LC-MS/MS analysis for This compound/metabolites data_collection->analysis conclusion Correlate findings with clinical observations analysis->conclusion

Caption: Workflow for investigating suspected this compound-like toxicity.

Emergency_Response_Anisatin_Exposure exposure Accidental this compound Exposure route Determine Route of Exposure exposure->route ingestion Ingestion route->ingestion Swallowed dermal Dermal/Ocular route->dermal Skin/Eye Contact decon_ingestion Seek immediate medical help. Administer activated charcoal if advised. ingestion->decon_ingestion decon_dermal Remove contaminated clothing. Flush with water for 15 min. dermal->decon_dermal monitor Monitor for symptoms (seizures, GI distress) decon_ingestion->monitor decon_dermal->monitor transport Transport to Emergency Facility monitor->transport

Caption: Emergency protocol for accidental this compound exposure.

Experimental Protocols

Analysis of this compound in Biological and Plant Matrices using LC-MS/MS

This protocol is a generalized summary based on methods described for the detection of this compound.[17][18]

Objective: To quantify the concentration of this compound in samples such as star anise, herbal teas, or biological tissues.

Materials:

  • High-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Analytical column suitable for separation (e.g., porous graphitic carbon or C18).

  • This compound standard for calibration.

  • Solvents: Acetonitrile, water (LC-MS grade).

  • Sample preparation materials: Accelerated Solvent Extraction (ASE) system, solid-phase extraction (SPE) cartridges, or liquid-liquid extraction supplies.

Procedure:

  • Sample Preparation:

    • Plant Material/Teas: Homogenize the sample. Perform an extraction using an appropriate solvent, potentially with an accelerated solvent extractor. The extract may then be cleaned up using solid-supported liquid-liquid extraction or SPE.[17]

    • Biological Tissues: Homogenize the tissue in a suitable buffer. Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. The supernatant can then be further purified by liquid-liquid extraction or SPE.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Develop a gradient elution method to separate this compound from other matrix components. The specific gradient will depend on the column and solvents used.

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ionization mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using the this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The quantification range is typically in the low mg/kg level.[17]

Note: This is a general guideline. The specific parameters for extraction, chromatography, and mass spectrometry must be optimized and validated for each matrix and instrument.

References

How to stabilize Anisatin in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to stabilize Anisatin in aqueous solutions for experimental use. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The primary stability concern for this compound, a sesquiterpenoid lactone, is its susceptibility to hydrolysis. The lactone ring in the this compound molecule can be cleaved by water, a reaction that is significantly influenced by pH and temperature. This hydrolysis leads to the formation of a corresponding hydroxy acid, which is biologically inactive as a GABA receptor antagonist, compromising the integrity of experimental results.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The rate of hydrolysis of the lactone ring in this compound is highly pH-dependent.

  • Alkaline conditions (pH > 8): Strongly accelerate the rate of hydrolysis. It is critical to avoid basic aqueous solutions for any significant length of time.

  • Acidic conditions (pH < 6): Can also catalyze hydrolysis, although typically at a slower rate than alkaline conditions.

  • Neutral to slightly acidic conditions (pH 6-7.4): Generally provide the greatest stability for lactones in aqueous solutions. For most cell-based assays, maintaining the pH of the culture medium (typically around 7.4) is a reasonable compromise between biological relevance and compound stability for the duration of the experiment.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Due to its poor solubility in water, this compound stock solutions should be prepared in an anhydrous aprotic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent. A high-concentration stock solution (e.g., 10 mM) in 100% DMSO can be prepared and stored for long periods at low temperatures.

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] Solutions should be protected from light.[1]

Q5: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A5: Precipitation upon dilution into aqueous media is a common issue with compounds that have low water solubility. Here are some troubleshooting steps:

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in the aqueous buffer. Try using a lower final concentration in your experiment.

  • Ensure rapid mixing: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Maintain a low final DMSO concentration: While DMSO aids in initial solubilization, a high final concentration can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your experimental medium, and always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in experiments. Degradation of this compound due to hydrolysis in the aqueous experimental medium.Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to the experimental system. Ensure the pH of the buffer is between 6.0 and 7.4.
High variability in experimental results. Inconsistent concentrations of active this compound due to degradation or precipitation.Prepare a fresh serial dilution from a frozen DMSO stock for each experiment. Visually inspect the final working solution for any signs of precipitation before use. Ensure thorough mixing upon dilution.
Precipitation of this compound in stock solution. The concentration of this compound exceeds its solubility limit in DMSO, or the stock solution has absorbed water.Gently warm the solution and sonicate to attempt redissolving. If precipitation persists, prepare a new, more dilute stock solution in anhydrous DMSO. Ensure the DMSO used is of high purity and anhydrous.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₅H₂₀O₈--INVALID-LINK--
Molecular Weight 328.31 g/mol --INVALID-LINK--
Predicted Water Solubility 78.5 g/L--INVALID-LINK--[2]
logP -0.89 to -2.1--INVALID-LINK--, --INVALID-LINK--[2]
pKa (Strongest Acidic) 12.01--INVALID-LINK--[2]

Note: The predicted water solubility from ALOGPS appears high and should be considered with caution. The low logP value does indicate that this compound is a relatively polar molecule.

Illustrative Stability of a Lactone in Aqueous Solution

The following table provides an illustrative example of the stability of a generic lactone compound in an aqueous buffer at 37°C. Note: This is not experimental data for this compound and is provided for educational purposes to demonstrate the expected trends.

pH of Aqueous Buffer Half-life (t½) at 37°C (Illustrative) Remaining Compound after 24 hours (Illustrative)
5.0~ 72 hours> 80%
7.4~ 48 hours~ 70%
9.0~ 2 hours< 10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Electrophysiology

This protocol is adapted from the methods used by Ikeda et al. (1999) for studying the effects of this compound on rat dorsal root ganglion neurons.[3][4]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Standard external solution (e.g., physiological saline buffer appropriate for the cells being studied)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of 10 mM this compound Stock Solution in DMSO: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3283 mg of this compound. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution thoroughly until the this compound is completely dissolved. d. Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of this compound Working Solution: a. On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution. b. Dilute the stock solution in the standard external solution to the desired final concentration. For example, to prepare a 1 µM working solution, dilute the 10 mM stock solution 1:10,000 in the external solution. It is recommended to perform serial dilutions for accuracy. c. Use the freshly prepared working solution for your experiment immediately. Do not store aqueous solutions of this compound.

Protocol 2: General Method for Assessing this compound Stability in an Aqueous Buffer

This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Autosampler vials

Procedure:

  • Preparation of Test Solution: a. Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the pre-warmed aqueous buffer. Ensure the final DMSO concentration is low (e.g., 1%). b. Mix thoroughly by vortexing.

  • Time-Point Sampling: a. Immediately after preparation (t=0), transfer an aliquot of the test solution to an HPLC vial and either inject immediately or store at 4°C until analysis. b. Incubate the remaining test solution at the desired temperature. c. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and transfer them to HPLC vials.

  • HPLC Analysis: a. Analyze the samples by HPLC to determine the peak area of the intact this compound at each time point. b. The percentage of this compound remaining at each time point can be calculated relative to the peak area at t=0.

Visualizations

Anisatin_Degradation_Pathway This compound This compound (Active Lactone) TransitionState Tetrahedral Intermediate This compound->TransitionState + H2O (Hydrolysis) (pH and Temperature Dependent) AnisatinicAcid Anisatinic Acid (Inactive Hydroxy Acid) TransitionState->AnisatinicAcid Ring Opening Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare 10 mM Stock in 100% DMSO Store Aliquot and Store at -80°C Stock->Store Working Prepare Fresh Working Solution in Aqueous Buffer (pH 6-7.4) Store->Working Assay Perform Biological Assay (e.g., cell-based, electrophysiology) Working->Assay Data Analyze and Interpret Results Assay->Data

References

Troubleshooting Anisatin variability in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anisatin in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during electrophysiology experiments using this compound, helping you to identify and resolve sources of variability in your recordings.

Q1: Why am I seeing inconsistent inhibition of GABA-induced currents with this compound?

A1: Variability in the inhibitory effect of this compound can stem from several factors related to solution stability, experimental procedure, and biological variability.

  • This compound Solution Degradation: this compound, similar to other non-competitive GABA antagonists like picrotoxin, may be susceptible to degradation in aqueous solutions, particularly at a pH above 7.0.[1] It is crucial to prepare fresh this compound solutions for each experiment to ensure consistent potency.[1]

  • Inaccurate Concentration: Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use calibrated instruments for all measurements.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to product inactivation. It is recommended to aliquot stock solutions and store them appropriately to avoid degradation.[2]

  • Use-Dependent Action: this compound's suppression of GABA-induced currents is use-dependent, meaning its blocking effect is more pronounced with repeated applications of GABA.[3] Inconsistent application frequency or duration of GABA can therefore lead to variable results.

Q2: My this compound solution appears to have no effect on GABA-induced currents. What should I check?

A2: A complete lack of effect could be due to issues with the this compound solution, the experimental setup, or the specific biological preparation.

  • Solution Preparation: Verify that the this compound was properly dissolved. This compound can be dissolved in methanol (B129727) to create a stock solution.[4] Ensure the final concentration in your experimental buffer is correct.

  • Application Method: Confirm that the drug application system is functioning correctly and delivering the this compound solution to the cell or tissue preparation.

  • Receptor Subtype: While this compound is a potent antagonist, its affinity may vary slightly between different GABA-A receptor subunit compositions.[1] Confirm the expression of this compound-sensitive GABA-A receptor subtypes in your experimental model.

  • Pre-application vs. Co-application: this compound's inhibitory effect is observed when it is co-applied with GABA. Pre-application of this compound alone may not be effective in blocking the GABA-induced current.[3]

Q3: I am observing a gradual decrease in the peak amplitude of GABA-induced currents even before applying this compound. What could be the cause?

A3: This phenomenon, known as "rundown," is a common issue in patch-clamp electrophysiology and can be caused by several factors unrelated to this compound.

  • Receptor Desensitization: Prolonged or repeated exposure to GABA can lead to the desensitization of GABA-A receptors, resulting in a decrease in current amplitude over time.[3][5][6] This is a physiological process where the receptor enters a long-lived agonist-bound closed state.[5][6]

  • Cell Viability: The health of the cell being recorded is crucial. A gradual decrease in current could indicate that the cell is dying.

  • Intracellular Factors: Dialysis of essential intracellular components into the patch pipette can lead to a decline in receptor function over the course of a long recording.

Q4: How can I minimize variability in my this compound experiments?

A4: To improve the consistency and reproducibility of your results, consider the following best practices:

  • Fresh Solutions: Always prepare fresh this compound working solutions from a properly stored and aliquoted stock solution immediately before each experiment.[1]

  • Consistent Protocols: Maintain consistency in all experimental parameters, including the duration and frequency of GABA and this compound application, recording temperature, and the composition of intracellular and extracellular solutions.

  • Control Experiments: Regularly perform control experiments to ensure the stability of your recording setup and the health of your biological preparation.

  • Increased Sample Size: Biological systems have inherent variability. Increasing the number of recorded cells or experiments can improve the statistical power of your findings.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

ParameterValueSpecies/PreparationReference
EC₅₀ ~1.10 μMRat dorsal root ganglion neurons[3][7]
LD₅₀ 0.76 to 1 mg/kg (i.p.)Mice[8]
Storage ConditionDurationNotesReference
-80°C 6 monthsProtect from light; Aliquot to avoid freeze-thaw cycles[2]
-20°C 1 monthProtect from light; Aliquot to avoid freeze-thaw cycles[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Dissolve the this compound powder in methanol to prepare a stock solution. For example, a stock solution can be prepared by dissolving approximately 5 mg of this compound in 10 mL of methanol.[4]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes.

  • Storage: Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Protect from light.[2]

Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on GABA-Induced Currents
  • Cell Preparation: Prepare the cells (e.g., cultured neurons or brain slices) according to your standard laboratory protocol.

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration.

  • Solutions:

    • External Solution: Use a standard artificial cerebrospinal fluid (aCSF) or other appropriate extracellular solution.

    • Internal Solution: The patch pipette should be filled with a solution containing a physiological concentration of chloride ions.

  • Baseline Recording: Apply GABA to the cell to elicit a stable baseline current. Record the peak amplitude of the GABA-A receptor-mediated current.

  • This compound Application: Co-apply this compound with GABA to the cell. The final concentration of this compound should be prepared by diluting the stock solution in the external solution immediately before application.

  • Data Acquisition: Record the GABA-elicited currents in the presence of this compound.

  • Analysis: Measure the peak amplitude of the GABA-A receptor-mediated currents and calculate the percentage of inhibition by this compound. To determine the EC₅₀, test a range of this compound concentrations.

Visualizations

Signaling Pathway

GABAA_Anisatin_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_A GABA-A Receptor GABA Binding Site Picrotoxinin Binding Site Cl- Channel Channel_Open Cl- Influx GABA_A:p3->Channel_Open Opens Channel_Blocked Channel Block GABA_A:p3->Channel_Blocked Blocks (Use-dependent) GABA GABA GABA->GABA_A:p1 Binds This compound This compound This compound->GABA_A:p2 Binds (Non-competitive) Hyperpolarization Hyperpolarization/ Inhibition Channel_Open->Hyperpolarization No_Influx No Cl- Influx Channel_Blocked->No_Influx

Caption: this compound non-competitively antagonizes the GABA-A receptor.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent this compound Effect Check_Solution Check this compound Solution Start->Check_Solution Check_Protocol Review Experimental Protocol Check_Solution->Check_Protocol No Fresh_Prep Prepare Fresh Solution? Check_Solution->Fresh_Prep Yes Check_System Evaluate Biological System Check_Protocol->Check_System No Application Consistent GABA/Anisatin Application? Check_Protocol->Application Yes Receptor_Expression Confirm Receptor Subtype Expression Check_System->Receptor_Expression Yes Resolved Problem Resolved Check_System->Resolved No Storage Proper Storage & Aliquoting? Fresh_Prep->Storage Concentration Accurate Concentration? Storage->Concentration Concentration->Check_Protocol Desensitization Accounting for Desensitization? Application->Desensitization Desensitization->Check_System Cell_Health Monitor Cell Health Receptor_Expression->Cell_Health Cell_Health->Resolved

Caption: A logical workflow for troubleshooting this compound variability.

Experimental Workflow

Experimental_Workflow Prep_Solution 1. Prepare Fresh this compound Solution Setup_Recording 2. Establish Whole-Cell Recording Prep_Solution->Setup_Recording Baseline 3. Record Baseline GABA Current Setup_Recording->Baseline Apply_this compound 4. Co-apply this compound + GABA Baseline->Apply_this compound Record_Effect 5. Record Inhibited Current Apply_this compound->Record_Effect Washout 6. Washout (Optional) Record_Effect->Washout Analyze 7. Analyze Data Washout->Analyze

Caption: A typical workflow for an this compound electrophysiology experiment.

References

Reducing matrix effects in HPLC-MS/MS analysis of Anisatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Anisatin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. This includes endogenous substances from the biological sample (e.g., phospholipids, salts, proteins) or exogenous compounds introduced during sample collection or preparation (e.g., anticoagulants).[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), significantly compromising the accuracy, precision, and sensitivity of your quantitative results.[2][4]

Q2: What are the typical signs that matrix effects may be affecting my this compound assay?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification of this compound.

  • Non-linear calibration curves.

  • A noticeable decrease in the assay's sensitivity.

  • Inconsistent results when analyzing this compound in different biological matrices (e.g., plasma vs. urine).

Q3: How can I quantitatively assess the matrix effect for this compound in my samples?

A3: The matrix effect can be quantified by comparing the peak area response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration.[5] The matrix factor (MF) is calculated as follows:

MF = (Peak Area of this compound in Spiked Blank Matrix Extract) / (Peak Area of this compound in Neat Solution)

A matrix factor of 1 indicates no matrix effect. A value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.

Troubleshooting Guide: Reducing Matrix Effects

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.

Problem: Significant ion suppression or enhancement is observed for this compound.

Step 1: Optimize Sample Preparation

Effective sample preparation is the first and most critical step in reducing matrix effects by removing interfering components before analysis.

  • Strategy 1: Protein Precipitation (PPT)

    • Description: A simple and rapid method to remove the bulk of proteins from biological samples.[6]

    • Recommendation: While fast, PPT may not provide the cleanest extracts, and significant matrix effects can remain. It's a good starting point for less complex matrices.

  • Strategy 2: Liquid-Liquid Extraction (LLE)

    • Description: A technique that separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent).

    • Recommendation: LLE can offer cleaner extracts than PPT. The choice of organic solvent is crucial and should be optimized for this compound recovery while minimizing the extraction of matrix components.

  • Strategy 3: Solid-Phase Extraction (SPE)

    • Description: A highly selective method that uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice versa.[7]

    • Recommendation: SPE is often the most effective technique for reducing matrix effects. A variety of sorbent chemistries are available (e.g., reversed-phase, normal-phase, ion-exchange) and should be selected based on the physicochemical properties of this compound and the matrix components.

Step 2: Enhance Chromatographic Separation

If matrix effects persist after optimizing sample preparation, further improvements can be made by adjusting the HPLC method to separate this compound from co-eluting interferences.

  • Strategy 1: Modify the Mobile Phase Gradient

    • Description: Altering the gradient elution profile can change the retention times of both this compound and interfering compounds.

    • Recommendation: Experiment with different gradient slopes and starting/ending organic percentages to achieve better resolution.

  • Strategy 2: Change the HPLC Column

    • Description: Different column chemistries (e.g., C18, C8, Phenyl-Hexyl) and particle sizes can provide different selectivities.

    • Recommendation: If co-elution is a persistent issue, switching to a column with a different stationary phase may resolve the problem.

Step 3: Employ a Suitable Internal Standard

The use of an internal standard (IS) is a powerful way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.

  • Strategy: Use a Stable Isotope-Labeled (SIL) Internal Standard

    • Description: A SIL-IS is an analog of this compound where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[8]

    • Recommendation: This is the preferred approach. A SIL-IS has nearly identical chemical and physical properties to this compound and will co-elute, experiencing the same degree of ion suppression or enhancement.[9] This allows for accurate correction of the analyte signal.

Step 4: Consider Sample Dilution or Matrix-Matched Calibrants
  • Strategy 1: Sample Dilution

    • Description: Diluting the sample extract can reduce the concentration of interfering matrix components.[10]

    • Recommendation: This is a simple approach but may compromise the sensitivity of the assay if the concentration of this compound is low.

  • Strategy 2: Matrix-Matched Calibration

    • Description: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.[1]

    • Recommendation: This method can be effective but requires a reliable source of blank matrix and may not account for variability in matrix effects between different lots of the matrix.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Plasma
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Urine
  • To 500 µL of urine sample, add the internal standard.

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.[12]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • Vortex for 30 seconds and inject into the HPLC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in a Plant Matrix
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to go dry.[13]

  • Sample Loading: Load the pre-treated plant extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

Sample Preparation MethodMatrixAnalyteMatrix Effect (%)Recovery (%)Reference
Protein PrecipitationMouse BloodThis compound93.9 - 103.3> 67.2[11]
Multi-function impurity adsorption SPEPlasmaThis compound> 81> 83[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological or Plant Sample IS Add Internal Standard Sample->IS PPT Protein Precipitation IS->PPT Choice 1 LLE Liquid-Liquid Extraction IS->LLE Choice 2 SPE Solid-Phase Extraction IS->SPE Choice 3 HPLC HPLC Separation PPT->HPLC LLE->HPLC SPE->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for this compound analysis by HPLC-MS/MS.

troubleshooting_matrix_effects Start Matrix Effect Observed? OptimizePrep Optimize Sample Preparation (PPT, LLE, SPE) Start->OptimizePrep Yes End Analysis Validated Start->End No CheckAgain1 Matrix Effect Resolved? OptimizePrep->CheckAgain1 OptimizeChroma Optimize Chromatography (Gradient, Column) CheckAgain1->OptimizeChroma No CheckAgain1->End Yes CheckAgain2 Matrix Effect Resolved? OptimizeChroma->CheckAgain2 UseSIL Use Stable Isotope-Labeled IS CheckAgain2->UseSIL No CheckAgain2->End Yes ConsiderOptions Consider Dilution or Matrix-Matched Calibrants UseSIL->ConsiderOptions ConsiderOptions->End

Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Diazepam as a Treatment for Anisatin-Induced Convulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of diazepam as an effective treatment for convulsions induced by the neurotoxin anisatin.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced convulsions?

This compound is a potent, non-competitive antagonist of the gamma-aminobutyric acid (GABA-A) receptor. It is believed to bind at or near the picrotoxin (B1677862) binding site on the receptor complex. This action blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to hyperexcitability and convulsions. This compound's antagonism effectively reduces the flow of chloride ions into neurons, which is the primary mechanism of GABAergic inhibition.

Q2: How does diazepam counteract this compound-induced convulsions?

Diazepam is a benzodiazepine (B76468) that acts as a positive allosteric modulator of the GABA-A receptor. It binds to a site distinct from the GABA binding site, enhancing the effect of any endogenous GABA present. This potentiation of GABAergic inhibition increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. By amplifying the inhibitory signals, diazepam effectively counteracts the excitatory effects of this compound, thereby mitigating or preventing convulsions.[1]

Q3: What are the expected metabolic changes following this compound-induced seizures, and how does diazepam affect them?

Studies on murine models have shown that this compound-induced seizures lead to significant metabolic disturbances in the brain.[1] These include alterations in neurotransmitter and neuromodulator metabolism, increased oxidative stress, and disruptions in energy, amino acid, and nucleic acid metabolism.[1] Treatment with diazepam has been shown to alleviate these metabolic disruptions by helping to restore the balance of neurotransmitters, reduce oxidative stress, and normalize metabolic pathways.[1]

Q4: Are there any known off-target effects of this compound that I should be aware of during my experiments?

While the primary mechanism of this compound is GABA-A receptor antagonism, its neurotoxicity can lead to a cascade of downstream effects. These can include metabolic disturbances and cellular stress responses.[1] It is crucial to consider these broader physiological impacts when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Inconsistent induction of convulsions with this compound.

  • Possible Cause: Variability in the purity or concentration of the this compound solution.

    • Troubleshooting Step: Ensure the this compound used is of high purity and that the solution is prepared fresh for each experiment. Verify the final concentration using appropriate analytical methods.

  • Possible Cause: Incorrect administration route or dosage for the animal model.

    • Troubleshooting Step: Review the literature for established protocols for this compound administration in your specific animal model. The route of administration (e.g., intraperitoneal, intravenous) and the dosage are critical for consistent results.

  • Possible Cause: Individual animal variability.

    • Troubleshooting Step: Increase the number of animals per group to account for biological variability. Ensure that all animals are of a similar age, weight, and genetic background.

Issue 2: Diazepam treatment does not completely abolish seizure activity.

  • Possible Cause: Insufficient dosage of diazepam.

    • Troubleshooting Step: Conduct a dose-response study to determine the optimal effective dose of diazepam for your specific experimental conditions. The required dose may vary depending on the severity of the this compound-induced convulsions.

  • Possible Cause: Timing of diazepam administration.

    • Troubleshooting Step: Administer diazepam at a consistent time point relative to the onset of seizure activity. The efficacy of diazepam can be time-dependent.

  • Possible Cause: Development of tolerance.

    • Troubleshooting Step: If conducting chronic studies, be aware of the potential for benzodiazepine tolerance. This may necessitate adjustments to the dosing regimen.

Issue 3: High mortality rate in the this compound-treated group.

  • Possible Cause: this compound dosage is too high.

    • Troubleshooting Step: Perform a dose-ranging study to identify a dose of this compound that reliably induces convulsions with minimal mortality.

  • Possible Cause: Severe, uncontrolled seizures leading to systemic complications.

    • Troubleshooting Step: Ensure prompt administration of diazepam following the onset of severe seizure activity to prevent status epilepticus and reduce the risk of mortality.

Experimental Protocols

Representative Protocol for this compound-Induced Convulsions and Diazepam Treatment in a Murine Model

This protocol is a representative methodology based on common practices for inducing seizures in rodent models. Researchers should adapt this protocol based on their specific research questions and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound (high purity)

  • Diazepam

  • Vehicle for this compound (e.g., saline with a small percentage of DMSO)

  • Vehicle for Diazepam (e.g., saline)

  • Male ICR mice (6-8 weeks old)

  • Syringes and needles for administration

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate mice to the experimental environment for at least one week prior to the experiment.

  • Preparation of Solutions: Prepare fresh solutions of this compound and diazepam on the day of the experiment.

  • Animal Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Vehicle, this compound + Vehicle, this compound + Diazepam).

  • This compound Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally) to the appropriate groups.

  • Observation for Seizure Onset: Immediately after this compound administration, place each mouse in an individual observation chamber and start a timer. Observe for the onset of convulsive behaviors (e.g., clonic seizures, tonic-clonic seizures).

  • Diazepam Administration: At a predetermined time point after the onset of convulsions (e.g., 2 minutes), administer diazepam (e.g., 5 mg/kg, intraperitoneally) or its vehicle to the respective groups.

  • Data Collection: Record the latency to the first convulsion, the duration of convulsions, and the severity of seizures using a standardized scoring system (e.g., Racine scale).

  • Post-Experiment Monitoring: Monitor animals for a set period post-treatment for any adverse effects and recovery.

Data Presentation

The following table summarizes the expected qualitative and quantitative outcomes of diazepam treatment on this compound-induced convulsions based on its known pharmacological effects.

ParameterThis compound + VehicleThis compound + Diazepam
Seizure Latency BaselineIncreased
Seizure Duration BaselineDecreased
Seizure Severity HighDecreased
Mortality Rate Potential for increaseDecreased

Visualizations

Signaling Pathway of this compound and Diazepam at the GABA-A Receptor

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel GABA_A_Receptor GABA-A Receptor Chloride_Channel_Closed Closed GABA_A_Receptor->Chloride_Channel_Closed Inhibits Chloride_Channel_Open Open GABA_A_Receptor->Chloride_Channel_Open Activates Hyperexcitability Hyperexcitability (Convulsions) Chloride_Channel_Closed->Hyperexcitability Cl_ion Cl- Chloride_Channel_Open->Cl_ion Influx GABA GABA GABA->GABA_A_Receptor Binds This compound This compound This compound->GABA_A_Receptor Antagonizes Diazepam Diazepam Diazepam->GABA_A_Receptor Potentiates GABA effect Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: this compound and Diazepam's opposing actions on the GABA-A receptor.

Experimental Workflow for Evaluating Diazepam Efficacy

Experimental_Workflow start Start acclimation Animal Acclimation start->acclimation grouping Randomize into Groups acclimation->grouping anisatin_admin Administer this compound or Vehicle grouping->anisatin_admin observe_seizure Observe for Seizure Onset anisatin_admin->observe_seizure diazepam_admin Administer Diazepam or Vehicle observe_seizure->diazepam_admin Seizure Onset data_collection Record Seizure Latency, Duration, and Severity diazepam_admin->data_collection monitoring Post-Treatment Monitoring data_collection->monitoring end End monitoring->end

Caption: Workflow for assessing diazepam's effect on this compound-induced seizures.

References

Technical Support Center: Enhancing Anisatin Detection in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection (LOD) for Anisatin in various food matrices. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound in food products?

A1: The main challenges include the complexity of food matrices, which can cause significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based methods. Sample preparation is also critical, as inefficient extraction or cleanup can result in low recovery of this compound and the introduction of interfering compounds. Additionally, the inherent toxicity of this compound necessitates high sensitivity and a very low limit of detection for food safety applications.

Q2: Which analytical techniques are most suitable for trace-level detection of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices. Specifically, Ultra-High Performance Liquid Chromatography (UHPLC) can offer improved resolution and shorter analysis times. Direct Analysis in Real Time coupled with High-Resolution Mass Spectrometry (DART-HRMS) is another powerful technique, valued for its rapid screening capabilities and minimal sample preparation requirements.

Q3: Why is sample preparation so crucial for improving the limit of detection?

A3: Effective sample preparation is paramount as it isolates this compound from the complex food matrix, thereby reducing matrix effects that can interfere with the analytical signal. A good sample preparation protocol, such as Solid-Phase Extraction (SPE) or Accelerated Solvent Extraction (ASE), can pre-concentrate the analyte, which directly leads to a lower limit of detection. It also helps in protecting the analytical instrument from contamination, ensuring consistent performance.

Troubleshooting Guide

Issue 1: Poor Sensitivity / High Limit of Detection (LOD)

  • Possible Cause: Inefficient extraction of this compound from the food matrix.

    • Troubleshooting Step:

      • Review the chosen extraction solvent. This compound is a moderately polar sesquiterpene lactone. Ensure the solvent system (e.g., methanol (B129727), acetonitrile (B52724), or mixtures with water) is optimized for your specific food matrix.

      • Consider advanced extraction techniques like Accelerated Solvent Extraction (ASE) which uses elevated temperatures and pressures to improve extraction efficiency.

      • For complex matrices, a multi-step extraction or a more rigorous homogenization process may be necessary.

  • Possible Cause: Significant matrix effects leading to ion suppression in the mass spectrometer.

    • Troubleshooting Step:

      • Incorporate a thorough sample cleanup step after extraction. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18) can effectively remove interfering compounds.

      • Prepare matrix-matched standards for calibration. This involves spiking known concentrations of this compound into a blank matrix extract that is representative of your samples to compensate for matrix effects.

      • Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. This is the most effective way to correct for both extraction recovery and matrix effects.

      • Dilute the sample extract. While this will also dilute the analyte, it can significantly reduce the concentration of interfering matrix components, potentially leading to a net improvement in the signal-to-noise ratio.

  • Possible Cause: Sub-optimal LC-MS/MS parameters.

    • Troubleshooting Step:

      • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. It is often detected in negative ionization mode.

      • Ensure the selected precursor and product ion transitions for Multiple Reaction Monitoring (MRM) are the most intense and specific for this compound. Common transitions include m/z 327 → 127.

      • Optimize the collision energy for each MRM transition to maximize the product ion signal.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between this compound and the HPLC column.

    • Troubleshooting Step:

      • Adjust the mobile phase pH. Adding a small amount of an acid modifier like formic acid (e.g., 0.1%) can improve peak shape for polar analytes.

      • Ensure the sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

      • Consider a different column chemistry. A porous graphitic carbon (PGC) column has been shown to be effective for this compound analysis.

  • Possible Cause: Column overload.

    • Troubleshooting Step:

      • Reduce the injection volume or dilute the sample.

      • If the issue persists with low concentration standards, the column may be contaminated or degraded. Clean or replace the column.

Issue 3: Low or Inconsistent Recovery

  • Possible Cause: Inefficient Solid-Phase Extraction (SPE) procedure.

    • Troubleshooting Step:

      • Ensure the SPE cartridge has been properly conditioned and equilibrated before loading the sample.

      • Check the pH of the sample load solution to ensure optimal retention of this compound on the sorbent.

      • Optimize the washing step to remove interferences without eluting the analyte. Use a solvent that is strong enough to wash away contaminants but weak enough to leave this compound on the sorbent.

      • Ensure the elution solvent is strong enough to fully recover this compound from the sorbent. You may need to test different solvents or solvent mixtures.

  • Possible Cause: Degradation of this compound during sample processing.

    • Troubleshooting Step:

      • Minimize the exposure of samples to high temperatures and light. Store extracts at low temperatures and in amber vials.

      • Perform stability tests by spiking this compound into a blank matrix and analyzing it at different time points throughout the sample preparation process.

Comparison of Analytical Methods

The table below summarizes the performance of different analytical techniques for the detection of this compound.

Analytical MethodCommon MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)ThroughputNotes
HPLC-MS/MSStar Anise1.2 µg/kg3.9 µg/kgMediumHighly sensitive and specific, requires extensive sample preparation.
UPLC-MS/MSPlasmaNot Reported2 µg/LHighFast analysis times, suitable for biological samples.
UPLC-MS/MSUrineNot Reported1 µg/LHighDemonstrates high sensitivity in less complex biological fluids.
DART-HRMSStar Anise, TeaNot ReportedAdulteration down to 1% (w/w) measurableVery HighRapid screening with minimal to no sample preparation. Provides qualitative/semi-quantitative results.

Experimental Protocols

Protocol: Determination of this compound in Star Anise by HPLC-MS/MS

This protocol is based on the validated method described by Lederer et al. (2006).

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenization: Weigh 1.0 g of the ground star anise sample into a centrifuge tube.

  • Extraction: Add 10 mL of methanol, vortex for 1 minute, and sonicate for 15 minutes. Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer 1 mL of the supernatant to a new tube and dilute with 9 mL of water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the 10 mL of diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

2. HPLC-MS/MS Analysis

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-22 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions:

    • Quantifier: m/z 327 → 127

    • Qualifier: m/z 327 → 297

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for your specific instrument.

Visual Workflows and Diagrams

Below are diagrams generated using Graphviz (DOT language) to illustrate key workflows.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Homogenize Homogenize Sample->Homogenize Solvent_Extraction Solvent Extraction (e.g., Methanol) Homogenize->Solvent_Extraction Cleanup Cleanup / Purification (e.g., SPE) Solvent_Extraction->Cleanup Concentrate Evaporation & Reconstitution Cleanup->Concentrate Final_Extract Final_Extract Concentrate->Final_Extract Inject Inject into LC-MS/MS Final_Extract->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Result Quantification->Result

Caption: General workflow for this compound analysis in food samples.

Start Low Sensitivity or High LOD Observed Check_Extraction Review Extraction Efficiency Start->Check_Extraction Check_Cleanup Assess Sample Cleanup Start->Check_Cleanup Check_MS Optimize MS Parameters Start->Check_MS Solution_Extraction Modify Solvent System or Use ASE Check_Extraction->Solution_Extraction Inefficient? Solution_Cleanup Optimize SPE Protocol or Use Matrix-Matched Standards Check_Cleanup->Solution_Cleanup Matrix Effects Suspected? Solution_MS Fine-tune Ion Source & MRM Parameters Check_MS->Solution_MS Sub-optimal? Re-evaluate Re-evaluate Performance Solution_Extraction->Re-evaluate Solution_Cleanup->Re-evaluate Solution_MS->Re-evaluate

Caption: Troubleshooting workflow for low sensitivity in this compound analysis.

Validation & Comparative

A Comparative Analysis of the Neurotoxicity of Anisatin, Neoanisatin, and Pseudoanisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxic properties of three structurally related sesquiterpene lactones isolated from plants of the Illicium genus: anisatin, neothis compound (B99755), and pseudothis compound. These compounds, particularly this compound, are known for their potent effects on the central nervous system. This document summarizes key experimental data, details the methodologies used in these assessments, and visualizes the underlying molecular mechanisms.

Executive Summary

This compound is a potent convulsant neurotoxin, while pseudothis compound is largely considered non-toxic in mammals and exhibits selectivity for insect GABA receptors. Neothis compound is also recognized as a toxic component, though specific quantitative toxicity data is less readily available in public literature. The primary mechanism of neurotoxicity for these compounds involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABAa) receptor, a crucial inhibitory neurotransmitter receptor in the central nervous system.

Data Presentation

Table 1: Comparative Neurotoxicity Data
CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Primary Molecular TargetEffect on GABAa ReceptorIC50Reference
This compound MouseIntraperitoneal (i.p.)1GABAa ReceptorNon-competitive antagonist0.43 µM (for inhibition of [3H]EBOB binding)[1]
MouseOral (p.o.)~1GABAa ReceptorNon-competitive antagonist1.10 µM (for suppression of GABA-induced currents)[1]
Neothis compound --Data not availableGABAa ReceptorNon-competitive antagonistData not available[2]
Pseudothis compound Rat-Non-toxicInsect GABAa ReceptorSelective non-competitive antagonist> 10,000 nM (rat); 376 nM (fly)

Mechanism of Action: GABAa Receptor Antagonism

This compound and its analogues exert their neurotoxic effects by acting as non-competitive antagonists of the GABAa receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.

By binding to a site within the chloride ion channel pore, distinct from the GABA binding site, this compound and related compounds allosterically modulate the receptor. This binding event stabilizes a closed or non-conducting state of the channel, thereby preventing the inhibitory action of GABA. The reduction in GABAergic inhibition leads to a state of neuronal hyperexcitability, manifesting as seizures and convulsions.

GABAa_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABAa Receptor GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_binding_site GABA Binding Site Cl_channel Chloride (Cl-) Channel (Closed) GABA_binding_site->Cl_channel Opens Anisatin_binding_site Antagonist Site (Picrotoxin Site) Anisatin_binding_site->Cl_channel Blocks Cl_influx Cl- Influx No_Cl_influx No Cl- Influx Hyperpolarization Hyperpolarization (Inhibition) Hyperexcitability Hyperexcitability (Convulsions) Cl_influx->Hyperpolarization No_Cl_influx->Hyperexcitability GABA->GABA_binding_site This compound This compound / Neothis compound This compound->Anisatin_binding_site

Figure 1: Signaling pathway of GABAa receptor antagonism by this compound and Neothis compound.

Experimental Protocols

Acute Toxicity (LD50) Determination in Mice

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the LD50 via intraperitoneal (i.p.) administration in mice.

1. Animals:

  • Healthy, young adult mice (e.g., Swiss albino), typically weighing between 18-25 grams, are used.

  • Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Mice are housed in standard cages with free access to food and water.

2. Preparation of Test Substance:

  • This compound, neothis compound, or pseudothis compound is dissolved in a suitable vehicle (e.g., saline, dimethyl sulfoxide (B87167) [DMSO]). The concentration is adjusted to deliver the desired dose in a standard injection volume (typically 0.1-0.5 mL).

3. Experimental Procedure:

  • A range of doses is selected based on preliminary range-finding studies.

  • Animals are divided into groups (typically 5-10 animals per group), with each group receiving a different dose of the test substance. A control group receives only the vehicle.

  • The substance is administered via intraperitoneal injection.

  • Animals are observed continuously for the first few hours post-administration and then periodically for up to 14 days.

  • Observations include clinical signs of toxicity (e.g., convulsions, lethargy, respiratory distress) and mortality.

4. Data Analysis:

  • The number of mortalities in each group is recorded.

  • The LD50 value is calculated using statistical methods such as the probit analysis or the Reed-Muench method.

LD50_Workflow start Start: Acclimatized Mice dose_prep Prepare Serial Dilutions of Test Compound start->dose_prep grouping Randomly Assign Mice to Dose Groups (n=5-10) dose_prep->grouping injection Administer Compound via Intraperitoneal (i.p.) Injection grouping->injection observation Observe for Clinical Signs and Mortality (up to 14 days) injection->observation data_collection Record Mortalities for Each Dose Group observation->data_collection analysis Calculate LD50 (e.g., Probit Analysis) data_collection->analysis end End: Determine LD50 Value analysis->end

Figure 2: Experimental workflow for LD50 determination.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This technique is used to measure the effect of a compound on the ion channels of a single neuron, allowing for the determination of the half-maximal inhibitory concentration (IC50) of a GABAa receptor antagonist.

1. Cell Preparation:

  • Primary neurons (e.g., from rat dorsal root ganglia) are cultured, or a cell line (e.g., HEK293) expressing recombinant GABAa receptors is used.

  • Cells are plated on coverslips for easy access during recording.

2. Solutions:

  • External Solution (aCSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose) buffered to a physiological pH (e.g., with HEPES or NaHCO3/CO2).

  • Internal Solution: Fills the recording pipette and mimics the intracellular ionic environment (e.g., high K+ or Cs+ concentration).

  • GABA Solution: A stock solution of GABA is prepared and diluted in the external solution to a concentration that elicits a submaximal response (e.g., EC10-EC20).

  • Antagonist Solutions: The test compound (this compound, neothis compound, or pseudothis compound) is dissolved and diluted to a range of concentrations in the external solution.

3. Recording Procedure:

  • A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with the internal solution and brought into contact with the cell membrane.

  • A tight seal (gigaohm resistance) is formed between the pipette and the membrane.

  • The membrane patch under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • GABA is applied to the cell to elicit an inward chloride current (in the case of a high intracellular chloride concentration in the pipette solution).

  • After establishing a stable baseline GABA-evoked current, the antagonist is co-applied with GABA at various concentrations.

4. Data Analysis:

  • The peak amplitude of the GABA-induced current is measured in the absence and presence of different concentrations of the antagonist.

  • The percentage of inhibition is calculated for each antagonist concentration.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Patch_Clamp_Workflow start Start: Cultured Neurons or Transfected Cells setup Prepare External and Internal Recording Solutions start->setup pipette Pull Glass Micropipette (3-7 MΩ) and Fill with Internal Solution setup->pipette seal Form Gigaohm Seal on Cell Membrane pipette->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell clamp Voltage-Clamp Neuron (e.g., -60 mV) whole_cell->clamp gaba_app Apply GABA to Elicit Baseline Current clamp->gaba_app antagonist_app Co-apply GABA with Varying Concentrations of Antagonist gaba_app->antagonist_app record Record Inhibited Current Amplitude antagonist_app->record analysis Calculate % Inhibition and Determine IC50 from Dose-Response Curve record->analysis end End: Determine IC50 Value analysis->end

Figure 3: Experimental workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The available data clearly establishes this compound as a highly neurotoxic compound, with its potent non-competitive antagonism of the GABAa receptor leading to severe convulsant effects. In stark contrast, pseudothis compound demonstrates a remarkable lack of toxicity in mammals, highlighting its potential as a selective insecticide targeting insect GABAa receptors. While quantitative data for neothis compound is limited, it is consistently identified as a toxic constituent of Illicium species, likely sharing a similar mechanism of action with this compound. Further research is warranted to precisely quantify the neurotoxicity of neothis compound to provide a more complete comparative profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of these and other neuroactive compounds.

References

Validating Anisatin's Foothold: A Comparative Guide to its Binding Site on the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive comparison of experimental data validating the binding site of anisatin, a potent neurotoxin, on the γ-aminobutyric acid type A (GABA-A) receptor. This compound is a non-competitive antagonist that interacts with the picrotoxin (B1677862) binding site within the receptor's ion channel.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of GABA-A receptor modulators.

This compound's Interaction with the GABA-A Receptor: A Summary of Evidence

This compound exerts its neurotoxic effects by blocking the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system. Experimental evidence strongly indicates that this compound physically obstructs the chloride ion channel of the GABA-A receptor, a mechanism characteristic of non-competitive antagonists.[2] This blockade leads to neuronal hyperexcitation, which can manifest as convulsions.[2]

The validation of this compound's binding site is primarily based on two key lines of experimental evidence: competitive radioligand binding assays and electrophysiological studies. These studies consistently demonstrate that this compound shares a common binding site with picrotoxin and other non-competitive antagonists.

Comparative Analysis of Binding Affinity and Potency

The following table summarizes the quantitative data for this compound and other well-characterized non-competitive antagonists of the GABA-A receptor. These values provide a basis for comparing their relative potencies.

CompoundMethodRadioligandReceptor SourceIC50 (µM)EC50 (µM)Reference(s)
This compound Radioligand Binding Assay[³H]EBOBRat brain membranes0.43-[3]
This compound Whole-Cell Patch Clamp-Rat dorsal root ganglion neurons-1.10[4]
PicrotoxinRadioligand Binding Assay[³⁵S]TBPS---[2]
PicrotoxinTwo-Electrode Voltage Clamp-Recombinant α1β2γ2S--[5]
FipronilRadioligand Binding Assay[³⁵S]TBPS---[2]
LindaneRadioligand Binding Assay[³⁵S]TBPS---[2]

Note: IC50 (half-maximal inhibitory concentration) in binding assays reflects the concentration of a ligand that displaces 50% of a specific radioligand from its binding site. EC50 (half-maximal effective concentration) in functional assays represents the concentration that produces 50% of the maximal response.

Experimental Protocols

Detailed methodologies for the key experiments used to validate this compound's binding site are provided below.

Radioligand Binding Assay for the Picrotoxin Site

This protocol describes a competitive binding assay to determine the affinity of a test compound for the picrotoxin binding site on the GABA-A receptor using a radiolabeled ligand such as [³H]EBOB or [³⁵S]TBPS.

Materials:

  • Radioligand: [³H]EBOB (ethynylbicycloorthobenzoate) or [³⁵S]TBPS (t-butylbicyclophosphorothionate)

  • Test Compound: this compound or other non-competitive antagonists

  • Unlabeled Ligand: High concentration of a known picrotoxin site ligand (e.g., picrotoxin) for determining non-specific binding

  • Receptor Source: Synaptosomal membranes prepared from rodent brain tissue

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold assay buffer

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a crude synaptosomal membrane fraction through differential centrifugation.

  • Assay Setup: In triplicate, prepare tubes for:

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of unlabeled ligand.

    • Test Compound: Contains membrane preparation, radioligand, and varying concentrations of the test compound (e.g., this compound).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for measuring the effect of non-competitive antagonists on GABA-induced currents in cultured neurons or cells expressing recombinant GABA-A receptors.

Materials:

  • Cell Culture: Primary neurons or a cell line (e.g., HEK293) expressing the desired GABA-A receptor subunits.

  • Patch-Clamp Rig: Including an inverted microscope, micromanipulators, amplifier, digitizer, and data acquisition software.

  • Borosilicate Glass Pipettes

  • External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES).

  • Internal Solution: Mimicking the intracellular ionic environment (e.g., containing KCl or CsCl, MgCl₂, EGTA, ATP, GTP, and a buffer like HEPES).

  • GABA Solution: Prepared in the external solution at a concentration that elicits a submaximal current (e.g., EC20-EC50).

  • Test Compound Solution: this compound or other antagonists prepared in the external solution at various concentrations.

  • Perfusion System: For rapid application and washout of solutions.

Procedure:

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Cell Patching:

    • Obtain a gigaseal (a high-resistance seal between the pipette tip and the cell membrane).

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane at a holding potential of -60 mV.

    • Establish a baseline recording in the external solution.

    • Apply GABA to elicit a control inward current (chloride ions flowing out of the cell due to the ionic gradient).

    • Wash out the GABA and allow the current to return to baseline.

    • Pre-apply the test compound (this compound) for a set duration, followed by co-application of the test compound and GABA.

    • Record the inhibited current.

    • Repeat for a range of antagonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition against the log concentration of the antagonist to determine the EC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.

Caption: this compound's mechanism of action on the GABA-A receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Synaptosomal Membranes Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound, and Buffers Reagent_Prep->Incubation Filtration Rapidly Filter to Separate Bound and Unbound Ligands Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Analysis Calculate Specific Binding and IC50 Value Quantification->Analysis

Caption: Workflow for a radioligand binding assay.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell_Culture Culture Neurons or Transfected Cells Seal Form Gigaseal and Achieve Whole-Cell Cell_Culture->Seal Pipette Pull and Fill Patch Pipette Pipette->Seal Baseline Record Baseline Current Seal->Baseline GABA_App Apply GABA (Control) Baseline->GABA_App Antagonist_App Apply Antagonist + GABA GABA_App->Antagonist_App Measure Measure Peak Current Amplitudes Antagonist_App->Measure Inhibition Calculate % Inhibition Measure->Inhibition EC50 Determine EC50 Inhibition->EC50

References

A Comparative Analysis of Anisatin Content in Illicium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of anisatin in various Illicium species is of paramount importance. This compound, a potent neurotoxin, is found in several Illicium species, and its presence can lead to severe adverse effects if contaminated with the culinary species, Illicium verum (Chinese star anise). This guide provides a comparative analysis of this compound content across different Illicium species, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a neurotoxic sesquiterpene lactone found in several species of the genus Illicium. Its presence in species such as Illicium anisatum (Japanese star anise), Illicium lanceolatum, and Illicium majus poses a significant health risk, as these toxic species can be mistaken for the edible Illicium verum. This guide summarizes the quantitative analysis of this compound content in various Illicium species, outlines the experimental protocols for its detection and quantification, and illustrates the workflow and the compound's mechanism of action.

Data Presentation: this compound Content in Illicium Species

The following table summarizes the quantitative findings of this compound content in various Illicium species, as determined by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The data clearly indicates that while the edible I. verum is largely devoid of this compound, other species contain dangerously high levels of this neurotoxin.

Illicium SpeciesCommon NameThis compound Content (mg/kg)Reference
Illicium anisatumJapanese Star AniseHigh Levels (e.g., >8 mg/kg)[1]
Illicium lanceolatum-High Levels (e.g., >8 mg/kg)[1]
Illicium majus-High Levels (e.g., >8 mg/kg)[1]
Illicium simonsii-Reported to contain this compound[2]
Illicium verumChinese Star AniseVery Low to Undetectable[1]

Note: "High Levels" indicates that the this compound content exceeded the upper limit of the quantification range (8 mg/kg) in the cited study.

Experimental Protocols

The accurate quantification of this compound in Illicium species is critical for food safety and pharmaceutical research. The most robust and widely used method is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation and Extraction

A standardized protocol for the extraction of this compound from plant material is crucial for reliable quantification. An accelerated solvent extraction (ASE) followed by a solid-supported liquid-liquid purification step is an effective method.[1]

  • Grinding: The dried fruit of the Illicium species is ground into a fine powder.

  • Accelerated Solvent Extraction (ASE): The powdered sample is mixed with a dispersing agent and extracted with an appropriate solvent under elevated temperature and pressure.

  • Purification: The resulting extract is then purified using a solid-supported liquid-liquid extraction column (e.g., EXtrelut®) to remove interfering compounds.[1]

HPLC-MS/MS Analysis

The purified extract is analyzed by HPLC-MS/MS for the separation and detection of this compound.

  • Chromatographic Separation:

    • Column: A porous graphitic carbon HPLC column is often used for optimal separation.[1]

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) is typically employed.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

  • Mass Spectrometric Detection:

    • Ionization Mode: Tandem mass spectrometry is operated in the negative ionization mode for sensitive detection of this compound.[1]

    • Quantification Range: The typical quantification range for this compound is between 0.2 and 8 mg/kg.[1]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps involved in the analysis of this compound content in Illicium species, from sample preparation to data acquisition.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Illicium Sample (Fruit) grind Grinding start->grind extract Accelerated Solvent Extraction grind->extract purify Solid-Supported Liquid-Liquid Purification extract->purify hplc HPLC Separation (Porous Graphitic Carbon Column) purify->hplc Purified Extract ms Tandem MS Detection (Negative Ionization Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound's Neurotoxicity

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor. This diagram illustrates the mechanism of action.

This compound Signaling Pathway cluster_receptor GABAa Receptor Ion Channel cluster_ligands Molecular Interactions cluster_effects Cellular Effects receptor GABAa Receptor channel Chloride (Cl-) Channel inhibition Neuronal Inhibition (Hyperpolarization) receptor->inhibition Channel Opens (Cl- Influx) excitation Neuronal Excitation (Seizures) receptor->excitation Channel Remains Closed gaba GABA (Agonist) gaba->receptor Binds to Orthosteric Site This compound This compound (Antagonist) This compound->receptor Binds to Allosteric Site (Non-competitive)

Caption: this compound's antagonism of the GABAa receptor.

Conclusion

The data unequivocally demonstrates the significant danger posed by the presence of this compound in certain Illicium species. The use of robust analytical methods like HPLC-MS/MS is essential for the quality control of Illicium verum and for research into the pharmacological properties of other Illicium species. This guide provides a foundational understanding for professionals in the field to ensure the safety and efficacy of products derived from these plants.

References

DART-HRMS vs. LC-MS/MS for Anisatin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

FeatureDART-HRMSLC-MS/MS
Speed High-throughput, rapid screening (seconds to minutes per sample)[1][2][3]Slower, requires chromatographic separation (minutes per sample)[4][5]
Sample Preparation Minimal to none[3][6]More extensive (extraction, purification)[5][7]
Selectivity & Specificity High, based on accurate mass measurement.[8][9] Can be limited by isobaric interferences without chromatographic separation.[10]Very high, combines chromatographic separation with mass filtering.[8][9]
Sensitivity Generally lower than LC-MS/MS, suitable for screening.[3][11]Very high, capable of detecting trace amounts.[4][5][12]
Matrix Effects Can be significant due to direct analysis.[11]Can be minimized with chromatographic separation and specific sample preparation.[13]
Quantitative Accuracy Good for rapid screening and semi-quantitation.[3]Excellent, considered the "gold standard" for quantification.[4][12]
Cost & Complexity Generally lower initial cost and simpler operation.Higher initial investment and requires more expertise.

Data Presentation: Quantitative Performance Metrics

The following tables summarize typical performance metrics for the detection of small molecules, including toxins like anisatin, using DART-HRMS and LC-MS/MS. Data for LC-MS/MS is based on published methods for this compound detection.[4][5][7][12] DART-HRMS data is extrapolated from studies on other small molecules and toxins, as direct this compound data is unavailable.[3][14]

Table 1: LC-MS/MS Performance Data for this compound Detection

ParameterReported ValueReference
Limit of Detection (LOD) 0.01 ng/mL[5]
Limit of Quantitation (LOQ) 1 - 2 µg/L (in plasma and urine)[5]
Linearity (r²) > 0.995[4][12]
Accuracy 86.3% - 106.9%[4][12]
Precision (RSD) < 15%[4][12][13]
Recovery > 67.2%[4][12]

Table 2: Estimated DART-HRMS Performance for this compound Detection (Based on Similar Analytes)

ParameterEstimated ValueReference
Limit of Detection (LOD) Low ng/mL to µg/mL range[3]
Limit of Quantitation (LOQ) µg/kg to mg/kg range[3]
Linearity (r²) Generally > 0.99[14]
Precision (RSD) < 20%[3]

Experimental Protocols

DART-HRMS: A Rapid Screening Approach

DART-HRMS is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation.[3] This makes it ideal for high-throughput screening.

Methodology:

  • Sample Introduction: A small amount of the sample (solid or liquid) is held in the gap between the DART ion source and the mass spectrometer inlet.[15]

  • Ionization: A heated stream of metastable helium or nitrogen gas is directed at the sample, causing thermal desorption and ionization of the analytes.[16]

  • Mass Analysis: The ionized molecules are then introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for accurate mass measurement.[1]

  • Data Acquisition: Full-scan mass spectra are acquired, and this compound is identified by its exact mass.

DART_Workflow cluster_sample Sample cluster_dart DART Ion Source cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Solid or Liquid Sample MS_Inlet MS Inlet Sample->MS_Inlet Direct Placement DART Heated Metastable Gas (Helium or Nitrogen) DART->Sample Ionization HRMS High-Resolution Mass Analyzer (e.g., Orbitrap, TOF) MS_Inlet->HRMS Detector Detector HRMS->Detector Data Accurate Mass Spectrum Detector->Data

DART-HRMS Experimental Workflow.
LC-MS/MS: The Gold Standard for Quantification

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it the preferred method for accurate quantification.[8][9]

Methodology:

  • Sample Preparation: this compound is extracted from the sample matrix (e.g., biological fluid, plant material) using techniques like liquid-liquid extraction or solid-phase extraction.[5][7]

  • Chromatographic Separation: The extract is injected into an HPLC or UPLC system. A C18 column is commonly used to separate this compound from other components in the sample.[4][12]

  • Ionization: The eluent from the chromatography column is directed to an electrospray ionization (ESI) source, which ionizes the this compound molecules.[5]

  • Mass Analysis (MS/MS): The ionized this compound molecules are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.[5]

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_msms Tandem Mass Spectrometry cluster_data Data Analysis Sample Sample Extraction Extraction (LLE or SPE) Sample->Extraction LC_Column HPLC/UPLC Column (e.g., C18) Extraction->LC_Column Injection ESI ESI Source LC_Column->ESI Elution Q1 Q1 (Precursor Ion Selection) ESI->Q1 Q2 Q2 (Fragmentation) Q1->Q2 Q3 Q3 (Product Ion Detection) Q2->Q3 Data Quantitative Data Q3->Data

LC-MS/MS Experimental Workflow.

This compound's Mechanism of Action: GABA Receptor Antagonism

This compound exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor.[17][18][19][20] GABA is the primary inhibitory neurotransmitter in the central nervous system. By binding to the picrotoxin (B1677862) site on the GABA-A receptor, this compound prevents the influx of chloride ions, leading to neuronal hyperexcitability, which can manifest as seizures.[17][19][20]

Anisatin_Pathway cluster_receptor GABA-A Receptor Complex GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens This compound This compound Picrotoxin_Site Picrotoxin Binding Site This compound->Picrotoxin_Site Binds to Picrotoxin_Site->Chloride_Channel Blocks Chloride_Influx Chloride Influx (Cl⁻) Chloride_Channel->Chloride_Influx Hyperexcitability Neuronal Hyperexcitability (Seizures) Chloride_Channel->Hyperexcitability Leads to (when blocked) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

This compound's Antagonistic Action on the GABA-A Receptor.

Conclusion

The choice between DART-HRMS and LC-MS/MS for this compound detection depends on the specific research question.

  • DART-HRMS is a powerful tool for rapid, high-throughput screening of a large number of samples where the primary goal is to quickly identify the presence or absence of this compound with a high degree of confidence based on accurate mass. Its minimal sample preparation requirements make it a time- and cost-effective initial step in an analytical workflow.[1][2][3]

  • LC-MS/MS remains the gold standard for the sensitive and accurate quantification of this compound.[4][12] The combination of chromatographic separation and tandem mass spectrometry provides unparalleled selectivity and is essential for applications requiring precise concentration measurements, such as pharmacokinetic studies, toxicological investigations, and regulatory compliance.[7][8][9]

For a comprehensive analytical strategy, DART-HRMS can be employed for initial screening, followed by LC-MS/MS for the confirmation and quantification of positive findings. This integrated approach leverages the strengths of both techniques to provide a robust and efficient workflow for this compound analysis.

References

An Objective Comparison of Anisatin's Allosteric Modulation with Other GABA-A Receptor Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of anisatin, a potent neurotoxin, and its allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, benchmarked against other well-characterized channel blockers: picrotoxin (B1677862) and bicuculline (B1666979). The data presented herein is curated from peer-reviewed studies to facilitate an objective understanding of their respective mechanisms of action, binding affinities, and functional effects.

Introduction to GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that plays a pivotal role in mediating fast inhibitory neurotransmission in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. This receptor is a key target for a wide array of therapeutic and toxicological compounds that modulate its function through various mechanisms. These modulators can be broadly categorized as:

  • Competitive Antagonists: These compounds bind to the same site as the endogenous ligand (GABA), directly competing with it and preventing receptor activation.

  • Non-competitive Antagonists (Channel Blockers): These molecules bind to a site within the ion channel pore, physically occluding it and preventing ion flow, even when GABA is bound to the receptor.

  • Allosteric Modulators: These agents bind to a site distinct from the GABA binding site and the channel pore, inducing a conformational change that can either enhance (positive allosteric modulators) or reduce (negative allosteric modulators) the receptor's response to GABA.

This compound, picrotoxin, and bicuculline are all antagonists of the GABA-A receptor, yet they achieve this through distinct molecular interactions, making their comparative analysis crucial for research and drug development.

Comparative Analysis of GABA-A Receptor Blockers

This section details the mechanism of action and quantitative pharmacological parameters of this compound, picrotoxin, and bicuculline.

This compound: A Use-Dependent, Non-Competitive Antagonist

This compound, a sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent convulsant that acts as a non-competitive antagonist of the GABA-A receptor.[1][2] Its mechanism is characterized by a "use-dependent" blockade, meaning it requires the channel to be open for it to exert its inhibitory effect.[3] this compound binds to the picrotoxinin (B1677863) site within the chloride ionophore, a site shared by other non-competitive channel blockers.[3] This binding stabilizes a closed or desensitized state of the receptor, thereby reducing the frequency of channel opening without altering the duration of individual openings.[3]

Picrotoxin: The Archetypal Non-Competitive Channel Blocker

Picrotoxin, a compound isolated from the fishberry plant (Anamirta cocculus), is a classic non-competitive antagonist of the GABA-A receptor and serves as a benchmark for this class of inhibitors.[4] Similar to this compound, picrotoxin acts as a channel blocker by binding to a site within the ion pore, often referred to as the picrotoxinin site.[4] Its antagonism is not overcome by increasing the concentration of GABA, a hallmark of non-competitive inhibition.[5] Some studies suggest that picrotoxin's action may be more complex than a simple open-channel block, potentially involving the stabilization of an agonist-bound, non-conducting state.[6]

Bicuculline: A Competitive Antagonist at the GABA Binding Site

In contrast to this compound and picrotoxin, bicuculline is a competitive antagonist of the GABA-A receptor.[5][7] It directly competes with GABA for binding at the orthosteric site on the receptor.[5] This competition is surmountable, meaning that the inhibitory effect of bicuculline can be overcome by increasing the concentration of GABA.[5] Bicuculline's binding prevents the conformational change necessary for channel opening. It is a widely used pharmacological tool to isolate and study GABA-A receptor-mediated inhibitory postsynaptic currents.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and the comparative channel blockers. It is important to note that experimental conditions, such as the specific GABA-A receptor subunit composition and the cell type used, can influence these values.

Table 1: Electrophysiological Data for GABA-A Receptor Antagonists

CompoundMechanism of ActionTest SystemKey ParameterValueReference
This compound Non-competitive (Use-dependent)Rat Dorsal Root Ganglion NeuronsEC50 (Suppression of GABA-induced current)1.10 µM[3][8]
Picrotoxin Non-competitiveRecombinant murine α1β1γ2S GABA-A receptors in Xenopus oocytesIC50Not specified in the provided text, but described as a mixed/non-competitive inhibitor.[5]
Bicuculline CompetitiveRecombinant murine α1β1γ2S GABA-A receptors in Xenopus oocytespKB~5.9[5]

Table 2: Radioligand Binding Affinity Data for GABA-A Receptor Antagonists

CompoundRadioligandPreparationKey ParameterValueReference
This compound [3H]EBOB (a non-competitive antagonist)Rat brain membranesIC500.43 µM[9]
Bicuculline [3H]GABANot specifiedKiNot specified directly, but its competitive nature is well-established.[5][10]
Picrotoxin [3H]dihydropicrotoxininBrain membranesKdNot specified directly, but its binding to the picrotoxinin site is well-documented.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams illustrate the GABA-A receptor signaling pathway and the workflows for key experimental assays.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site Bicuculline Bicuculline Bicuculline->GABA_A_Receptor Competitively blocks orthosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Influx leads to Anisatin_Picrotoxin This compound / Picrotoxin Anisatin_Picrotoxin->GABA_A_Receptor Binds to picrotoxinin site (Channel Block)

GABA-A Receptor Signaling Pathway

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Slice (Expressing GABA-A Receptors) Whole_Cell_Config Establish Whole-Cell Patch-Clamp Configuration Cell_Culture->Whole_Cell_Config Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Patch_Pipette->Whole_Cell_Config Apply_GABA Apply GABA (agonist) Whole_Cell_Config->Apply_GABA Record_Current Record Baseline Chloride Current Apply_GABA->Record_Current Coapply_Antagonist Co-apply Antagonist (this compound, Picrotoxin, or Bicuculline) Record_Current->Coapply_Antagonist Record_Blocked_Current Record Inhibited Current Coapply_Antagonist->Record_Blocked_Current Measure_Inhibition Measure Percent Inhibition Record_Blocked_Current->Measure_Inhibition Dose_Response Generate Dose-Response Curve Measure_Inhibition->Dose_Response Calculate_IC50_EC50 Calculate IC50 / EC50 Dose_Response->Calculate_IC50_EC50

Electrophysiology Experimental Workflow

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Brain Membranes (Source of GABA-A Receptors) Incubate Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [3H]EBOB or [3H]GABA) Radioligand->Incubate Test_Compound Test Compound (Unlabeled) (this compound, Picrotoxin, or Bicuculline) Test_Compound->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Displacement_Curve Generate Displacement Curve Quantify->Displacement_Curve Calculate_IC50_Ki Calculate IC50 and Ki Displacement_Curve->Calculate_IC50_Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the GABA-A receptor channel in response to GABA and the inhibitory effects of antagonists.

1. Cell Preparation:

  • Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the desired GABA-A receptor subunits, or prepare acute brain slices or primary neuronal cultures (e.g., rat dorsal root ganglion neurons).[3]

  • Isolate a single cell for recording.

2. Recording Setup:

  • Use a patch-clamp amplifier and a micromanipulator.

  • Fabricate borosilicate glass pipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

  • The intracellular solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2 with CsOH.

  • The extracellular solution (bath solution) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

3. Recording Procedure:

  • Establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20-EC50) to establish a baseline current.

  • Co-apply the antagonist (this compound, picrotoxin, or bicuculline) at varying concentrations with the same concentration of GABA.

  • For use-dependent blockers like this compound, repeated co-applications of GABA and the antagonist are necessary to observe the full inhibitory effect.[3]

  • Wash out the antagonist to assess the reversibility of the block.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the antagonist.

  • Calculate the percentage of inhibition for each antagonist concentration.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.

  • Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC50 or EC50 value.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cerebral cortex) in a sucrose (B13894) buffer.[11]

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed to pellet the membranes containing the GABA-A receptors.

  • Wash the membrane pellet multiple times to remove endogenous GABA.

  • Resuspend the final pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • For each well, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]EBOB for the picrotoxinin site or [3H]muscimol for the GABA binding site), and varying concentrations of the unlabeled test compound (this compound, picrotoxin, or bicuculline).[9]

  • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

  • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Separation and Quantification:

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.[12]

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a displacement curve.

  • Fit the curve to a one-site or two-site binding model to determine the IC50 value.

  • If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation.

Conclusion

This compound, picrotoxin, and bicuculline, while all acting as GABA-A receptor antagonists, exhibit fundamentally different mechanisms of action that are crucial for researchers and drug developers to understand. This compound and picrotoxin are non-competitive channel blockers that allosterically modulate the receptor by binding to the picrotoxinin site within the ion channel. In contrast, bicuculline acts as a competitive antagonist, directly competing with GABA at its binding site. These distinct mechanisms result in different pharmacological profiles, which can be quantitatively assessed using electrophysiological and radioligand binding assays. The provided data and protocols offer a comprehensive framework for the comparative analysis of these and other GABA-A receptor modulators.

References

A Comparative Guide to the Cross-Validation of Anisatin Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisatin, a potent neurotoxin found in certain species of star anise, necessitates accurate and reliable quantification for safety assessment in food products, herbal medicines, and during toxicological investigations. The cross-validation of analytical methods is paramount to ensure the consistency and accuracy of results across different laboratories and techniques. This guide provides a comparative overview of two prominent liquid chromatography-mass spectrometry (LC-MS) based methods for the quantification of this compound: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-MS/MS and UPLC-MS/MS methods, derived from published studies.

ParameterHPLC-MS/MSUPLC-MS/MS
Linearity Range 0.2 - 8 mg/kg[1][2][3]1 - 2000 ng/mL[4][5]
Limit of Quantification (LOQ) 3.9 µg/kg[6][7]1 µg/L (urine), 2 µg/L (plasma)[4]
Accuracy Not explicitly stated in the provided results86.3% - 106.9%[4][5]
Precision (RSD) Good intra- and interday precision reported[6][7]< 14% (intraday and interday)[4][5]
Recovery > 90%[6][7]> 67.2%[4][5]
Analysis Time Longer run times~5 minutes[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the quantification of this compound using HPLC-MS/MS and UPLC-MS/MS.

HPLC-MS/MS Method

This method is suitable for the quantification of this compound in plant material, such as star anise.

1. Sample Preparation:

  • Extraction: An automated accelerated solvent extraction (ASE) can be employed for efficient extraction from the sample matrix.[1][2]

  • Purification: A solid-supported liquid-liquid extraction (SLE) step is used for cleanup.[1][2] For instance, the extract can be purified on an EXtrelut® column.[8]

2. Chromatographic Separation:

  • Column: A porous graphitic carbon HPLC column is effective for the separation of this compound.[1][3] Alternatively, a C18 column can be used.[6][7]

  • Mobile Phase: A gradient elution is typically used. The specific composition of the mobile phase should be optimized based on the column and instrument.

  • Flow Rate: The flow rate is adjusted to achieve optimal separation.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for this compound.[1][6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.

  • Transitions: The precursor ion for this compound is m/z 327. Quantifier and qualifier product ions are monitored, for example, m/z 327 → 127 (quantifier) and m/z 327 → 297 (qualifier).[6][7]

UPLC-MS/MS Method

This method offers a rapid and sensitive approach for the quantification of this compound in biological samples like plasma and urine.[4]

1. Sample Preparation:

  • Plasma: Protein precipitation with acetonitrile (B52724) is a common first step.[5] This can be followed by a multi-function impurity adsorption solid-phase extraction (SPE) for cleanup.[4]

  • Urine: Diatomite solid-supported liquid/liquid extraction can be utilized.[4]

  • Internal Standard: An internal standard, such as salicin, is added to correct for matrix effects and variations in sample processing.[5]

2. Chromatographic Separation:

  • Column: A UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) provides high-resolution separation.[4]

  • Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and methanol (B129727) is typically used.[4][5]

  • Flow Rate: A higher flow rate compared to conventional HPLC is used to achieve faster analysis times.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is effective for this compound.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • Transitions: The transition for this compound is m/z 327.1 → 127.0.[5][9]

Method Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable and reliable results. The following diagram illustrates a general workflow for the cross-validation of two analytical methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., HPLC-MS/MS) cluster_methodB Method B (e.g., UPLC-MS/MS) cluster_comparison Data Comparison & Validation Sample Homogenized Sample ExtractionA Extraction & Cleanup Sample->ExtractionA ExtractionB Extraction & Cleanup Sample->ExtractionB SpikedSample Spiked Sample (Known this compound Concentration) SpikedSample->ExtractionA SpikedSample->ExtractionB AnalysisA LC-MS/MS Analysis ExtractionA->AnalysisA DataA Quantitative Data A AnalysisA->DataA Comparison Statistical Analysis (e.g., t-test, Bland-Altman) DataA->Comparison AnalysisB LC-MS/MS Analysis ExtractionB->AnalysisB DataB Quantitative Data B AnalysisB->DataB DataB->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Caption: General workflow for the cross-validation of two analytical methods for this compound quantification.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, it is generally considered less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound without a derivatization step to increase their volatility.[10][11] The primary methods reported in the literature for this compound quantification are LC-MS based, offering high sensitivity and specificity without the need for derivatization.

References

Anisatin vs. Bicuculline: A Comparative Analysis of Their Antagonistic Effects on GABA-Induced Currents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of antagonists with GABA_A receptors is critical for an array of neuropharmacological applications. This guide provides an objective comparison of two prominent GABA_A receptor antagonists, anisatin and bicuculline (B1666979), detailing their distinct mechanisms of action, supported by experimental data and protocols.

This compound, a toxic sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), and bicuculline, a phthalide-isoquinoline alkaloid, both effectively inhibit GABA-induced currents.[1][2][3] However, their molecular mechanisms of antagonism differ significantly, leading to distinct electrophysiological profiles. This guide elucidates these differences to inform experimental design and drug development endeavors.

Mechanism of Action: A Tale of Two Binding Sites

The fundamental distinction between this compound and bicuculline lies in their binding sites on the GABA_A receptor complex. Bicuculline is a classic competitive antagonist, directly competing with the endogenous ligand GABA for its binding site.[4][5] In contrast, this compound acts as a non-competitive antagonist, binding to a separate site on the receptor complex, specifically the picrotoxin (B1677862) site.[6][7][8]

This divergence in binding results in different modes of inhibition. Bicuculline's competitive nature means its inhibitory effect can be overcome by increasing concentrations of GABA.[5] this compound's non-competitive mechanism, however, means its inhibition is not surmounted by higher GABA concentrations.[3][8]

Furthermore, the state of the receptor channel is a critical factor for this compound's action. Its suppressive effect on GABA-induced currents is use-dependent, requiring the channel to be in an open state for this compound to exert its blocking effect.[6][7] This is not a prerequisite for bicuculline's antagonism. Some studies also suggest that bicuculline and a similar competitive antagonist, gabazine (B1674388), can act as allosteric inhibitors of channel opening, inducing conformational changes in the receptor.[4][9][10]

This compound's effect is characterized by an acceleration of the decay phase of GABA-induced currents and is largely irreversible upon washout.[6][7] Conversely, bicuculline reduces both the channel open time and opening frequency, and its effects are typically reversible.[4][11]

Quantitative Comparison of this compound and Bicuculline

ParameterThis compoundBicucullineSource
Mechanism of Action Non-competitive antagonist, open-channel blockerCompetitive antagonist, allosteric inhibitor[4][5][6][7][8]
Binding Site Picrotoxin siteGABA binding site[4][6][7]
Effect on GABA Efficacy Reduces maximum responseShifts dose-response curve to the right[3][5]
Use-Dependency Yes, requires channel openingNo[6][7]
Reversibility IrreversibleReversible[6][11]
EC50/IC50 EC50 of ~1.10 µM for suppression of GABA-induced currents. IC50 of 0.43 µM for inhibiting [3H]EBOB binding.IC50 of 2 µM[1][2][6][12]
Effect on Channel Kinetics Accelerates current decay, decreases probability of openingReduces channel open time and opening frequency[4][6][7]

Signaling Pathway Visualization

The following diagram illustrates the distinct points of intervention for this compound and bicuculline in the GABA_A receptor signaling pathway.

GABA_Antagonism cluster_receptor GABA_A Receptor cluster_ligands Ligands GABA_Site GABA Binding Site Ion_Channel Cl- Ion Channel GABA_Site->Ion_Channel Opens Picrotoxin_Site Picrotoxin Site Picrotoxin_Site->Ion_Channel Modulates Picrotoxin_Site->Ion_Channel Blocks (Open State) GABA GABA GABA->GABA_Site Binds Bicuculline Bicuculline Bicuculline->GABA_Site Competitively Blocks This compound This compound This compound->Picrotoxin_Site Binds (Non-competitive)

Caption: Antagonistic mechanisms of this compound and Bicuculline on the GABA_A receptor.

Experimental Protocols

The characterization of this compound and bicuculline's effects on GABA-induced currents has been predominantly achieved through electrophysiological techniques, particularly whole-cell and single-channel patch-clamp recordings from neurons.

Whole-Cell Patch-Clamp Recordings:

  • Cell Preparation: Primary cultures of rat dorsal root ganglion neurons are commonly used.[6][7]

  • Recording Conditions: Neurons are voltage-clamped at a holding potential of -60 mV. GABA-induced currents are elicited by the application of GABA, often at a concentration of 10 µM.

  • Drug Application: this compound and bicuculline are applied to the neurons via the bath solution or through co-application with GABA. For use-dependency experiments with this compound, repeated co-applications with GABA are performed.[6]

  • Data Analysis: The peak amplitude, decay kinetics, and dose-response relationships of the GABA-induced currents are measured and analyzed in the presence and absence of the antagonists.

Single-Channel Patch-Clamp Recordings:

  • Configuration: Outside-out patch configuration is typically used to study the properties of single GABA_A receptor channels.

  • Drug Application: GABA is included in the pipette solution to activate the channels, and the antagonists are applied to the bath.

  • Data Analysis: The single-channel conductance, mean open time, open probability, and burst duration are analyzed to determine the microscopic effects of the antagonists on channel gating.[6]

Binding Assays:

  • Preparation: Rat brain membranes are prepared to be used in competitive binding assays.

  • Radioligand: [3H]-EBOB (a radiolabeled ligand for the picrotoxin site) is used to study the binding of non-competitive antagonists.[6][12]

  • Procedure: The ability of this compound to displace the binding of the radioligand is measured to determine its affinity for the picrotoxin site.[12]

References

Comparative study of different total synthesis routes for Anisatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anisatin, a highly toxic sesquiterpenoid lactone isolated from the Japanese star anise (Illicium anisatum), has garnered significant attention from the synthetic chemistry community due to its complex molecular architecture and potent biological activity as a GABA antagonist.[1][2] Its intricate structure, featuring a dense array of stereocenters, a unique spiro-β-lactone, and an oxabicyclo[3.3.1] skeleton, presents a formidable challenge for chemical synthesis.[1] To date, two successful total syntheses of this complex natural product have been reported: the pioneering work of Niwa and Yamada in 1990 and a more recent approach by Fukuyama and coworkers in 2012.

This guide provides a detailed comparative analysis of these two distinct synthetic routes to (-)-anisatin. We will dissect the strategic differences, compare key quantitative metrics such as step count and overall yield, and provide an in-depth look at the experimental execution of pivotal transformations.

Comparative Analysis of Synthetic Routes

The total syntheses of (-)-anisatin by the Niwa and Fukuyama groups, while both culminating in the same challenging target, employ markedly different strategic approaches to assemble the core structure. The following tables summarize the key quantitative and strategic aspects of each synthesis.

Parameter Niwa et al. (1990) Fukuyama et al. (2012)
Starting Material A derivative of (-)-carvoneCommercially available butenolide and a custom-synthesized arylboronic acid
Longest Linear Sequence 40 steps27 steps
Overall Yield ~0.03%~1.5%
Key Strategic Features Intramolecular Diels-Alder reaction of a pyrone, stereoselective[3][4]-Wittig rearrangement, late-stage lactonization.Rhodium-catalyzed asymmetric 1,4-addition, intramolecular Diels-Alder reaction of an ortho-quinone monoketal, stereoselective[3][4]-Wittig rearrangement.[3][4][5]

Strategic Overview and Key Transformations

Niwa's Synthesis (1990): A Foundation in Intramolecular Cycloaddition

Niwa's landmark synthesis established the first successful route to this complex molecule. A key feature of their strategy was the early construction of a highly functionalized bicyclic core via an intramolecular Diels-Alder reaction. This was followed by a series of intricate functional group manipulations to install the requisite stereochemistry and oxidation patterns.

Fukuyama's Synthesis (2012): A Convergent and Efficient Approach

The more recent synthesis by Fukuyama and his team presents a more convergent and efficient strategy.[3][4][5] A rhodium-catalyzed asymmetric 1,4-addition is employed at the outset to establish a key stereocenter, which then directs subsequent stereochemical outcomes.[3][4][5] This is followed by an intramolecular Diels-Alder reaction of an ortho-quinone monoketal to rapidly build molecular complexity.[3][4][5]

Visualizing the Synthetic Logic

The following diagrams illustrate the overarching strategic logic of each synthesis and a representative experimental workflow.

Niwa_Synthesis_Logic cluster_start Starting Material cluster_core Core Construction cluster_functionalization Functionalization cluster_endgame Endgame start Carvone Derivative diels_alder Intramolecular Diels-Alder start->diels_alder Several Steps wittig [2,3]-Wittig Rearrangement diels_alder->wittig oxidation Oxidations wittig->oxidation reduction Reductions oxidation->reduction protection Protecting Group Chemistry reduction->protection lactone β-Lactone Formation protection->lactone final (-)-Anisatin lactone->final

Figure 1. Strategic overview of the Niwa synthesis of (-)-anisatin.

Fukuyama_Synthesis_Logic cluster_start Starting Materials cluster_assembly Key Assembly cluster_elaboration Elaboration cluster_endgame Endgame start_a Butenolide rh_addition Rh-catalyzed 1,4-Addition start_a->rh_addition start_b Arylboronic Acid start_b->rh_addition diels_alder Intramolecular Diels-Alder rh_addition->diels_alder Several Steps wittig [2,3]-Wittig Rearrangement diels_alder->wittig cleavage Olefin Cleavage wittig->cleavage oxabicyclo Oxabicyclo Formation cleavage->oxabicyclo final_steps Final Manipulations oxabicyclo->final_steps final (-)-Anisatin final_steps->final

Figure 2. Strategic overview of the Fukuyama synthesis of (-)-anisatin.

Experimental Protocols for Key Transformations

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic methods. Below are the protocols for key reactions from both syntheses, as reported in their respective publications.

Niwa's Synthesis: Intramolecular Diels-Alder Reaction

A solution of the pyrone precursor in toluene (B28343) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by silica (B1680970) gel column chromatography to afford the tricyclic lactone.

Fukuyama's Synthesis: Rhodium-Catalyzed Asymmetric 1,4-Addition

To a solution of butenolide and the arylboronic acid in a mixture of toluene and water is added the rhodium catalyst precursor and a chiral diene ligand. The mixture is stirred at room temperature until the starting materials are consumed, as indicated by TLC analysis. The reaction mixture is then diluted with ethyl acetate (B1210297) and washed with brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the desired 1,4-addition product.[3][4][5]

Quantitative Data Summary

The following table provides a side-by-side comparison of the yields for key stages of each synthesis.

Synthetic Stage Niwa et al. (1990) Yield Fukuyama et al. (2012) Yield
Initial Key Fragment Coupling/Cyclization Not explicitly reported as a single yield85% (for Rh-catalyzed 1,4-addition)
Core Bicyclic/Tricyclic Construction ~50% over several steps for Diels-Alder precursor and cycloaddition72% for Intramolecular Diels-Alder
[3][4]-Wittig Rearrangement ~70%88%
Final Steps to this compound Not explicitly reported as a single yield~30% over the final steps

Conclusion

Both the Niwa and Fukuyama syntheses of (-)-anisatin represent remarkable achievements in the field of natural product synthesis. Niwa's pioneering route established the feasibility of synthesizing this complex molecule and provided a foundational strategy based on an intramolecular Diels-Alder reaction. Fukuyama's more recent approach offers a more efficient and convergent synthesis, highlighted by a key stereochemistry-defining rhodium-catalyzed reaction and a rapid construction of the core structure.

For researchers and drug development professionals, the Fukuyama synthesis provides a more practical route for accessing this compound and its analogs for further biological investigation, owing to its higher overall yield and shorter sequence. However, both syntheses offer a wealth of chemical knowledge and strategic insights that are invaluable for the planning and execution of other complex synthetic endeavors. The experimental data and protocols provided herein serve as a valuable resource for those looking to build upon this foundational work.

References

Verifying the Absence of Anisatin in Commercial Star Anise Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of botanical products is paramount. Star anise (Illicium verum), a common ingredient in culinary and pharmaceutical applications, faces a significant safety concern due to potential adulteration with toxic Japanese star anise (Illicium anisatum). The primary toxic compound in Japanese star anise is Anisatin, a potent neurotoxin. This guide provides a comparative overview of analytical methods for detecting this compound, enabling informed decisions for quality control and risk assessment.

The striking morphological similarity between the edible Chinese star anise and the toxic Japanese star anise makes visual identification unreliable, especially in processed or powdered forms.[1] Ingestion of this compound can lead to severe neurological effects, including seizures, as it acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) type A receptor.[2][3] Therefore, robust analytical techniques are essential to guarantee the absence of this neurotoxin in commercial star anise products.

Comparison of Analytical Methods for this compound Detection

The selection of an appropriate analytical method for this compound detection depends on various factors, including the required sensitivity, sample throughput, cost considerations, and the available laboratory infrastructure. The following table summarizes the key performance characteristics of common analytical techniques employed for this purpose.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Direct Analysis in Real Time - High-Resolution Mass Spectrometry (DART-HRMS)
Principle Separation based on differential partitioning between a stationary phase and a mobile phase.Separation of volatile compounds followed by mass-based detection.High-resolution separation of non-volatile compounds coupled with highly sensitive and selective mass detection.Direct ionization of samples followed by high-resolution mass analysis.
Limit of Detection (LOD) µg to ng range[4]ng/mL range for related compounds[5]1.2 µg/kg[2]Adulteration down to 1% (w/w) is measurable[6][7]
Limit of Quantification (LOQ) µg range-3.9 µg/kg[2]-
Analysis Time per Sample Fast (multiple samples simultaneously)[8]Moderate to Fast[8]Moderate[8]Very Fast (seconds per sample)[6][7]
Cost per Sample Low[8]Moderate to High[9]High[9]Moderate to High
Required Expertise Basic to IntermediateIntermediate to Advanced[10]Advanced[11]Advanced
Primary Application Rapid screening and qualitative analysis.Analysis of volatile markers to differentiate species (indirectly indicates risk).Confirmatory analysis and precise quantification of this compound.Rapid, high-throughput screening directly for this compound.

This compound Levels in Commercial Products

Several studies have investigated the presence of this compound in commercial star anise products, highlighting the real-world risk of adulteration. The following table provides a summary of findings from published research.

Product TypeThis compound Concentration RangeReference
Star anise samples from Swiss marketNot detected in I. verum, high levels in I. lanceolatum, I. majus, and I. anisatum[12][13]
Commercially traded star anise productsThis compound concentration 1000-fold greater in other Illicium species than in true star anise.[14]
Retail herbal teasNo significant quantities of this compound found in 8 investigated teas.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical tests. Below are outlines of experimental protocols for the key methods discussed.

Thin-Layer Chromatography (TLC) for Screening

This method is suitable for rapid, qualitative screening of multiple samples.

1. Sample Preparation:

  • Grind the star anise sample to a fine powder.

  • Extract the powder with a suitable solvent such as methanol (B129727) or ethanol.

  • Concentrate the extract to a small volume.

2. TLC Plate Preparation:

  • Use a pre-coated silica (B1680970) gel 60 F254 TLC plate.

  • Draw a starting line with a pencil approximately 1 cm from the bottom.

3. Sample Application:

  • Apply a small spot of the concentrated extract and a standard solution of this compound onto the starting line using a capillary tube.

4. Chromatographic Development:

  • Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate, formic acid, acetic acid, and water).[15]

  • Allow the solvent front to move up the plate until it is close to the top.

5. Visualization:

  • Remove the plate and dry it.

  • Visualize the separated spots under UV light (254 nm and 365 nm).

  • Spray the plate with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid) and heat to visualize the spots.

  • Compare the retention factor (Rf) of the spots in the sample with that of the this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Marker Analysis

GC-MS is often used to analyze the volatile oil composition of star anise, which can help in differentiating between species. While this method does not directly detect the non-volatile this compound, the presence of specific marker compounds can indicate adulteration.

1. Sample Preparation (Essential Oil Extraction):

  • Perform hydrodistillation or solvent extraction of the ground star anise to obtain the essential oil.

2. GC-MS Analysis:

  • Injector: Split/splitless injector, operated at a high temperature (e.g., 250 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Temperature Program: A programmed temperature gradient to separate the volatile components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

3. Data Analysis:

  • Identify the chemical components by comparing their mass spectra with a reference library (e.g., NIST).

  • Look for the presence of marker compounds specific to toxic species and the absence of those characteristic of true star anise.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for this compound Quantification

This is a highly sensitive and specific method for the confirmatory analysis and quantification of this compound.

1. Sample Preparation:

  • Grind the star anise sample to a fine powder.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and clean up the this compound from the sample matrix.[2]

  • Dissolve the final extract in a suitable solvent for injection.

2. HPLC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatograph.

  • Column: A C18 reversed-phase column.[2]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid.[15]

  • Mass Spectrometer: A tandem mass spectrometer operated in a multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[2]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation (e.g., m/z 327 -> 127 and m/z 327 -> 297).[2]

3. Quantification:

  • Prepare a calibration curve using certified this compound reference standards.

  • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Key Processes and Pathways

To further aid in the understanding of this compound detection and its toxicological effects, the following diagrams are provided.

Anisatin_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron GABA GABA GABA_A_Receptor GABAA Receptor (Chloride Ion Channel) GABA->GABA_A_Receptor Binds to Chloride_Channel Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Blocked_Channel Cl- Channel (Blocked) GABA_A_Receptor->Blocked_Channel Inhibited by this compound Hyperpolarization Hyperpolarization (Inhibitory Signal) Chloride_Channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A_Receptor Binds non-competitively Reduced_Inhibition Reduced Inhibition (Neuronal Excitation) Blocked_Channel->Reduced_Inhibition Results in

This compound's Toxic Signaling Pathway.

Anisatin_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_analysis Data Analysis Start Star Anise Sample Grinding Grinding Start->Grinding Extraction Solvent Extraction Grinding->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection Injection into HPLC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Confirmation Confirmation by MRM Transitions Detection->Confirmation Result This compound Concentration Report Quantification->Result Confirmation->Result

Experimental Workflow for this compound Detection.

Verification_Logic Start Commercial Star Anise Product Received Screening Initial Screening (e.g., TLC) Start->Screening Confirmatory Confirmatory Analysis (HPLC-MS/MS) Screening->Confirmatory Suspicious Result Pass Product Passes QC (this compound Absent) Screening->Pass Clear Result Confirmatory->Pass This compound Not Detected Fail Product Fails QC (this compound Present) Confirmatory->Fail This compound Detected Investigate Investigate Source and Quarantine Batch Fail->Investigate

References

A Comparative Analysis of Metabolic Perturbations in Anisatin and Pentylenetetrazol-Induced Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles associated with seizures induced by two common convulsants: anisatin and pentylenetetrazol (PTZ). By presenting supporting experimental data, detailed methodologies, and visual representations of pathways, this document aims to facilitate a deeper understanding of the distinct and overlapping metabolic consequences of seizures triggered by these agents.

Introduction

This compound, a neurotoxic sesquiterpene lactone, and pentylenetetrazol (PTZ), a synthetic central nervous system stimulant, are both widely used in preclinical research to model epileptic seizures. Both compounds are known to be antagonists of the γ-aminobutyric acid (GABA) type A receptor, the primary inhibitory neurotransmitter receptor in the brain[1][2][3]. Despite a common primary molecular target, the downstream metabolic sequelae of this compound- and PTZ-induced seizures may exhibit subtle but significant differences. Understanding these differences is crucial for selecting the appropriate model for specific research questions and for the development of novel anti-epileptic drugs.

Comparative Metabolic Profiles

Metabolomic studies of brain tissue and biofluids from animal models have revealed significant alterations in key metabolic pathways following seizures induced by both this compound and PTZ. The following table summarizes the key metabolic changes observed in brain tissue.

Metabolic PathwayMetaboliteThis compound-Induced SeizuresPentylenetetrazol-Induced SeizuresReferences
Neurotransmitter Metabolism GABADecreasedDecreased[4][5]
Glutamate (B1630785)IncreasedIncreased[4][6]
GlutamineIncreasedNot consistently reported[4]
TaurineAlteredAltered[4][5]
N-Acetylaspartate (NAA)Not consistently reportedDecreased[5]
Energy Metabolism GlucoseNot consistently reportedIncreased[6]
Lactate (B86563)IncreasedIncreased[4][5][6]
PyruvateNot consistently reportedDecreased[6]
CitrateDecreasedDecreased[4][6]
SuccinateNot consistently reportedIncreased[5][6]
FumarateDecreasedNot consistently reported[4]
ATP (inferred from Creatine/Phosphocreatine)DecreasedDecreased[4][7]
Amino Acid Metabolism Leucine, Isoleucine, ValineDecreasedDecreased[4][6]
AlanineIncreasedDecreased[4][6]
Oxidative Stress Markers AscorbateDecreasedNot consistently reported[4]
Choline/PhosphocholineAlteredAltered[4][5]
Other Myo-inositolNot consistently reportedIncreased[5]

Experimental Protocols

The data presented in this guide are derived from studies employing rodent models of chemically-induced seizures. The general experimental workflow is outlined below.

Animal Models
  • Species: Male ICR mice or Wistar rats are commonly used.[4][5][7]

  • Housing: Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Seizure Induction
  • This compound: this compound is dissolved in a suitable vehicle (e.g., saline containing a small percentage of ethanol (B145695) or Tween 80) and administered via intraperitoneal (i.p.) injection at doses ranging from 1.0 to 2.0 mg/kg.[4]

  • Pentylenetetrazol (PTZ): PTZ is dissolved in saline and administered via i.p. injection. For acute seizure models, a convulsive dose (e.g., 50 mg/kg) is used.[7] For kindling models, sub-convulsive doses (e.g., 40 mg/kg) are administered repeatedly over time.[7][8]

Metabolite Extraction and Analysis
  • Tissue Collection: At a predetermined time following seizure induction (or in the kindled state), animals are euthanized, and brain tissue (e.g., cortex, hippocampus, cerebellum) is rapidly dissected and flash-frozen in liquid nitrogen to quench metabolic activity.[4][5]

  • Metabolite Extraction: Frozen brain tissue is typically homogenized in a solvent system, such as a methanol/chloroform/water mixture, to extract metabolites.

  • Metabolomic Analysis: The resulting extracts are then analyzed using techniques such as:

    • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique provides a broad overview of the most abundant metabolites.[4][5]

    • Mass Spectrometry (MS) coupled with Liquid Chromatography (LC) or Gas Chromatography (GC): These methods offer higher sensitivity and specificity for identifying and quantifying a wider range of metabolites.

Data Analysis

The complex datasets generated from metabolomic analyses are typically analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that are significantly different between control and seizure groups.[4][5]

Visualizing the Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Seizure Induction and Metabolomic Analysis cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction cluster_analysis Metabolomic Analysis animal_model Rodent Model (Mouse or Rat) acclimation Acclimation animal_model->acclimation This compound This compound Injection (i.p.) acclimation->this compound Group 1 ptz PTZ Injection (i.p.) acclimation->ptz Group 2 euthanasia Euthanasia & Brain Dissection This compound->euthanasia ptz->euthanasia extraction Metabolite Extraction euthanasia->extraction analysis NMR / MS Analysis extraction->analysis data_analysis Multivariate Data Analysis analysis->data_analysis Metabolic Profile Comparison Metabolic Profile Comparison data_analysis->Metabolic Profile Comparison

Caption: A flowchart illustrating the key steps in studies comparing the metabolic profiles of this compound- and PTZ-induced seizures.

G Signaling and Metabolic Pathways in this compound- and PTZ-Induced Seizures cluster_induction Convulsant Action cluster_metabolic Downstream Metabolic Consequences This compound This compound gaba_receptor GABA-A Receptor This compound->gaba_receptor Antagonism ptz Pentylenetetrazol (PTZ) ptz->gaba_receptor Antagonism neuronal_hyper Neuronal Hyperexcitability (Seizure) gaba_receptor->neuronal_hyper Reduced Inhibition energy_demand Increased Energy Demand neuronal_hyper->energy_demand neurotransmitter_imbalance Neurotransmitter Imbalance neuronal_hyper->neurotransmitter_imbalance oxidative_stress Oxidative Stress neuronal_hyper->oxidative_stress ↑ Lactate\n↓ ATP\n↓ Citrate ↑ Lactate ↓ ATP ↓ Citrate energy_demand->↑ Lactate\n↓ ATP\n↓ Citrate ↓ GABA\n↑ Glutamate ↓ GABA ↑ Glutamate neurotransmitter_imbalance->↓ GABA\n↑ Glutamate ↓ Ascorbate (this compound) ↓ Ascorbate (this compound) oxidative_stress->↓ Ascorbate (this compound)

Caption: A diagram showing the common signaling pathway of GABA-A receptor antagonism by this compound and PTZ, leading to shared downstream metabolic consequences.

Discussion and Conclusion

The metabolic profiles of this compound- and PTZ-induced seizures share several key features, most notably a significant disruption in energy metabolism and an imbalance in excitatory and inhibitory neurotransmitters. Both convulsants lead to an increase in lactate and a decrease in metabolites of the TCA cycle, indicative of a shift towards anaerobic glycolysis to meet the high energy demands of seizure activity. Furthermore, a decrease in GABA and an increase in glutamate are common to both models, consistent with their primary mechanism of action as GABA-A receptor antagonists.

However, some differences in the reported metabolic changes may exist. For instance, studies on this compound-induced seizures have highlighted alterations in ascorbate, a key antioxidant, suggesting a prominent role for oxidative stress in this model.[4] While oxidative stress is also implicated in PTZ-induced seizures, the specific metabolic signature may differ.

References

Anisatin's effect on different GABA-A receptor subunit compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisatin, a toxic sesquiterpene lactone isolated from the seeds of the Japanese star anise (Illicium anisatum), is a potent non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As the primary mediator of fast inhibitory neurotransmission in the central nervous system, the GABA-A receptor is a critical target for a wide array of therapeutic agents. Understanding the mechanism and potential subunit selectivity of compounds like this compound is crucial for neuroscience research and drug development. This guide provides a comprehensive overview of this compound's effect on GABA-A receptors, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect on GABA-A receptors in a non-competitive and use-dependent manner.[3] It binds to a site within or near the receptor's ion channel pore, believed to be the same as or overlapping with the binding site of picrotoxin (B1677862).[3][4] The "use-dependent" nature of its action signifies that the GABA-A receptor channel must be in an open state, triggered by the binding of GABA, for this compound to effectively block the flow of chloride ions.[3] This mechanism leads to a reduction in the GABA-induced inhibitory currents, which can result in neuronal hyperexcitability.

Quantitative Analysis of this compound's Potency

To date, research on this compound's potency has primarily focused on native GABA-A receptors from neuronal preparations. There is a notable lack of publicly available data directly comparing the effects of this compound across a range of specific recombinant GABA-A receptor subunit compositions. The existing quantitative data is summarized below.

PreparationMethodParameterValueReference
Rat Brain Membranes[³H]EBOB Binding AssayIC₅₀0.43 µM[4]
Rat Dorsal Root Ganglion NeuronsWhole-Cell ElectrophysiologyEC₅₀1.10 µM[1][3]

Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the picrotoxin site. The EC₅₀ value indicates the concentration needed to suppress 50% of the maximal GABA-induced current.

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of this compound's interaction with GABA-A receptors and to guide future research, the following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing its effects on different receptor subunit compositions.

Anisatin_GABA_A_Signaling_Pathway GABA-A Receptor Signaling and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor Closed Channel GABA->GABA_A_Receptor:f0 Binds This compound This compound GABA_A_Receptor_Open GABA-A Receptor Open Channel This compound->GABA_A_Receptor_Open:f1 Blocks (Use-dependent) GABA_A_Receptor->GABA_A_Receptor_Open Opens Cl_ion Cl⁻ GABA_A_Receptor_Open:f1->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization

Caption: Signaling pathway of GABA-A receptor activation and its inhibition by this compound.

Experimental_Workflow_Anisatin_GABA_A Workflow for Assessing this compound's Effect on GABA-A Receptor Subunits cluster_prep Preparation cluster_expression Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Plasmid_Prep Plasmid DNA Preparation (α, β, γ subunits) Transfection Transient Transfection of Cells Plasmid_Prep->Transfection Cell_Culture Cell Culture (e.g., HEK293, Xenopus oocytes) Cell_Culture->Transfection Incubation Incubation (24-48h) for Receptor Expression Transfection->Incubation Patch_Clamp Whole-Cell Patch Clamp or Two-Electrode Voltage Clamp Incubation->Patch_Clamp GABA_Application Application of GABA (to elicit baseline current) Patch_Clamp->GABA_Application Anisatin_Application Co-application of GABA + varying concentrations of this compound GABA_Application->Anisatin_Application Dose_Response Dose-Response Curve Generation Anisatin_Application->Dose_Response IC50_EC50_Calc Calculation of IC₅₀/EC₅₀ Values Dose_Response->IC50_EC50_Calc Comparison Comparison across different subunit compositions IC50_EC50_Calc->Comparison

Caption: Experimental workflow for characterizing this compound's activity on specific GABA-A receptor subtypes.

Experimental Protocols

The following are generalized yet detailed protocols for investigating the effects of a compound like this compound on specific GABA-A receptor subunit compositions expressed in heterologous systems.

Heterologous Expression of GABA-A Receptors in Xenopus laevis Oocytes

This system is well-suited for studying ion channels due to the low background of endogenous channels.

  • cRNA Preparation:

    • Linearize plasmid DNA containing the desired GABA-A receptor subunit (e.g., α1, β2, γ2) with a suitable restriction enzyme.

    • Synthesize capped cRNA from the linearized DNA templates using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).

    • Purify the cRNA and determine its concentration and quality by spectrophotometry and gel electrophoresis.

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject a mixture of the cRNAs for the desired subunits (e.g., in a 1:1:1 ratio for α1:β2:γ2) into the cytoplasm of Stage V-VI oocytes. Typically, 50 nL of cRNA solution is injected per oocyte.

    • Incubate the injected oocytes at 16-18°C in Barth's solution for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping and current recording.

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Establish a baseline current by applying a low concentration of GABA (e.g., EC₅-EC₁₀).

    • To determine the effect of this compound, co-apply varying concentrations of this compound with the same concentration of GABA.

    • Wash the oocyte with Ringer's solution between applications.

    • Record the current responses and calculate the percentage of inhibition for each this compound concentration to construct a dose-response curve and determine the EC₅₀.

Whole-Cell Patch-Clamp Recording from Transfected Mammalian Cells (e.g., HEK293)

This method allows for precise control of the intracellular and extracellular environments.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

    • Transiently transfect the cells with plasmids encoding the desired GABA-A receptor subunits using a suitable transfection reagent (e.g., Lipofectamine). A plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

    • Plate the transfected cells onto coverslips for recording 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

    • Prepare patch pipettes (3-5 MΩ resistance) filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3 with CsOH). The high chloride concentration will result in inward currents at negative holding potentials.

    • Establish a gigaohm seal on a fluorescently identified cell and rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀) to establish a stable baseline.

    • Co-perfuse the cell with the GABA solution containing increasing concentrations of this compound.

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

    • Calculate the percent inhibition and generate a dose-response curve to determine the IC₅₀.

Conclusion and Future Directions

This compound is a well-characterized non-competitive antagonist of GABA-A receptors, acting at the picrotoxin binding site in a use-dependent fashion. While its potency has been determined in native neuronal preparations, a significant knowledge gap exists regarding its differential effects on the vast array of GABA-A receptor subunit compositions. The experimental protocols detailed in this guide provide a clear path for researchers to systematically investigate the subunit selectivity of this compound and other modulators. Such studies are essential for a more complete understanding of its pharmacological profile and for elucidating the specific roles of different GABA-A receptor isoforms in neuronal function and disease. Future research should prioritize the characterization of this compound's activity on a panel of recombinant GABA-A receptors, particularly those with distinct physiological and pharmacological properties (e.g., α1β2γ2, α5β3γ2, α4β2δ).

References

Safety Operating Guide

Proper Disposal of Anisatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling the potent neurotoxin anisatin must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound, a highly toxic sesquiterpene lactone, acts as a non-competitive GABA antagonist and can cause severe neurological effects.[1][2] Improper disposal poses a significant risk to human health and ecosystems. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.

Essential Safety and Handling

Before initiating any disposal protocol, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office. All this compound waste is considered hazardous and must be managed through a licensed hazardous waste disposal service. Never dispose of this compound or its containers in regular trash or down the drain.

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All work with this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation exposure.

This compound Disposal Data

The following table summarizes key data relevant to the handling and disposal of this compound.

ParameterData
Chemical Name This compound
CAS Number 5230-87-5
Molecular Formula C15H20O8
Hazard Class Acutely Toxic (Oral and Inhalation)
Primary Disposal Route Licensed Hazardous Waste Disposal
In-Lab Decontamination 10% Sodium Hypochlorite (B82951) (Bleach) Solution
Prohibited Disposal Do not discharge into sewer systems or waterways.

Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedure for the disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Collect all this compound-contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a dedicated, leak-proof hazardous waste container.

  • Label the container clearly as "Hazardous Waste: this compound" and include the date of initial waste accumulation.

  • For liquid waste containing this compound, use a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly approved by your EHS office.

2. In-Lab Decontamination of Working Surfaces and Spills:

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate the affected area and all cleanup materials with a freshly prepared 10% sodium hypochlorite (bleach) solution.

  • Allow a contact time of at least 30 minutes to ensure chemical inactivation.

  • Collect all cleanup materials in the designated solid hazardous waste container.

3. Disposal of Empty this compound Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Collect the rinsate as hazardous liquid waste.

  • After triple-rinsing, deface the original label and dispose of the container as directed by your institution's EHS guidelines, which may include disposal as regular lab glass or plastic waste.

4. Final Disposal:

  • Once the hazardous waste container is full, seal it securely.

  • Arrange for pickup and disposal through your institution's licensed hazardous waste management service.

Experimental Protocols for Decontamination

  • Objective: To prepare a 10% (v/v) solution of sodium hypochlorite for the decontamination of surfaces and materials contaminated with this compound.

  • Materials:

    • Household bleach (typically 5.25-8.25% sodium hypochlorite)

    • Deionized water

    • Graduated cylinder or other suitable measuring container

    • Appropriate container for the final solution (e.g., a labeled spray bottle)

  • Procedure:

    • Determine the final volume of the 10% bleach solution required.

    • Measure one part household bleach.

    • Measure nine parts deionized water.

    • Slowly add the bleach to the water and mix gently.

    • Label the container clearly as "10% Bleach Solution" and include the preparation date.

    • Prepare this solution fresh daily to ensure its effectiveness.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

AnisatinDisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_decon Decontamination & Collection cluster_final_disposal Final Disposal start Start: Handling this compound consult_ehs Consult EHS Office for Guidelines start->consult_ehs wear_ppe Wear Appropriate PPE consult_ehs->wear_ppe fume_hood Work in Chemical Fume Hood wear_ppe->fume_hood solid_waste Solid Waste (Gloves, Tips, etc.) liquid_waste Liquid Waste (Solutions, Rinsate) spill Spill Occurs collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid decontaminate_spill Decontaminate with 10% Bleach Solution spill->decontaminate_spill seal_container Seal Full Waste Container collect_solid->seal_container collect_liquid->seal_container collect_spill_waste Collect Cleanup Materials as Hazardous Waste decontaminate_spill->collect_spill_waste collect_spill_waste->seal_container ehs_pickup Arrange for EHS Pickup seal_container->ehs_pickup licensed_disposal Disposal by Licensed Vendor ehs_pickup->licensed_disposal end End: Safe Disposal licensed_disposal->end

References

Essential Safety and Logistical Information for Handling Anisatin

Author: BenchChem Technical Support Team. Date: December 2025

Warning: Anisatin is an extremely toxic compound that is fatal if swallowed or inhaled. Handle with extreme caution following strict safety protocols.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Due to the limited availability of official, substance-specific handling guidelines for this compound, the following procedures are based on its known high toxicity, its mechanism of action as a potent neurotoxin, and safety protocols for analogous highly toxic substances.

Toxicity and Hazard Information

This compound is a potent non-competitive GABA antagonist, and exposure can lead to severe neurological effects.[1] Symptoms of poisoning can appear 1 to 6 hours after ingestion and include gastrointestinal issues, followed by nervous system excitation, seizures, loss of consciousness, and potentially death from respiratory paralysis.[1]

Quantitative Toxicity Data

ParameterValueSpeciesRouteSource
LD501 mg/kgMouseIntraperitoneal[1]
LD50 Range0.76 - 1 mg/kgMouseOral and Intraperitoneal[2]

GHS Hazard Classification

Hazard ClassCategorySignal WordHazard StatementSource
Acute Toxicity, Oral2DangerH300: Fatal if swallowed[3]
Acute Toxicity, Inhalation2DangerH330: Fatal if inhaled[3]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the minimum required PPE for various tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsDouble-layered, chemical-resistant gloves (e.g., nitrile)Laboratory coatNot required in a well-ventilated area if packaging is intact
Handling (Weighing, preparing solutions) Chemical splash goggles and a face shieldDouble-layered, chemical-resistant glovesDisposable, solid-front, back-closing gown with tight-fitting cuffsNIOSH-approved respirator (e.g., N95 or higher) within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant, disposable coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical splash gogglesDouble-layered, chemical-resistant glovesDisposable, solid-front, back-closing gownNot required if handling sealed waste containers in a well-ventilated area
Operational and Disposal Plans

Receiving and Storage

  • Upon receipt, immediately inspect the package for any signs of damage or leaks in a designated containment area.

  • Store this compound in a secure, locked, and well-ventilated location, away from incompatible materials.

  • The storage container must be clearly labeled with the compound name and all appropriate GHS hazard symbols.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Work must be conducted in a designated area, such as a certified chemical fume hood or a Class II biological safety cabinet.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling this compound to minimize movement in and out of the containment area.

    • Prepare a dedicated hazardous waste container for all this compound-contaminated materials.

  • Handling:

    • Don all required PPE before entering the designated handling area.

    • When weighing solid this compound, do so within the chemical fume hood on a disposable liner to contain any spills.

    • For preparing solutions, add solvents slowly to the solid to avoid splashing.

    • All manipulations of this compound and its solutions must be performed within the containment of the chemical fume hood.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with this compound (see Decontamination Procedures).

    • Carefully remove and dispose of all contaminated PPE and other waste in the designated hazardous waste container.

    • Thoroughly wash hands and forearms with soap and water after exiting the work area.

Spill Management

  • Minor Spill (within a chemical fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.

    • Working from the outside in, carefully collect the absorbent material and place it in the hazardous waste container.

    • Decontaminate the spill area (see Decontamination Procedures).

  • Major Spill (outside of a chemical fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Decontamination Procedures

  • For routine decontamination of surfaces and equipment, a 10% bleach solution with a contact time of at least 20 minutes is recommended, followed by a thorough rinse with water.[4]

  • For spills, after absorbing the material, decontaminate the area with a 10% bleach solution, followed by a water rinse.

Waste Disposal Plan

  • All this compound waste, including the pure compound, solutions, contaminated labware, and PPE, is considered hazardous waste.

  • Collect all this compound waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Do not mix this compound waste with other waste streams.

  • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.

  • Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

Visualizations

Anisatin_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Prepare Chemical Fume Hood prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 prep4 Prepare Hazardous Waste Container prep3->prep4 handle1 Weigh Solid this compound prep4->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Dispose of Contaminated Materials post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands and Forearms post3->post4

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Spill_Response_Plan This compound Spill Response Plan cluster_minor_spill Minor Spill (Inside Fume Hood) cluster_major_spill Major Spill (Outside Fume Hood) spill This compound Spill Occurs minor_alert Alert Others in Area spill->minor_alert major_evacuate Evacuate and Alert Others spill->major_evacuate minor_absorb Cover with Absorbent Material minor_alert->minor_absorb minor_collect Collect Waste minor_absorb->minor_collect minor_decon Decontaminate Spill Area minor_collect->minor_decon major_restrict Restrict Access to Area major_evacuate->major_restrict major_contact Contact EHS/Emergency Response major_restrict->major_contact major_no_cleanup Do Not Attempt Cleanup major_contact->major_no_cleanup

Caption: A decision-making workflow for responding to an this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anisatin
Reactant of Route 2
Anisatin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.